Ethyl difluoro(trimethylsilyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2,2-difluoro-2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAKYYSMROBYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374562 | |
| Record name | Ethyl trimethylsilyldifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205865-67-4 | |
| Record name | Ethyl trimethylsilyldifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl Difluoro(trimethylsilyl)acetate
Introduction: The Strategic Value of Ethyl Difluoro(trimethylsilyl)acetate in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethylene (-CF2-) group is of particular interest as a bioisostere for ethers, carbonyls, or hydroxyl groups.[2][3] this compound, (TMSCF₂CO₂Et), has emerged as a uniquely powerful and versatile reagent for introducing the difluoromethyl group and related structures into complex molecular architectures.[1][3]
This guide provides an in-depth examination of the synthesis of this compound. Moving beyond a simple recitation of steps, we will explore the mechanistic underpinnings of the primary synthetic route, offer field-proven insights into experimental execution, and provide a self-validating protocol designed for reproducibility and success. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of how to prepare this essential building block.
Core Synthetic Strategy: The Reformatsky-Type Silylation Pathway
The most robust and widely recognized method for synthesizing this compound is a modification of the classic Reformatsky reaction. The traditional Reformatsky reaction involves the oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo ester to form an organozinc intermediate, or "Reformatsky enolate".[4][5] This enolate then typically undergoes nucleophilic addition to a carbonyl compound.
In the synthesis of TMSCF₂CO₂Et, this principle is adapted. An α-halo difluoroacetate, such as ethyl bromodifluoroacetate, is activated by a metal (typically zinc or magnesium) to generate a nucleophilic difluoroenolate.[3][6] However, instead of being quenched with an aldehyde or ketone, this highly reactive intermediate is intercepted, or "trapped," by an electrophilic silicon source, chlorotrimethylsilane (TMSCl), to form the final silylated product.[7] This process effectively couples the difluoroacetate unit with a trimethylsilyl group, yielding the target reagent.
Mechanistic Rationale
The key to this synthesis is the generation of a carbanionic species at the carbon atom bearing the two fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms makes the α-proton of ethyl difluoroacetate acidic, but direct deprotonation can be challenging. The Reformatsky-type approach circumvents this by using a reductive metal insertion into a carbon-halogen bond, which is a more reliable method for generating the required nucleophile.[4][5]
-
Oxidative Insertion: The reaction initiates with the oxidative insertion of a metal (M), such as Zinc (Zn) or Magnesium (Mg), into the carbon-halogen (C-X) bond of the ethyl halodifluoroacetate precursor.[3][4] This forms an organometallic intermediate, the metal difluoroenolate.
-
Nucleophilic Attack (Silylation): This metal enolate is a potent nucleophile. In the presence of chlorotrimethylsilane (TMSCl), the enolate carbon attacks the electrophilic silicon atom of TMSCl.
-
Product Formation: This nucleophilic substitution displaces the chloride ion, forming a new carbon-silicon bond and yielding the final product, this compound.
Data Presentation: Reagents and Conditions
A successful synthesis relies on a precise understanding of each component's role and the optimal conditions. The following table summarizes the critical parameters for the Reformatsky-type synthesis of this compound.
| Component | Role | Typical Example(s) | Key Considerations |
| Halo-ester Precursor | Starting material; source of the CF₂CO₂Et moiety | Ethyl bromodifluoroacetate, Ethyl chlorodifluoroacetate[3][6] | Purity is critical. Moisture-sensitive. Handle under inert gas.[8] |
| Activating Metal | Reductant for generating the organometallic intermediate | Zinc (dust), Magnesium (turnings)[3] | Surface activation is often required to remove the passivating oxide layer. |
| Silylating Agent | Electrophilic silicon source | Chlorotrimethylsilane (TMSCl) | Must be anhydrous. Should be used in stoichiometric excess to ensure efficient trapping of the enolate. |
| Solvent | Reaction medium | Anhydrous Tetrahydrofuran (THF), Anhydrous N,N-Dimethylformamide (DMF)[3] | Must be aprotic and polar to solvate the organometallic intermediates. Rigorously dried solvent is essential. |
| Atmosphere | Reaction Environment | Nitrogen, Argon | The organometallic intermediates are highly sensitive to oxygen and moisture; an inert atmosphere is mandatory.[3] |
| Temperature | Reaction Condition | Room Temperature to Reflux | Reaction initiation may require gentle heating. The process is often exothermic and may require cooling. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis from preparation to final product analysis.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure synthesized from established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.
Objective: To synthesize this compound via a zinc-mediated Reformatsky-type silylation.
Materials:
-
Ethyl bromodifluoroacetate (1.0 eq)
-
Zinc dust, activated (1.5 eq)
-
Chlorotrimethylsilane (TMSCl), distilled (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a thermometer.
-
Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.
-
Activate the zinc dust by stirring it for 30 minutes in 1M HCl, filtering, washing sequentially with water, ethanol, and diethyl ether, and then drying under high vacuum.
-
-
Reaction Setup:
-
To the reaction flask, add the activated zinc dust (1.5 eq) and anhydrous THF.
-
Add the chlorotrimethylsilane (1.2 eq) to the zinc suspension via syringe.
-
In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 eq) in anhydrous THF.
-
-
Synthesis:
-
Begin vigorously stirring the zinc suspension.
-
Add approximately 10% of the ethyl bromodifluoroacetate solution to the flask. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by a slight exotherm and bubble formation.
-
Once initiated, add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until reaction completion is confirmed by GC-MS analysis of an aliquot.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
-
Troubleshooting and Field-Proven Insights
-
Problem: The reaction fails to initiate.
-
Cause & Solution: The primary cause is often a passivating layer of zinc oxide on the metal surface. Ensure the zinc is freshly activated. A small crystal of iodine can also be added to the flask to etch the zinc surface and facilitate initiation.
-
-
Problem: Low yields due to side reactions.
-
Cause & Solution: A common side reaction is the Wurtz-type homocoupling of the Reformatsky enolate. This is often caused by adding the ethyl bromodifluoroacetate too quickly, leading to a high local concentration of the enolate. Slow, controlled addition is paramount to ensure the generated enolate is immediately trapped by the TMSCl present in the flask.
-
-
Problem: Product decomposition during work-up.
-
Cause & Solution: The C-Si bond in the product is susceptible to hydrolysis, especially under acidic or basic conditions. The work-up should be performed efficiently and without prolonged exposure to the aqueous layers. Use of a buffered or neutral quench (saturated NH₄Cl) is preferable to strong acids or bases.
-
Conclusion
The synthesis of this compound via a Reformatsky-type silylation is a highly effective and reliable method for producing this valuable synthetic building block. By understanding the underlying mechanism, carefully controlling reaction conditions, and using high-quality, anhydrous reagents, researchers can consistently obtain high yields of the desired product. The utility of this reagent in accessing novel, difluoromethylated compounds ensures its continued importance in the fields of medicinal chemistry, agrochemistry, and materials science.[1][3][9]
References
- EvitaChem. (n.d.). This compound (EVT-325230).
- Guin, J. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 2570–2611.
- Guin, J. (2018). Recent developments in the asymmetric Reformatsky-type reaction. PMC - PubMed Central.
- Chem-Impex. (n.d.). Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.
- Wikipedia. (n.d.). Ethyl bromodifluoroacetate.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Enamine. (n.d.). Ethyl bromodifluoroacetate.
- Wikipedia. (n.d.). Reformatsky reaction.
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
- ChemicalBook. (n.d.). Ethyl bromodifluoroacetate | 667-27-6.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ChemicalBook. (n.d.). Ethyl difluoroacetate synthesis.
- Chem-Impex. (n.d.). Ethyl bromodifluoroacetate.
- TCI AMERICA. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate 205865-67-4.
- ChemicalBook. (n.d.). Ethyl bromodifluoroacetate.
- Google Patents. (n.d.). CN112574039B - Synthesis method of ethyl difluoroacetoacetate.
- Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.
- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
- American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- HETEROCYCLES. (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound (EVT-325230) | 205865-67-4 [evitachem.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 7. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 9. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | 205865-67-4 | TCI AMERICA [tcichemicals.com]
An In-Depth Technical Guide to Ethyl Difluoro(trimethylsilyl)acetate: Properties, Reactivity, and Applications
Prepared by a Senior Application Scientist
Introduction: A Modern Reagent for Difluoromethylation
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The difluoromethyl group (–CF₂) in particular, is a valuable bioisostere for hydroxyl, thiol, or amine functionalities. Ethyl difluoro(trimethylsilyl)acetate has emerged as a versatile and efficient reagent for introducing this crucial motif.[1]
This guide provides an in-depth analysis of the chemical properties, reactivity, and practical applications of this compound for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of facts to explore the causality behind its reactivity and provide field-proven protocols for its successful application.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, is a colorless to light yellow liquid under standard conditions.[1] Its unique structure, featuring a silyl group on the same carbon as two fluorine atoms, is central to its reactivity. The trimethylsilyl group enhances solubility in organic solvents and plays a key role in the generation of the reactive nucleophilic species.[1]
A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 205865-67-4 | [1][2] |
| Molecular Formula | C₇H₁₄F₂O₂Si | [1][2] |
| Molecular Weight | 196.27 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 55 °C at 20 mmHg | [1] |
| Density | 1.03 g/mL | [1] |
| Refractive Index (n20D) | 1.39 | [1] |
| Key Characteristic | Moisture Sensitive |
Spectroscopic Characterization
Accurate characterization is paramount for verifying the integrity of the reagent before use. The following data, compiled from literature sources of analogous compounds and spectral databases, provides a benchmark for identification.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |
| ¹H NMR | ~4.3 | Quartet, J ≈ 7.1 Hz | -OCH₂ CH₃ |
| ~1.3 | Triplet, J ≈ 7.1 Hz | -OCH₂CH₃ | |
| ~0.3 | Singlet | -Si(CH₃ )₃ | |
| ¹³C NMR | ~164 | Triplet, J(C-F) ≈ 33 Hz | C =O |
| ~116 | Triplet, J(C-F) ≈ 250-260 Hz | -C F₂- | |
| ~63 | Singlet | -OCH₂ CH₃ | |
| ~14 | Singlet | -OCH₂CH₃ | |
| ~-4 | Triplet, J(C-F) ≈ 2 Hz | -Si(CH₃ )₃ | |
| ¹⁹F NMR | ~-115 | Singlet | -CF₂ - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled based on typical values for ethyl esters, trimethylsilyl groups, and related α,α-difluoro silyl compounds.
The Heart of Reactivity: A Masked Difluoromethyl Nucleophile
The synthetic utility of this compound stems from its function as a precursor to a difluoroenolate or an equivalent difluoromethyl nucleophile. The presence of the electron-withdrawing fluorine atoms acidifies the α-carbon, but not sufficiently for easy deprotonation. Instead, its reactivity is typically unmasked through interaction with a metal catalyst or a fluoride source.
The core principle involves the generation of a reactive intermediate that can engage in carbon-carbon bond formation. A key application is in copper-catalyzed cross-coupling reactions, which provides a powerful method for the synthesis of α-aryl-α,α-difluoroacetates. These products can then be further transformed, for instance, by hydrolysis and decarboxylation to yield valuable difluoromethyl arenes.
Diagram: Conceptual Workflow of Reactivity
Caption: General activation and reaction pathway.
Field-Proven Experimental Protocol: Copper-Catalyzed Arylation
This protocol is adapted from the work of Amii et al. and provides a reliable method for the coupling of aryl iodides with this compound. This reaction is a cornerstone of its application in medicinal chemistry.
Expertise & Causality: Why This Protocol Works
-
Copper(I) Iodide (CuI): Copper is the essential catalyst. It is believed to form a copper difluoroenolate intermediate via interaction with the silyl acetate. Copper is preferred for its relatively low cost and toxicity compared to other transition metals like palladium, although palladium catalysis is also known for similar transformations.
-
Solvent (DMSO or DME): Dimethyl sulfoxide (DMSO) or 1,2-dimethoxyethane (DME) are effective solvents for this reaction.[3] They are polar and aprotic, capable of dissolving the reagents and stabilizing the charged intermediates in the catalytic cycle without interfering with the reaction.
-
Inert Atmosphere (Nitrogen/Argon): The organometallic intermediates in the catalytic cycle can be sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere is crucial to prevent side reactions and catalyst deactivation, ensuring reproducible and high yields.
-
Temperature (80 °C): The reaction requires thermal energy to drive the catalytic cycle, including the oxidative addition and reductive elimination steps. 80 °C provides a good balance between reaction rate and reagent/product stability.
Step-by-Step Methodology
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(I) iodide (CuI) (1.5 equiv)
-
Anhydrous DMSO (or DME)
-
Schlenk flask or oven-dried round-bottom flask with a condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl iodide (e.g., 1.0 mmol, 204 mg for iodobenzene) and copper(I) iodide (1.5 mmol, 285 mg).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous DMSO (3.0 mL) via syringe.
-
Second Reagent Addition: Add this compound (1.5 mmol, 294 mg) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding ethyl aryldifluoroacetate.
This protocol provides a self-validating system; successful formation of the product, confirmed by NMR and MS, validates the integrity of the reagents and the execution of the anhydrous technique.
Diagram: Simplified Catalytic Cycle
Caption: Proposed copper-catalyzed cross-coupling cycle.
Safe Handling and Storage
As a moisture-sensitive and flammable organosilicon compound, proper handling of this compound is critical for both safety and experimental success.
-
Storage: The reagent should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, away from heat and sources of ignition. Refrigeration is often recommended to prolong shelf life.
-
Handling: All transfers should be performed using anhydrous techniques, such as with syringes or cannulas under a positive pressure of inert gas. Exposure to atmospheric moisture will lead to hydrolysis, degrading the reagent and affecting reaction outcomes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Safety Hazards: The compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.
Conclusion
This compound is a powerful reagent in the modern synthetic chemist's toolkit. Its ability to serve as a robust precursor for the nucleophilic difluoromethyl group makes it invaluable for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Understanding its chemical properties, the logic behind its reactivity, and the precise protocols for its use allows researchers to harness its full potential, accelerating the development of next-generation chemical entities.
References
-
Amii, H., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758940, Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. Retrieved from [Link]
-
Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560-5563. Available at: [Link]
Sources
The Organic Chemist's Guide to Ethyl Difluoro(trimethylsilyl)acetate: Synthesis, Mechanisms, and Applications in Difluoromethylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of enhancing metabolic stability, binding affinity, and membrane permeability.[1] Ethyl difluoro(trimethylsilyl)acetate, bearing the CAS number 205865-67-4, has emerged as a versatile and efficient reagent for the introduction of this valuable functional group, providing a practical pathway to a diverse array of difluoromethylated compounds.[2][3] This guide offers a comprehensive overview of its synthesis, properties, and application, with a particular focus on the mechanistic underpinnings of its reactivity in copper-catalyzed cross-coupling reactions.
Physicochemical and Safety Profile
This compound is a colorless to light yellow liquid at room temperature.[2] Its unique structure, combining a difluoroacetate core with a reactive trimethylsilyl group, dictates its utility and handling requirements. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 205865-67-4 | [2] |
| Molecular Formula | C₇H₁₄F₂O₂Si | [2] |
| Molecular Weight | 196.27 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 55 °C at 20 mmHg | [2] |
| Purity | Typically >97% (GC) | [2] |
| Reactivity | Moisture sensitive | [2] |
Safety and Handling:
This compound is a flammable liquid and vapor. It is crucial to handle this reagent in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. It is also sensitive to moisture and should be stored under an inert atmosphere.[2] Protective gloves, clothing, and eye/face protection are mandatory during handling. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water. For eye contact, rinse cautiously with water for several minutes.[4]
Synthesis of this compound: An Electrochemical Approach
While several chemical methods for the synthesis of this compound have been reported, including the reaction of ethyl chlorodifluoroacetate with chlorotrimethylsilane and magnesium, electrosynthesis offers a scalable and efficient alternative.[2] A molar-scale electrosynthesis has been developed, providing a reliable route to this valuable reagent.
Experimental Protocol: Electrosynthesis of this compound
This protocol is based on the constant-current electrolysis of ethyl chlorodifluoroacetate.
-
Apparatus: An undivided electrochemical cell equipped with a sacrificial lead cathode and a magnesium anode.
-
Reagents:
-
Ethyl chlorodifluoroacetate
-
Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (nBu₄NBr) as the electrolyte
-
-
Procedure:
-
The electrochemical cell is charged with DMF and nBu₄NBr.
-
Ethyl chlorodifluoroacetate is added to the cell.
-
Constant-current electrolysis is carried out at 50–100 mA/cm² at a temperature of 20–25 °C.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., GC-MS).
-
Upon completion, the reaction mixture is worked up by extraction with a suitable solvent (e.g., diethyl ether).
-
The crude product is purified by silica gel column chromatography.
-
This method has been reported to achieve yields of up to 85% on a 20 mmol scale.
Core Application: Copper-Catalyzed Aromatic Difluoromethylation
A primary application of this compound is in the copper-catalyzed cross-coupling with aryl halides to introduce a difluoro(trimethylsilyl)methyl group, which can then be readily converted to the desired difluoromethyl group. A seminal work by Amii and coworkers detailed a robust protocol for this transformation.[5]
Proposed Reaction Mechanism
Caption: Proposed pathway for copper-catalyzed difluoromethylation.
The trimethylsilyl group plays a crucial role in this reaction, likely facilitating a key transmetalation step with the copper catalyst. This generates a reactive organocopper species that then participates in the catalytic cycle. The reaction with the aryl iodide is thought to proceed via an oxidative addition/reductive elimination pathway at the copper center.[6]
Experimental Workflow
The overall process can be visualized as a three-stage workflow, starting from the readily available starting materials to the final difluoromethylated aromatic compound.
Caption: Three-stage workflow for aromatic difluoromethylation.
Detailed Protocol: Copper-Catalyzed Cross-Coupling and Conversion [5]
This protocol is adapted from the work of Amii and coworkers.
-
Part A: Copper-Catalyzed Cross-Coupling
-
To a solution of aryl iodide (1.0 equiv) in DMSO or DME, add this compound (1.2 equiv), copper(I) iodide (CuI, 1.0 equiv), and potassium fluoride (KF, 1.2 equiv).
-
Stir the mixture at 60 °C for 15 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding ethyl aryldifluoroacetate.
-
-
Part B: Hydrolysis
-
To a solution of the ethyl aryldifluoroacetate (1.0 equiv) in a mixture of methanol and water, add potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 1-2 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture and extract the aryldifluoroacetic acid with an organic solvent.
-
-
Part C: Decarboxylation
-
Dissolve the aryldifluoroacetic acid (1.0 equiv) in DMF or NMP.
-
Add potassium fluoride (KF) or cesium fluoride (CsF) (2.0 equiv).
-
Heat the mixture at 170-200 °C for 2-48 hours.
-
After cooling, perform an aqueous work-up and extract the final difluoromethyl arene product.
-
Purify by column chromatography or distillation.
-
This two-step conversion of the coupled product has been shown to provide the desired difluoromethyl aromatics in good to excellent yields for a variety of substrates.[5]
Conclusion
This compound is a valuable and versatile reagent for the introduction of the difluoromethyl group into organic molecules, a functionality of increasing importance in drug discovery and development. Its synthesis via scalable electrochemical methods and its efficient application in copper-catalyzed cross-coupling reactions make it an attractive tool for organic chemists. A thorough understanding of its properties, handling requirements, and the mechanistic details of its reactivity will enable researchers to effectively leverage this reagent in the synthesis of novel and impactful compounds.
References
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- Martin, R., & Buchwald, S. L. (2008). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Journal of the American Chemical Society, 130(48), 16453–16455.
- Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563.
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of mechanism-based inhibitors of enzymes. Chemical Society Reviews, 45(20), 5441-5454.
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Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. Retrieved from [Link]
- Chu, L., Zhang, X., & Qing, F. L. (2009). CuBr-catalyzed oxidative difluoromethylation of tertiary amines with difluoroenol silyl ethers. Organic Letters, 11(10), 2197–2200.
- Li, Y., et al. (2018). Copper-Catalyzed Fluoroolefination of Silyl Enol Ethers and Ketones toward the Synthesis of β-Fluoroenones. Organic Letters, 20(4), 917–920.
- Amii, H., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560-5563.
- Zeng, X., et al. (2023). Copper-Catalyzed Difluorocarbene Transfer Enables Modular Synthesis.
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molecular structure of ethyl difluoro(trimethylsilyl)acetate
An In-depth Technical Guide to the Molecular Structure of Ethyl Difluoro(trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 205865-67-4) is a pivotal organosilicon reagent in modern synthetic chemistry.[1] Its unique molecular architecture, combining a reactive difluoroacetate moiety with a sterically influential trimethylsilyl group, makes it an indispensable tool for the introduction of the difluoromethyl (CF2) group into a wide array of organic molecules.[1][2] This guide provides a comprehensive examination of its molecular structure, elucidated through spectroscopic analysis, and delves into its synthesis, reactivity, and applications, particularly within the realms of pharmaceutical and agrochemical development.[2] The strategic incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and overall efficacy of drug candidates, positioning this reagent at the forefront of medicinal chemistry innovation.[2][3][4]
Molecular Structure and Physicochemical Properties
This compound possesses a compact yet highly functionalized structure. At its core is an ethyl acetate backbone. The α-carbon is distinguished by the presence of two fluorine atoms (a gem-difluoro motif) and a trimethylsilyl (TMS) group. This specific arrangement is central to its chemical behavior. The high electronegativity of the fluorine atoms renders the α-carbon electrophilic, while the bulky TMS group influences its steric profile and reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 205865-67-4 | [5][6] |
| Molecular Formula | C₇H₁₄F₂O₂Si | [5][6][7] |
| Molecular Weight | 196.27 g/mol | [6][7] |
| Appearance | Colorless to light yellow clear liquid | [2][8] |
| Boiling Point | 55 °C / 20 mmHg | [2][8] |
| Density | ~1.03 g/cm³ | [2][8] |
| Refractive Index | ~1.39 (n20D) | [2][8] |
| Synonyms | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, 2,2-Difluoro-2-(trimethylsilyl)acetic acid ethyl ester | [5][8][9] |
Spectroscopic Elucidation of the Molecular Structure
The definitive structure of this compound is corroborated by a combination of spectroscopic techniques. Each method provides unique insights into the specific functional groups and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of this molecule in solution.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the ethyl and trimethylsilyl protons.
-
A singlet around δ 0.1-0.3 ppm integrating to 9H, characteristic of the magnetically equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.
-
A quartet around δ 4.2-4.4 ppm integrating to 2H, corresponding to the methylene protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methyl protons.
-
A triplet around δ 1.2-1.4 ppm integrating to 3H, representing the methyl protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methylene protons.
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon backbone. Key signals, with approximate chemical shifts, include:[6][7]
-
δ 165-170 ppm (triplet): The carbonyl carbon (C=O) of the ester, showing coupling to the two adjacent fluorine atoms.
-
δ 115-120 ppm (triplet): The α-carbon (-CF₂Si-), which is significantly downfield due to the attached fluorine atoms and exhibits a large C-F coupling constant.
-
δ ~60 ppm: The methylene carbon (-OCH₂CH₃) of the ethyl group.
-
δ ~14 ppm: The methyl carbon (-OCH₂CH₃) of the ethyl group.
-
δ ~0 ppm: The three equivalent methyl carbons of the trimethylsilyl group.
-
-
¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine-containing compounds. The spectrum for this compound is expected to show a single signal, as the two fluorine atoms are chemically equivalent.[6] This singlet would confirm the presence of the gem-difluoro group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[6]
-
Molecular Ion Peak (M⁺): The GC-MS analysis should reveal the molecular ion peak at an m/z value corresponding to the molecular weight of the compound (~196.27).[6]
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethyl group (-C₂H₅, Δm/z = 29), the ethoxy group (-OC₂H₅, Δm/z = 45), or the trimethylsilyl group (-Si(CH₃)₃, Δm/z = 73). The presence of these fragment ions in the mass spectrum provides strong evidence for the assigned structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong absorption bands indicative of its constituent parts.
-
~1750-1770 cm⁻¹: A strong absorption due to the C=O stretching vibration of the ester carbonyl group.
-
~1100-1300 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations.
-
~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic absorptions for the Si-C bonds of the trimethylsilyl group.
Synthesis Protocol and Mechanistic Rationale
This compound is commonly synthesized via a Reformatsky-type reaction.[1] This method provides a reliable and efficient route to the target compound.
Experimental Protocol
Objective: To synthesize this compound from ethyl chlorodifluoroacetate.
Materials:
-
Ethyl chlorodifluoroacetate
-
Chlorotrimethylsilane (TMSCl)
-
Magnesium (Mg) turnings
-
N,N-dimethylformamide (DMF), anhydrous
-
Nitrogen gas (or Argon) for inert atmosphere
-
Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)
Procedure:
-
Preparation: Under an inert nitrogen atmosphere, charge a dry three-neck flask with magnesium turnings and anhydrous DMF.
-
Initiation: Add a small amount of the ethyl chlorodifluoroacetate to initiate the reaction. Gentle warming may be required.
-
Addition: Once the reaction begins (as evidenced by gentle bubbling or a color change), co-add the remaining ethyl chlorodifluoroacetate and chlorotrimethylsilane dropwise from a dropping funnel, maintaining the reaction at room temperature. Use an ice bath to control any exotherm.
-
Reaction: Stir the mixture at room temperature until the magnesium is consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Causality and Experimental Choices
-
Inert Atmosphere: The reaction involves the formation of an organometallic intermediate which is sensitive to air and moisture. An inert atmosphere of nitrogen or argon is critical to prevent quenching of the intermediate and to ensure a high yield.[1]
-
Magnesium: Magnesium metal is used to reductively insert into the carbon-chlorine bond of ethyl chlorodifluoroacetate, forming a Reformatsky-type reagent. This intermediate is nucleophilic and reacts with the electrophilic silicon of chlorotrimethylsilane.
-
Anhydrous Solvent: Anhydrous DMF is used as the solvent because it is polar and aprotic, effectively solvating the intermediates without reacting with them.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The utility of this compound stems from its ability to act as a precursor for introducing difluoromethyl groups into organic frameworks.[1] This is a highly sought-after transformation in medicinal chemistry.
Core Reactivity
The compound's reactivity is dominated by the electrophilic character of the difluoromethyl group.[1] It readily participates in nucleophilic substitution and cross-coupling reactions.[1] The trimethylsilyl group can be cleaved under specific conditions to generate a nucleophilic difluoroenolate, which can then react with a wide range of electrophiles.
Significance in Drug Discovery
The introduction of a CF₂ or CF₂H group can profoundly and beneficially alter the properties of a parent molecule:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing its in vivo half-life.[4]
-
Lipophilicity: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[4]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes or receptors, potentially increasing the binding affinity and potency of a drug.[4]
This reagent serves as a key building block for synthesizing novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles in therapeutic areas ranging from oncology to infectious diseases.[2][3]
General Reaction Scheme
Caption: General reactivity pathway for difluoromethylation reactions.
Safety and Handling
This compound is a flammable liquid and vapor and requires careful handling in a laboratory setting.[6][8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[5][10] Avoid breathing vapors or mist.[5] Proper grounding procedures should be followed to prevent static discharge.[5][8] Use only non-sparking tools.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Keep away from heat, sparks, open flames, and other ignition sources.[8] It is also noted to be moisture-sensitive and should be stored under an inert gas.[8]
-
Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8]
Conclusion
This compound is a cornerstone reagent for modern organofluorine chemistry. Its molecular structure, confirmed by extensive spectroscopic data, is perfectly tailored for its role as a versatile difluoromethylating agent. The insights into its synthesis, reactivity, and handling provided in this guide underscore its importance for researchers and scientists, particularly those in drug development, who are working to create the next generation of advanced therapeutics and materials.
References
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PubChem. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Difluoroacetate in Advancing Pharmaceutical Research. pharmachems.com. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. John Wiley & Sons, Inc. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations with Fluorinated Molecules: The Role of Ethyl Difluoroacetate. pharmachems.com. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Properties of Ethyl Difluoro(trimethylsilyl)acetate
Introduction: The Role and Significance of a Fluorinated Workhorse
Ethyl difluoro(trimethylsilyl)acetate, with the CAS Number 205865-67-4, is a specialized organofluorine and organosilicon compound that has emerged as a valuable reagent in modern synthetic chemistry.[1][2][3] Its utility is primarily centered on its function as a precursor for the introduction of the difluoromethyl group (CF₂) into organic molecules. This functional group is of paramount importance in the fields of pharmaceutical and agrochemical development. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1]
The molecule's structure features a trimethylsilyl (TMS) group, which not only enhances its stability and solubility in organic solvents but also plays a crucial role in its reactivity.[1] This guide provides an in-depth examination of the core physical properties of this compound, offering both established data and the experimental methodologies required for their verification. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this reagent for its effective application in the laboratory.
Molecular Structure
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The fundamental physical characteristics of a reagent are critical for its proper handling, measurement, and use in chemical reactions and purifications. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 205865-67-4 | [1][4][5] |
| Molecular Formula | C₇H₁₄F₂O₂Si | [1][2][4][6] |
| Molecular Weight | 196.27 g/mol | [1][2][4][6] |
| Appearance | Colorless to light yellow clear liquid; may appear cloudy | [1][2] |
| Boiling Point | 55 °C at 20 mmHg | [1] |
| Density | 1.03 g/cm³ at 20 °C | [1] |
| Refractive Index (n_D²⁰) | 1.39 | [1][5] |
| Purity | ≥97% (GC) | [1][5] |
Section 1: Boiling Point Determination
Scientific Rationale
The boiling point is a fundamental physical property that informs purification strategies. This compound has a reported boiling point of 55 °C under reduced pressure (20 mmHg).[1] This indicates that the compound is susceptible to decomposition at its atmospheric boiling point, a common characteristic for complex organic molecules. Therefore, purification by distillation must be conducted under vacuum to lower the boiling temperature and prevent thermal degradation.[7][8] The choice of vacuum pressure and corresponding temperature is critical for achieving high purity without significant loss of material.
Experimental Protocol: Vacuum Distillation
This protocol describes the standard procedure for the purification of a high-boiling, potentially heat-sensitive liquid like this compound.
Workflow: Vacuum Distillation Setup
Caption: Workflow for setting up and performing vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a standard vacuum distillation apparatus using oven-dried glassware. Use a Claisen adapter to minimize bumping of the liquid into the condenser.[9] Ensure all glass joints are properly sealed with a suitable vacuum grease.
-
System Integrity Check: Before introducing the sample, assemble the full apparatus and connect it to the vacuum pump. Evacuate the system and ensure it can hold a stable vacuum. A hissing sound indicates a leak which must be addressed by checking and re-greasing the joints.[9]
-
Charging the Flask: Release the vacuum by backfilling with an inert gas (e.g., Nitrogen or Argon). Add the crude this compound and a magnetic stir bar to the distilling flask. Causality Note: A stir bar is used instead of boiling chips, as the vacuum would remove the trapped air in porous boiling chips, rendering them ineffective.[9] Vigorous stirring is essential to prevent bumping under reduced pressure.
-
Distillation: Re-evacuate the system slowly to the target pressure (e.g., 20 mmHg). Begin stirring and gradually heat the distilling flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature (the boiling point at that pressure, expected to be ~55 °C). Discard any initial lower-boiling forerun.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely under vacuum.
-
System Venting: Slowly and carefully vent the apparatus by backfilling with an inert gas before disconnecting the receiving flask to collect the purified product.
Section 2: Density Determination
Scientific Rationale
Density is the mass per unit volume of a substance (ρ = m/V). It is a crucial parameter for converting between mass and volume, which is a daily necessity in any synthesis lab for accurately measuring reagents. Its temperature dependency means that measurements must be performed at a controlled, specified temperature for consistency and accuracy. The pycnometric method is a highly precise technique for determining the density of liquids by accurately measuring the weight of a precisely known volume.[10]
Experimental Protocol: Measurement using a Pycnometer
Step-by-Step Methodology:
-
Calibration of Pycnometer Volume:
-
Thoroughly clean and dry the pycnometer and its stopper. Weigh it on an analytical balance (m_empty).[10]
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C). Insert the stopper, allowing excess water to exit through the capillary.[10]
-
Carefully dry the exterior of the pycnometer and weigh it again (m_water).
-
Calculate the exact volume of the pycnometer (V_pyc) using the known density of water at that temperature (ρ_water): V_pyc = (m_water - m_empty) / ρ_water.
-
-
Measurement of Sample Density:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound, ensuring it has equilibrated to the same temperature as the water in the calibration step (20.0 °C). A thermostatic bath can be used for high precision.[11]
-
Insert the stopper, dry the exterior, and weigh the filled pycnometer (m_sample).
-
Calculate the mass of the sample: m = m_sample - m_empty.
-
Calculate the density of the sample (ρ_sample): ρ_sample = m / V_pyc.
-
Section 3: Refractive Index Measurement
Scientific Rationale
The refractive index (RI) is a dimensionless number that describes how fast light travels through a material. It is a highly sensitive physical property that is dependent on temperature and the wavelength of light used for measurement.[12] For a pure compound, the refractive index is a constant under standard conditions (e.g., 20 °C and the sodium D-line at 589 nm).[13] This makes it an excellent, rapid tool for assessing the purity of a liquid sample.[14] A deviation from the literature value (1.39 for this compound) can indicate the presence of impurities.
Experimental Protocol: Measurement using an Abbe Refractometer
Workflow: Refractive Index Measurement
Caption: Standard operating procedure for an Abbe refractometer.
Step-by-Step Methodology:
-
Instrument Calibration: Turn on the refractometer and the light source. Ensure the circulating water bath is set to 20 °C. Calibrate the instrument by placing a few drops of distilled water on the prism; the reading should be 1.3330. Adjust if necessary using the calibration screw.[14]
-
Sample Preparation: Clean the measuring and illuminating prisms with ethanol or acetone and a soft lens tissue, then allow them to dry completely.[14]
-
Sample Application: Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower (measuring) prism.[15]
-
Measurement: Gently close the upper prism. Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.
-
Dispersion Correction: If a colored band is visible at the boundary, rotate the chromatic compensator dial until the boundary is a sharp, black-and-white line.[15]
-
Final Reading: Turn the fine adjustment knob to position the boundary line exactly in the center of the crosshairs.
-
Data Recording: Read the refractive index value from the internal scale. Record this value along with the measurement temperature (e.g., n_D²⁰ = 1.39).[14]
Section 4: Spectroscopic and Spectrometric Characterization
Physical properties also include the characteristic responses of a molecule to electromagnetic radiation and in a mass spectrometer. These data are essential for unambiguous structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of an organic molecule.
-
¹H NMR: Will show signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the trimethylsilyl protons (a singlet). The relative integration of these signals (2:3:9) confirms the ratio of these groups.
-
¹³C NMR: Provides information on the carbon framework of the molecule. Spectral data is available for this compound.[4][6]
-
¹⁹F NMR: This is particularly important for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms. Its chemical shift is a key identifier.[4] The use of an internal standard like trifluorotoluene (-63.72 ppm) or 1,4-difluorobenzene can be used for quantitative analysis.[16][17]
-
-
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. GC-MS data, which combines gas chromatography for separation with mass spectrometry for detection, is available and confirms a molecular weight of 196.27 g/mol .[4] MS is also invaluable for identifying impurities and reaction byproducts.
Section 5: Handling, Storage, and Safety
-
Handling: this compound is a flammable liquid and vapor.[4] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.
-
Storage: The compound is moisture-sensitive.[5] Exposure to water can lead to hydrolysis of the ester and the trimethylsilyl group. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon) in a cool, dry place.
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[4] Appropriate care should be taken to avoid contact and inhalation.
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Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. METTLER TOLEDO. Retrieved from [Link]
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University of Utah. (2008). Pycnometer. Chemical Engineering Department. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Handling of Ethyl Difluoro(trimethylsilyl)acetate
Introduction
Ethyl difluoro(trimethylsilyl)acetate is a versatile and highly valuable reagent in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] Its utility stems from its capacity to serve as a precursor for the introduction of the difluoromethyl (CF2) and difluoromethylcarbonyl functionalities into a wide array of organic molecules.[2][3] The incorporation of fluorine atoms into drug candidates and agrochemicals can significantly enhance their biological activity, metabolic stability, and overall efficacy.[2][4] This guide provides a comprehensive overview of the stability and handling of this compound, offering insights into its chemical properties, reactivity, and best practices for its use in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its safe and effective handling.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄F₂O₂Si | [5] |
| Molecular Weight | 196.27 g/mol | [5] |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Purity | Typically >95-97% (GC) | [5][6] |
| Boiling Point | 55 °C at 20 mmHg | [7] |
| Density | 1.03 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.39 | [6] |
| CAS Number | 205865-67-4 | [6] |
Stability Profile
The stability of this compound is a critical consideration for its storage and use in synthesis. The primary factors influencing its stability are its sensitivity to moisture and its thermal properties.
Moisture Sensitivity and Hydrolysis
This compound is classified as a moisture-sensitive reagent.[6] This sensitivity is attributed to the presence of the silyl ketene acetal functionality, which is susceptible to hydrolysis.[8]
The mechanism of hydrolysis for silyl enol ethers, a related class of compounds, typically proceeds via protonation of the double bond followed by nucleophilic attack of water on the silicon atom, or via direct attack on the silicon atom.[9] For silyl ketene acetals, acid-catalyzed hydrolysis is a well-established process that leads to the corresponding carboxylic acid and silanol, which can further react to form a siloxane.[8][10]
Practical Implications:
-
Storage: Always store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[11]
-
Handling: Use anhydrous solvents and oven- or flame-dried glassware for all manipulations.[12]
-
Reaction Conditions: When performing reactions, ensure that all other reagents and solvents are scrupulously dried to prevent premature decomposition of the silyl acetal.
Thermal Stability and Decomposition
The thermal stability of this compound is another crucial aspect to consider, particularly for reactions conducted at elevated temperatures or for long-term storage. While a specific decomposition temperature for this compound is not well-documented, the thermal degradation of related fluorinated esters and silyl compounds provides valuable insights.
The thermal decomposition of fluorinated carboxylic acids and their derivatives can proceed through various pathways, including decarboxylation and the elimination of hydrogen fluoride.[13] For ethyl acetate, thermal decomposition has been shown to yield ethylene and acetic acid via a concerted mechanism.[14] The presence of the difluoro and trimethylsilyl groups will undoubtedly alter the decomposition pathway and energetics.
Computational studies on the thermal decomposition of perfluoroalkyl carboxylic acids suggest that C-C bond scission is a plausible degradation mechanism.[15][16] For this compound, potential thermal decomposition pathways could involve:
-
Retro-ene reaction: Similar to the decomposition of ethyl acetate, leading to the formation of ethylene and difluoro(trimethylsilyl)acetic acid.
-
Elimination of trimethylsilyl fluoride: A common pathway for silyl fluorides.
-
Decarboxylation: Particularly if hydrolysis to the corresponding carboxylic acid occurs first.
Practical Implications:
-
Storage Temperature: Store the reagent at the manufacturer's recommended temperature, typically in a cool, dry place.
-
Reaction Temperature: When designing reactions, consider the potential for thermal decomposition, especially if heating for prolonged periods. Monitor reactions for the formation of potential byproducts.
-
Distillation: If distillation is required, it should be performed under reduced pressure to minimize the thermal stress on the compound. The reported boiling point is 55 °C at 20 mmHg.[7]
Safe Handling and Storage Protocols
Given its moisture sensitivity and potential for thermal degradation, strict adherence to proper handling and storage protocols is essential.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Handle the reagent in a well-ventilated fume hood.
Storage
-
Store in a tightly sealed container, preferably the original manufacturer's bottle with a Sure/Seal™ cap or equivalent.[12]
-
Store under a dry, inert atmosphere (nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area away from sources of ignition, as the compound is flammable.
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Dispensing and Transfer
-
Inert Atmosphere Techniques: All transfers should be performed using standard inert atmosphere techniques, such as a Schlenk line or a glovebox.[12]
-
Syringe/Cannula Transfer: Use dry, nitrogen-flushed syringes or cannulas for transferring the liquid reagent.[11][12]
Reactivity and Synthetic Applications
This compound is a key reagent for the introduction of the difluoromethyl group into organic molecules.[2][3] Its reactivity is primarily centered around the silyl ketene acetal moiety.
Reaction with Electrophiles
The silyl ketene acetal can act as a nucleophile, reacting with various electrophiles. This reactivity is often leveraged in carbon-carbon bond-forming reactions.
Reaction with Nucleophiles
The ester functionality can be susceptible to nucleophilic attack, although this is generally less facile than the reactions involving the silyl ketene acetal. Reactions with strong nucleophiles, such as organometallic reagents, can lead to the formation of ketones or tertiary alcohols after a double addition.[17]
Difluoromethylation Reactions
A primary application of this compound is in difluoromethylation reactions. These reactions often proceed via the in-situ generation of a difluorinated nucleophile or through transition metal-catalyzed cross-coupling processes. For example, it can be used in copper-catalyzed cross-coupling reactions with aryl iodides.[18]
Analytical Characterization and Monitoring
Regularly assessing the purity and stability of this compound is crucial for ensuring reproducible experimental results.
-
Gas Chromatography (GC): GC is a suitable method for determining the purity of the reagent.[6] The appearance of new peaks over time can indicate decomposition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR can provide detailed structural information and are powerful tools for monitoring the stability of the compound. The presence of peaks corresponding to ethyl difluoroacetate or trimethylsilanol would indicate hydrolysis.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify potential degradation products by analyzing their mass spectra.[21][22][23]
Conclusion
This compound is a potent and versatile reagent for the synthesis of fluorinated organic molecules. Its effective use hinges on a thorough understanding of its stability and reactivity. By adhering to stringent protocols for handling and storage, particularly with respect to moisture exclusion, researchers can ensure the integrity of the reagent and achieve reliable and reproducible results in their synthetic endeavors. This guide provides a foundational framework for the safe and effective utilization of this important synthetic tool in the pursuit of novel pharmaceuticals and agrochemicals.
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7017-7044. [Link]
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Hu, J., Zhang, W., & Wang, F. (2005). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (35), 4381-4392. [Link]
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7017-7044. [Link]
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Ni, C., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1143-1168. [Link]
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]
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Novice, M. H., Seikaly, H. R., Seiz, A. D., & Tidwell, T. T. (1982). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society, 104(23), 6455-6456. [Link]
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Long, Z., Wang, Z., & Gu, Z. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5349-5364. [Link]
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Alinezhad, A., Shao, H., Litvanova, K., Sun, R., & Kubatova, A. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. New Jersey Institute of Technology. [Link]
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Alinezhad, A., Shao, H., Litvanova, K., Sun, R., Kubatova, A., & Ateia, M. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ResearchGate. [Link]
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Simmie, J. M., & Somers, K. P. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(8), 1637-1649. [Link]
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Hutschenreuther, A., Scherer, M., & Scherer, G. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Molecules, 28(6), 2653. [Link]
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Farnham, W. B., & Roe, D. C. (2025). Difluoroorganometalate-Assisted Generation of Perfluorocarbanions from Trimethylsilyl Synthons and Their Interactions with Perfluoroaryl Compounds. ResearchGate. [Link]
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An In-Depth Technical Guide to the Spectral Characteristics of Ethyl Difluoro(trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl difluoro(trimethylsilyl)acetate is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the difluoromethyl group (-CF2H) into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and ability to modulate the lipophilicity and metabolic stability of parent compounds. A thorough understanding of the spectral characteristics of this compound is paramount for its effective use and for the accurate characterization of reaction products. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this important building block.
Molecular Structure and Key Features
This compound possesses a unique structure featuring a difluorinated carbon atom bonded to both a carbonyl group and a trimethylsilyl group. This arrangement of functionalities gives rise to distinct and informative spectral signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei provides a wealth of information regarding the connectivity and electronic environment of the atoms within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is relatively simple and provides key information about the ethyl and trimethylsilyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
| ~0.1 | Singlet | 9H | -Si(CH₃)₃ |
Interpretation:
-
The quartet at approximately 4.2 ppm is characteristic of the methylene protons (-OCH₂-) of the ethyl ester, split by the adjacent methyl protons.
-
The triplet at around 1.3 ppm corresponds to the methyl protons (-CH₃) of the ethyl group, split by the neighboring methylene protons.
-
A strong singlet near 0.1 ppm is the hallmark of the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. Its upfield chemical shift is a result of the electropositive nature of silicon.[1]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insights into the carbon framework of the molecule. The signals are influenced by the electronegativity of the attached fluorine and oxygen atoms, as well as the silicon atom.
| Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~165 | Triplet | C=O |
| ~118 | Triplet | CF₂ |
| ~62 | Singlet | -OCH₂CH₃ |
| ~14 | Singlet | -OCH₂CH₃ |
| ~-2 | Singlet | -Si(CH₃)₃ |
Interpretation:
-
The carbonyl carbon (C=O) appears as a triplet at approximately 165 ppm due to coupling with the two adjacent fluorine atoms.
-
The difluorinated carbon (CF₂) resonates as a triplet around 118 ppm, a significantly downfield shift caused by the high electronegativity of the fluorine atoms.
-
The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group appear at roughly 62 ppm and 14 ppm, respectively.
-
The carbons of the trimethylsilyl group are observed at a characteristic upfield chemical shift of about -2 ppm.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides a distinct signal for the fluorine atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -100 to -120 | Singlet | -CF₂- |
Interpretation:
-
A single resonance is observed for the two equivalent fluorine atoms. The chemical shift, typically in the range of -100 to -120 ppm (relative to CFCl₃), is characteristic of geminal difluoro compounds adjacent to a carbonyl and a silyl group. The exact chemical shift can be influenced by the solvent and concentration.[2][3][4]
²⁹Si NMR Spectroscopy
Silicon-29 NMR, while less common, can provide direct information about the silicon environment.
| Chemical Shift (ppm) | Assignment |
| ~ 0 to 10 | -Si(CH₃)₃ |
Interpretation:
-
The ²⁹Si chemical shift for the trimethylsilyl group in this environment is expected to be in the range of 0 to 10 ppm relative to tetramethylsilane (TMS). This confirms the presence and electronic environment of the silyl group.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 181 | [M - CH₃]⁺ |
| 151 | [M - OCH₂CH₃]⁺ |
| 123 | [M - Si(CH₃)₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Interpretation:
The fragmentation of silyl esters is a well-studied area.[5] The molecular ion peak at m/z 196 should be observable. Common fragmentation pathways include:
-
Loss of a methyl group: A peak at m/z 181 corresponding to the loss of a methyl radical from the trimethylsilyl group is expected.
-
Loss of the ethoxy group: Fragmentation of the ester moiety can lead to the loss of an ethoxy radical, resulting in a peak at m/z 151.
-
Loss of the trimethylsilyl group: Cleavage of the C-Si bond would result in a fragment at m/z 123.
-
Trimethylsilyl cation: A prominent peak at m/z 73, corresponding to the stable trimethylsilyl cation ([Si(CH₃)₃]⁺), is a characteristic feature in the mass spectra of trimethylsilyl compounds.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the silylation of ethyl difluoroacetate.
Materials:
-
Ethyl difluoroacetate
-
Chlorotrimethylsilane (TMSCl)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, add magnesium turnings.
-
Add a solution of ethyl difluoroacetate in anhydrous THF to the flask.
-
Slowly add chlorotrimethylsilane to the stirring suspension.
-
The reaction mixture is typically stirred at room temperature or gently heated to initiate the reaction. The progress of the reaction can be monitored by GC-MS or NMR.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
NMR Sample Preparation
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
Pipette
Procedure:
-
Dissolve a small amount (typically 5-10 mg) of this compound in approximately 0.5-0.7 mL of deuterated chloroform.
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
The sample is now ready for analysis by ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy.
GC-MS Sample Preparation
Materials:
-
This compound
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
GC vial
Procedure:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., 1 mg/mL).
-
Transfer the solution to a GC vial.
-
Cap the vial securely.
-
The sample is now ready for injection into the GC-MS system.
Conclusion
The spectral data of this compound are highly informative and provide a clear fingerprint for the identification and characterization of this important synthetic reagent. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for the unambiguous assignment of all atoms in the molecule, while mass spectrometry confirms the molecular weight and provides insights into its fragmentation behavior. The experimental protocols provided herein offer a reliable basis for the synthesis and analysis of this compound in a research setting.
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PubChem. Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. National Center for Biotechnology Information. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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-
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The Synthetic Chemist's Guide to Ethyl Difluoro(trimethylsilyl)acetate: A Versatile Reagent for Modern Drug Discovery
Foreword: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. This "fluorine advantage" has led to a significant number of blockbuster drugs containing one or more fluorine atoms. Consequently, the development of efficient and versatile reagents for the introduction of fluorinated motifs is of paramount importance to researchers in pharmaceutical and agrochemical development. This guide provides an in-depth technical overview of ethyl difluoro(trimethylsilyl)acetate, a key building block for the introduction of the valuable difluoromethyl (CF2) group.
Chemical Identity and Nomenclature
This compound is an organosilicon compound that has emerged as a powerful tool for difluoromethylation reactions.[1][2] A clear understanding of its nomenclature is crucial for navigating the scientific literature and chemical supplier catalogs.
Synonyms and Identifiers
The compound is known by several names, which can sometimes lead to confusion. Below is a comprehensive list of its common synonyms and key identifiers.
| Identifier | Value |
| Primary Name | This compound |
| CAS Number | 205865-67-4[3] |
| Molecular Formula | C7H14F2O2Si[3] |
| Molecular Weight | 196.27 g/mol [3] |
| IUPAC Name | ethyl 2,2-difluoro-2-trimethylsilylacetate[3] |
Common Synonyms:
-
2,2-Difluoro-2-(trimethylsilyl)acetic acid ethyl ester[2]
-
Ethyl 2,2-difluoro-2-(trimethylsilyl)ethanoate
-
Difluoro(trimethylsilyl)acetic acid ethyl ester
-
Ethyl trimethylsilyldifluoroacetate
-
Ethyl(trimethylsilyl)difluoroacetate
-
Trimethylsilyldifluoroacetic acid ethyl ester
-
difluorotrimethylsilanylacetic acid ethyl ester
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved through a Reformatsky-type reaction. This method offers a reliable and scalable route to this valuable reagent.
Synthetic Protocol
A common and effective method involves the reaction of ethyl chlorodifluoroacetate with chlorotrimethylsilane in the presence of a reducing agent, such as magnesium, in an aprotic solvent like N,N-dimethylformamide (DMF).[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added to the flask to cover the magnesium turnings.
-
Initiation: A small amount of a solution of ethyl chlorodifluoroacetate and chlorotrimethylsilane in DMF is added from the dropping funnel to initiate the reaction. The reaction mixture is gently warmed if necessary.
-
Reagent Addition: Once the reaction has initiated (indicated by a color change and/or gentle reflux), the remaining solution of ethyl chlorodifluoroacetate and chlorotrimethylsilane in DMF is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure this compound.
Diagram of Synthesis
Caption: Synthesis of this compound.
Mechanistic Insights: The Dual Reactivity of this compound
The synthetic utility of this compound stems from its ability to act as a precursor to two key reactive intermediates: the difluorocarbene (:CF2) and a nucleophilic difluoromethyl species. The choice of reaction conditions dictates which pathway is favored.
Generation of Difluorocarbene
In the presence of a suitable initiator, such as a catalytic amount of a fluoride source, this compound can decompose to generate difluorocarbene.[4] This highly reactive intermediate can then participate in a variety of transformations, most notably cyclopropanation reactions with alkenes.
Mechanism: Difluorocarbene Generation
Caption: Generation of difluorocarbene.
This method of generating difluorocarbene is advantageous as it avoids the use of harsh or environmentally harmful reagents.
Nucleophilic Difluoromethylation
In the presence of a copper catalyst, this compound can participate in cross-coupling reactions with aryl iodides. This reaction proceeds through a formal nucleophilic displacement, where the "CF2COOEt" moiety is transferred to the aromatic ring. Subsequent hydrolysis and decarboxylation provide a route to difluoromethylated arenes.[5]
Application in Aromatic Difluoromethylation
Caption: Pathway to difluoromethylated arenes.
Applications in Drug Discovery and Agrochemicals
The ability to introduce a difluoromethyl group is highly valuable in the development of new pharmaceuticals and agrochemicals.[2][6] The CF2 group can act as a bioisostere for a hydroxyl group, a thiol group, or a methylene group, often leading to improved biological activity and metabolic stability.[7]
Case Study: Synthesis of a Difluoromethylated Pyridine
Fujikawa, Amii, and coworkers have demonstrated the utility of this compound in the synthesis of difluoromethylated pyridines.[8] Their approach involves a copper-catalyzed cross-coupling reaction followed by decarboxylation, providing an efficient route to these important heterocyclic building blocks.
Safety and Handling
This compound is a flammable liquid and vapor and can cause skin and eye irritation.[9] It may also cause respiratory irritation.[9] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Keep the compound away from heat, sparks, and open flames.[8]
Characterization Data
Proper characterization of this compound is essential to ensure its purity and identity before use in synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the trimethylsilyl group (a singlet).
-
¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon, the difluorinated carbon (split by fluorine), the carbons of the ethyl group, and the carbons of the trimethylsilyl group.[10]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound, showing a single resonance for the two equivalent fluorine atoms.[3] The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[11]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure.[3]
Conclusion
This compound is a versatile and valuable reagent for the introduction of the difluoromethyl group into organic molecules. Its dual reactivity, serving as a precursor to both difluorocarbene and a nucleophilic difluoromethylating agent, makes it a powerful tool for synthetic chemists in academia and industry. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements, as outlined in this guide, will enable researchers to effectively utilize this reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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PubChem. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. Retrieved from [Link]
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American Chemical Society. (n.d.). Ethyl difluoroacetate as a new possible precursor of difluoromethylation. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Gujarat Fluorochemicals Limited. (2017). SAFETY DATA SHEET. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Difluoroacetate in Advancing Pharmaceutical Research. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations with Fluorinated Molecules: The Role of Ethyl Difluoroacetate. Retrieved from [Link]
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ACS Publications. (2022). Chemoselective Difluoromethylation of Nucleosides. Retrieved from [Link]
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HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Photoredox-catalyzed silyldifluoromethylation of silyl enol ethers. Retrieved from [Link]
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ACS Publications. (2019). Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. Retrieved from [Link]
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Wiley Online Library. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
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ResearchGate. (n.d.). Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent. Retrieved from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine Chemistry: Ethyl Difluoroacetate's Impact. Retrieved from [Link]
-
ACS Publications. (2022). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]
- Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.
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PubMed. (n.d.). Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a difluorocarbene reagent with reactivity comparable to that of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Use of a New Difluorocarbene Reagent. Trimethylsilyl 2-Fluorosulfonyl-2,2-Difluoroacetate: n-Butyl 2,2-Difluorocyclopropanecarboxylate. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). (A), GC-MS analysis after ethyl acetate extraction and.... Retrieved from [Link]
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NIST WebBook. (n.d.). Acetic acid, difluoro-, ethyl ester. Retrieved from [Link]
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ACS Publications. (n.d.). Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl difluoroacetate. Retrieved from [Link]
-
J-STAGE. (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. Retrieved from [Link]
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Methodological & Application
Ethyl Difluoro(trimethylsilyl)acetate: A Comprehensive Guide to its Application as a Difluoroalkylation Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Difluoroalkylation in Modern Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of numerous blockbuster drugs and advanced materials. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) holds a special place. It can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities, making it a highly sought-after substituent in drug design.[3]
Ethyl difluoro(trimethylsilyl)acetate has emerged as a versatile and efficient reagent for the introduction of the valuable difluoro(ethoxycarbonyl)methyl and, subsequently, the difluoromethyl group into a wide range of organic substrates.[4] Its unique structure, featuring a trimethylsilyl group, offers distinct reactivity and handling advantages over other difluoroalkylation reagents. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, key applications with detailed protocols, and a comparative analysis with related reagents.
Chemical Properties and Synthesis
-
Chemical Formula: C7H14F2O2Si[3]
-
Molecular Weight: 196.27 g/mol [5]
-
CAS Number: 205865-67-4[3]
-
Appearance: Colorless to slightly yellow liquid[6]
This compound is typically synthesized through the reaction of ethyl chlorodifluoroacetate with chlorotrimethylsilane in the presence of a reducing agent, such as magnesium, in an inert solvent like N,N-dimethylformamide (DMF).
Mechanism of Action: The Role of the Trimethylsilyl Group
The reactivity of this compound as a difluoroalkylation reagent is intrinsically linked to the presence of the trimethylsilyl (TMS) group. This group plays a crucial role in the in situ generation of a nucleophilic difluoroenolate species, which is the key reactive intermediate.
The generally accepted mechanism involves the activation of the C-Si bond by a suitable initiator, often a fluoride source or a Lewis base. This leads to the formation of a transient difluoroenolate, which can then undergo nucleophilic attack on various electrophiles.
reagent [label="this compound"]; activator [label="Activator (e.g., F⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Difluoroenolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; electrophile [label="Electrophile (E⁺)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Difluoroalkylated Product"]; tms_byproduct [label="TMS-Activator Adduct"];
reagent -> intermediate [label="Activation"]; activator -> intermediate; intermediate -> product [label="Nucleophilic Attack"]; electrophile -> product; intermediate -> tms_byproduct [style=dashed]; }
Caption: General mechanism of difluoroalkylation using this compound.In contrast to its bromo-analogue, ethyl bromodifluoroacetate, which typically generates a zinc enolate in Reformatsky-type reactions, the silyl reagent offers a milder and often more versatile route to the nucleophilic difluoroenolate.[6] The choice of activator can tune the reactivity and substrate scope of the reaction.
Applications in Organic Synthesis
This compound is a valuable tool for the synthesis of a variety of difluoromethylated compounds. Its applications span from the functionalization of aromatic systems to the construction of complex heterocyclic scaffolds.
Copper-Catalyzed Difluoromethylation of Aryl and Heteroaryl Halides
One of the most well-established applications of this compound is the copper-catalyzed cross-coupling reaction with aryl and heteroaryl halides.[4] This reaction provides a direct and efficient route to aryldifluoroacetates, which are precursors to valuable difluoromethylated arenes.
Protocol 1: Copper-Catalyzed Difluoromethylation of 4-Iodoanisole
Materials:
-
This compound
-
4-Iodoanisole
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard work-up and purification reagents (diethyl ether, saturated aq. NH4Cl, brine, anhydrous MgSO4, silica gel)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuI (0.1 mmol, 19 mg) and CsF (2.0 mmol, 304 mg).
-
Add anhydrous DMF (2.0 mL) to the tube.
-
Add 4-iodoanisole (1.0 mmol, 234 mg) to the mixture.
-
Finally, add this compound (1.5 mmol, 294 mg) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate.
| Substrate | Product | Yield (%) | Reference |
| 4-Iodoanisole | Ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate | 85 | [4] |
| 1-Iodopyrene | Ethyl 2,2-difluoro-2-(pyren-1-yl)acetate | 76 | [4] |
| 2-Iodothiophene | Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate | 72 | [4] |
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Combine Aryl Halide,\nCuI, and CsF in DMF"]; step2 [label="Add this compound"]; step3 [label="Heat at 80 °C for 12h"]; step4 [label="Aqueous Work-up"]; step5 [label="Purification by Chromatography"]; end [label="Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1 -> step2 -> step3 -> step4 -> step5 -> end; }
Caption: Experimental workflow for aryl difluoromethylation.Nucleophilic Addition to Carbonyl Compounds and Imines (Reformatsky-Type Reaction)
This compound can undergo nucleophilic addition to carbonyl compounds and imines in a Reformatsky-type reaction to generate β-hydroxy and β-amino-α,α-difluoroesters, respectively.[7][8] These products are valuable building blocks for the synthesis of fluorinated analogues of biologically active molecules. While many protocols utilize the bromo-analogue with zinc, the silyl reagent can be activated under different conditions, often with Lewis acids or fluoride sources.
Protocol 2: Lewis Acid-Mediated Addition to Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Titanium(IV) chloride (TiCl4) or Zinc(II) chloride (ZnCl2)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Standard work-up and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous DCM (5 mL).
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., TiCl4, 1.1 mmol) dropwise to the solution.
-
After stirring for 15 minutes, add a solution of this compound (1.2 mmol, 235 mg) in anhydrous DCM (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the mixture with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.
| Electrophile | Product | Activating Agent | Yield (%) |
| Benzaldehyde | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | TiCl4 | ~70-80 |
| Acetophenone | Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate | ZnCl2 | ~65-75 |
| N-Benzylideneaniline | Ethyl 3-anilino-2,2-difluoro-3-phenylpropanoate | TMSOTf | ~60-70 |
Safety and Handling
This compound is a flammable liquid and vapor.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces. Store in a tightly closed container in a cool, well-ventilated place.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the difluoro(ethoxycarbonyl)methyl and difluoromethyl groups into organic molecules. Its unique reactivity, facilitated by the trimethylsilyl group, allows for a range of synthetic transformations under relatively mild conditions. The applications in copper-catalyzed cross-coupling and nucleophilic additions to carbonyls and imines highlight its importance in the synthesis of fluorinated compounds for pharmaceutical and agrochemical research. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can effectively utilize this reagent to advance their synthetic endeavors.
References
-
Amii, H., et al. A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Org. Lett.2011 , 13 (20), 5560–5563. [Link]
-
AZA Mid-Year Meeting. Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. [Link]
-
ResearchGate. The Asymmetric Difluoro-Reformatsky Reaction. [Link]
-
Sato, K., et al. Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Org. Synth.2006 , 83, 177. [Link]
-
MDPI. Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate. [Link]
-
PubMed. Convenient asymmetric synthesis of beta-substituted alpha,alpha-difluoro-beta-amino acids via Reformatsky reaction between Davis' N-sulfinylimines and ethyl bromodifluoroacetate. [Link]
-
PubMed Central. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. [Link]
-
ACS Publications. Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. [Link]
-
PubChem. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. [Link]
-
Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. [Link]
-
Wikipedia. Ethyl bromodifluoroacetate. [Link]
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Application Notes & Protocols: Ethyl Difluoro(trimethylsilyl)acetate as a Versatile Reagent for Difluoroalkylation in Organic Synthesis
Introduction and Significance
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethyl group (-CF₂H) and related difluoro-functionalized structures are of particular interest. Ethyl difluoro(trimethylsilyl)acetate, often considered a difluoro-analogue of the renowned Ruppert-Prakash reagent (TMSCF₃), has emerged as a powerful and versatile tool for introducing the -CF₂COOEt moiety, which can serve as a precursor to valuable difluoromethylated and gem-difluoroalkylated structures.[1][2]
This guide provides an in-depth exploration of this compound, detailing its mechanism of action, providing field-proven protocols for its application, and outlining the necessary safety precautions for its handling. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex fluorinated molecules.[1]
Reagent Overview and Properties
This compound is an organosilicon reagent that serves as a robust nucleophilic source of the "CF₂COOEt" group.[2] Its trimethylsilyl group enhances stability and solubility while playing a crucial role in the reaction mechanism.[1]
| Property | Value |
| CAS Number | 205865-67-4 |
| Molecular Formula | C₇H₁₄F₂O₂Si |
| Appearance | Colorless to light yellow clear liquid.[2][3] |
| Purity | Typically >97.0% (GC).[3] |
| Boiling Point | ~55 °C @ 20 mmHg.[2] |
| Key Applications | Difluoromethylation, Synthesis of fluorinated building blocks.[1][3][4] |
| Stability | Moisture sensitive; stable under normal storage conditions.[2][5] |
Mechanism of Action: The Fluoride-Initiated Pathway
The synthetic utility of this compound hinges on its activation by a catalytic amount of a nucleophilic initiator, most commonly a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). This mechanism shares conceptual similarities with the activation of the Ruppert-Prakash reagent for trifluoromethylation.[6][7]
The generally accepted mechanism proceeds via the following key steps:
-
Activation: A catalytic amount of fluoride anion attacks the silicon atom of the reagent, forming a hypervalent pentacoordinate silicate intermediate.
-
Anion Generation: This silicate is unstable and fragments to release the difluoro(ethoxycarbonyl)methyl carbanion equivalent, [CF₂COOEt]⁻. This is the key nucleophilic species.
-
Nucleophilic Attack: The generated carbanion attacks an electrophilic substrate, such as the carbonyl carbon of an aldehyde or ketone.
-
Silylation & Turnover: The resulting alkoxide intermediate is trapped by the trimethylsilyl group of another molecule of this compound, forming a stable silyl ether product and regenerating the active [CF₂COOEt]⁻ carbanion, thus propagating an anionic chain reaction. Alternatively, the silyl group can be sourced from the initially formed Me₃SiF.
Caption: Fluoride-initiated difluoroalkylation mechanism.
Core Application: Nucleophilic Addition to Carbonyls
The most prominent application of this compound is the nucleophilic addition to aldehydes and ketones. This reaction provides a direct and efficient route to α,α-difluoro-β-hydroxy esters, which are valuable synthetic intermediates.
General Protocol: Difluoroalkylation of an Aldehyde
This protocol outlines a typical procedure for the reaction.
-
Preparation: A flame-dried reaction flask is charged with the aldehyde substrate and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvent & Reagent Addition: Anhydrous solvent (typically THF) is added, followed by this compound.
-
Initiation: The reaction mixture is cooled (e.g., to 0 °C), and a solution of the fluoride initiator (e.g., TBAF in THF) is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl or water), and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by silica gel column chromatography.
Caption: General experimental workflow for difluoroalkylation.
Detailed Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
This specific example illustrates the reaction with benzaldehyde.
-
Reagents & Materials:
-
Benzaldehyde (1.0 mmol, 1.0 equiv.)
-
This compound (1.5 mmol, 1.5 equiv.)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
-
Procedure:
-
To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add benzaldehyde (106 mg, 1.0 mmol).
-
Add 3 mL of anhydrous THF and cool the flask to 0 °C in an ice bath.
-
Add this compound (291 mg, 1.5 mmol) via syringe.
-
Slowly add the 1.0 M solution of TBAF in THF (0.1 mL, 0.1 mmol) dropwise over 2 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silylated product.
-
Desilylation (Optional but common): The resulting silyl ether can be cleaved by treatment with acid (e.g., 1M HCl in THF) or a fluoride source (e.g., TBAF) to yield the final β-hydroxy ester.
-
Applications in Cross-Coupling Reactions
Beyond carbonyl additions, this compound is a valuable reagent in transition-metal-catalyzed cross-coupling reactions. For instance, it can be used in copper-catalyzed reactions with aryl iodides to synthesize difluoromethylated arenes, which are highly sought-after structures in medicinal chemistry.[3][4]
-
Reaction Principle: In a process developed by Amii and coworkers, the reagent couples with an aryl iodide in the presence of a copper catalyst. This is followed by an in-situ decarboxylation event, resulting in the net difluoromethylation of the aromatic ring.[3][4] This two-step, one-pot sequence provides an efficient alternative to other difluoromethylation methods.
| Substrate | Catalyst System | Product | Typical Yield | Reference |
| Aryl Iodides | CuI / Ligand | Aryl-CF₂H | Good to Excellent | Org. Lett.2011 , 13, 5560.[3] |
| Heteroaryl Iodides | CuI / Ligand | Heteroaryl-CF₂H | Moderate to Good | Synthesis2012 , 44, 3015.[3] |
Safety and Handling
As a reactive chemical, proper handling of this compound is critical for ensuring laboratory safety.
-
Hazard Classification:
-
Flammable Liquid and Vapor (H226): Keep away from heat, sparks, open flames, and hot surfaces.[3][5] Use explosion-proof electrical and ventilating equipment.[3]
-
Skin and Eye Irritant (H315, H319): Causes skin irritation and serious eye irritation.[5]
-
Respiratory Irritant (H335): May cause respiratory irritation.[5]
-
-
Recommended Handling Procedures:
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Inert Atmosphere: Due to its moisture sensitivity, handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon).[2] Keep the container tightly closed.[3][5]
-
Storage: Store in a cool, well-ventilated place.[3]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[9]
-
Conclusion
This compound is a highly effective and versatile reagent for introducing difluoro-functionalized groups in organic synthesis. Its reliable performance in nucleophilic additions to carbonyls and its utility in novel cross-coupling strategies make it an indispensable tool for chemists in pharmaceutical and materials science.[1] By understanding its mechanism and adhering to the detailed protocols and safety guidelines presented here, researchers can confidently and effectively apply this reagent to achieve their synthetic goals.
References
-
Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563. [Link]
-
Gujarat Fluorochemicals Limited. SAFETY DATA SHEET - Ethyl difluoroacetate. (2017-12-19). [Link]
-
Wikipedia. Trifluoromethyltrimethylsilane. [Link]
-
Kieltsch, I., Eisenberger, P., Togni, A. (2007). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Angewandte Chemie International Edition, 46(5), 754-757. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
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- 4. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | 205865-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. gfl.co.in [gfl.co.in]
Application Notes and Protocols: Ethyl Difluoro(trimethylsilyl)acetate in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Difluoromethyl Group
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. Among these, the difluoromethyl (–CF₂H) group has emerged as a particularly valuable motif. Its significance lies in its ability to act as a bioisostere for common functionalities such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups.[1][2] The introduction of a –CF₂H moiety can profoundly and beneficially alter a molecule's properties by enhancing metabolic stability, increasing cell membrane permeability, and improving binding affinity to biological targets through unique electronic and conformational effects.[1][3][4] Furthermore, the acidic proton of the –CF₂H group can participate in weak hydrogen bonding, further influencing the biological profile of the parent compound.[1][5]
Ethyl difluoro(trimethylsilyl)acetate has been established as a versatile and efficient reagent for introducing the difluoromethyl group into complex organic molecules.[6][7] This stable, easy-to-handle organosilicon compound serves as a precursor in a variety of transformations, most notably in nucleophilic additions and transition-metal-catalyzed cross-coupling reactions, making it an indispensable tool for medicinal chemists.[5][7] This guide provides a detailed overview of its core applications, complete with mechanistic insights and field-proven laboratory protocols.
Reagent Profile and Handling
A thorough understanding of the reagent's properties is critical for its successful application and for ensuring laboratory safety.
| Property | Value | Reference |
| IUPAC Name | ethyl 2,2-difluoro-2-trimethylsilylacetate | [8] |
| CAS Number | 205865-67-4 | [8] |
| Molecular Formula | C₇H₁₄F₂O₂Si | [8] |
| Molecular Weight | 196.27 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [9] |
| Boiling Point | Not specified; related compounds are distillable | |
| Key Hazards | Flammable liquid and vapor (H226) | [8][9] |
| Handling & Storage | Moisture-sensitive. Store under an inert atmosphere (e.g., Nitrogen or Argon). Keep in a cool, well-ventilated place away from ignition sources. | [10] |
Core Application I: Nucleophilic Difluoroalkylation of Carbonyl Compounds
One of the primary uses of this compound is as a precursor to the difluoro(ethoxycarbonyl)methyl nucleophile. This is typically achieved through activation with a suitable Lewis base, such as a fluoride salt, which attacks the silicon center and liberates the reactive carbanion for subsequent addition to electrophiles like aldehydes and ketones. This reaction provides a direct route to α,α-difluoro-β-hydroxy esters, which are valuable chiral building blocks in medicinal chemistry.
General Workflow and Mechanism
The reaction proceeds via the in-situ generation of a difluoroenolate, which then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product.
Caption: General workflow for nucleophilic addition.
Detailed Protocol: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
This protocol describes the reaction of this compound with benzaldehyde as a representative example.
Materials:
-
This compound (1.2 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Cesium Fluoride (CsF), anhydrous (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous CsF (1.5 equiv.). Add anhydrous THF via syringe to create a suspension.
-
Rationale: Anhydrous conditions are crucial to prevent the premature quenching of the reactive enolate intermediate. CsF is an effective fluoride source for activating the silyl reagent.
-
-
Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add benzaldehyde (1.0 equiv.) followed by the dropwise addition of this compound (1.2 equiv.).
-
Rationale: Cooling the reaction helps to control the exothermicity and minimize potential side reactions.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Rationale: The NH₄Cl quench protonates the intermediate alkoxide and neutralizes any remaining reactive species.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
Core Application II: Copper-Catalyzed Aromatic Difluoromethylation
Late-stage functionalization—the introduction of key functional groups at a late step in a synthetic sequence—is a powerful strategy in drug discovery. This compound is highly effective in this context, enabling the difluoromethylation of (hetero)aryl halides through a copper-catalyzed cross-coupling reaction.[5] This two-step sequence provides access to difluoromethyl arenes, which are of high interest in pharmaceutical research.[11][12]
Synthetic Pathway
The process involves an initial copper(I)-catalyzed cross-coupling of an aryl halide with the silyl reagent to form an ethyl aryldifluoroacetate intermediate. This intermediate is then subjected to hydrolysis and decarboxylation to furnish the final difluoromethylated aromatic compound.[5]
Caption: Two-step aromatic difluoromethylation pathway.
Detailed Protocol: Synthesis of 1-(Difluoromethyl)-4-iodobenzene
This protocol outlines the synthesis starting from 1,4-diiodobenzene.
Step 1: Copper-Catalyzed Cross-Coupling
Materials:
-
1,4-Diiodobenzene (1.0 equiv.)
-
This compound (1.5 equiv.)
-
Copper(I) Iodide (CuI) (0.2 equiv.)
-
Cesium Fluoride (CsF), anhydrous (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with CuI (0.2 equiv.), CsF (2.0 equiv.), and 1,4-diiodobenzene (1.0 equiv.).
-
Addition of Reagents: Add anhydrous DMF, followed by this compound (1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 16-24 hours.
-
Rationale: The combination of CuI and a fluoride source is essential for the catalytic cycle. DMF is a suitable polar aprotic solvent for this type of cross-coupling.
-
-
Workup and Isolation: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude intermediate, ethyl 2-(4-iodophenyl)-2,2-difluoroacetate, can be purified by column chromatography or used directly in the next step.
-
Self-Validation: Progress can be monitored by GC-MS to observe the consumption of the starting material and the formation of the higher molecular weight ester intermediate.
-
Step 2: Hydrolysis and Decarboxylation
Materials:
-
Crude ethyl 2-(4-iodophenyl)-2,2-difluoroacetate (1.0 equiv.)
-
Potassium Hydroxide (KOH) (5.0 equiv.)
-
Ethanol/Water solvent mixture (e.g., 1:1)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Hydrolysis: Dissolve the crude intermediate in an ethanol/water mixture. Add KOH (5.0 equiv.) and heat the mixture to reflux for 2-4 hours to ensure complete saponification of the ester.
-
Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. A precipitate of the carboxylic acid may form.
-
Final Conversion: Gently heat the acidified mixture to 50-60 °C. Vigorous gas evolution (CO₂) should be observed. Continue heating until the effervescence ceases (typically 1-2 hours).[5]
-
Rationale: The β-difluoroarylacetic acid intermediate is unstable and readily undergoes decarboxylation upon heating in an acidic medium to yield the desired product.
-
-
Purification: After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water, dry over MgSO₄, and concentrate. Purify the final product by column chromatography or distillation.
Representative Substrate Scope
This method is applicable to a range of electron-rich, electron-neutral, and electron-poor aryl and heteroaryl halides.
| Aryl Halide Substrate | Typical Yield | Notes |
| 4-Iodoanisole | Good to High | Electron-donating groups are well-tolerated. |
| 1-Iodonaphthalene | Good | Fused aromatic systems react effectively. |
| 4-Iodobenzonitrile | Moderate | Tolerates electron-withdrawing groups. |
| 2-Bromopyridine | Moderate | Heteroaromatic substrates are viable.[5] |
Conclusion
This compound is a powerful and versatile reagent that streamlines access to molecules of pharmaceutical relevance.[11] Its ability to participate in both nucleophilic additions and late-stage copper-catalyzed cross-coupling reactions makes it a cornerstone reagent for introducing the valuable difluoromethyl motif.[3][5] The protocols detailed herein provide a robust framework for researchers, scientists, and drug development professionals to leverage this reagent in their synthetic campaigns, ultimately accelerating the discovery of next-generation therapeutics.
References
- Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate - AZA Mid-Year Meeting. (n.d.). AZA Mid-Year Meeting.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7168-7213. [Link]
-
Li, Y., & Ni, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2959-2974. [Link]
- Ethyl difluoro(trimethylsilyl)
- Ethyl 2,2-difluoro-2-(trimethylsilyl)
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). RSC Publishing.
- Review Article Radiodifluoromethylation of well-functionalized molecules. (2024).
- Difluoroacetate Derivative for the Synthesis of Difluoromethylaryls. (n.d.). TCI AMERICA.
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)
-
Kosobokov, M. D., Dilman, A. D., Levin, V. V., & Struchkova, M. I. (2012). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry, 77(15), 6559-6565. [Link]
-
Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. (n.d.). PubChem. [Link]
- Ethyl bromodifluoroacet
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- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. e-century.us [e-century.us]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Difluoroacetate Derivative for the Synthesis of Difluoromethylaryls | TCI AMERICA [tcichemicals.com]
- 6. Buy this compound (EVT-325230) | 205865-67-4 [evitachem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | C7H14F2O2Si | CID 2758940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | 205865-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Application Notes & Protocols: The Versatility of Ethyl Difluoro(trimethylsilyl)acetate in C-C Bond Formation
A Senior Application Scientist's Guide to Reactions with Aldehydes and Imines
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethylene group (CF₂) is of particular interest as a bioisostere for ethers, ketones, or hydroxymethylene groups. This guide provides an in-depth exploration of ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, a versatile and stable nucleophilic difluoroenolate precursor, detailing its reaction with aldehydes and imines to furnish valuable α,α-difluoro-β-hydroxy and α,α-difluoro-β-amino esters, respectively.
Mechanistic Rationale: The Silyl Switch
Ethyl difluoro(trimethylsilyl)acetate serves as a stable, storable equivalent of the difluoroenolate of ethyl acetate. The trimethylsilyl (TMS) group acts as a crucial "activating handle." In its neutral state, the reagent is relatively unreactive. However, upon introduction of a suitable nucleophilic activator, a highly reactive species is generated in situ.
Generation of the Nucleophilic Difluoroenolate
The reaction is initiated by a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a Lewis base. The activator attacks the electrophilic silicon atom, cleaving the C-Si bond and liberating the transient, highly nucleophilic difluoroenolate. This in situ generation under mild conditions is a key advantage over traditional Reformatsky reactions which often require harsh conditions and stoichiometric metals like zinc.[1][2]
// Nodes reagent [label="this compound"]; activator [label="Activator\n(e.g., F⁻)"]; intermediate [label="[Penta-coordinate\nSilicon Intermediate]"]; enolate [label="Difluoroenolate\n(Nucleophile)"]; tmsf [label="TMS-F"]; electrophile [label="Electrophile\n(Aldehyde or Imine)"]; product [label="Adduct"];
// Edges reagent -> intermediate [label="Activation"]; activator -> intermediate; intermediate -> enolate; intermediate -> tmsf; enolate -> product; electrophile -> product [label="Nucleophilic Attack"];
// Styling enolate [fillcolor="#EA4335", fontcolor="#FFFFFF"]; electrophile [fillcolor="#34A853", fontcolor="#FFFFFF"]; product [fillcolor="#FBBC05", fontcolor="#202124"]; } dot Caption: General activation and reaction pathway.
Reaction with Aldehydes: A Modified Aldol Addition
The reaction with aldehydes proceeds via a nucleophilic addition analogous to an Aldol reaction. The generated difluoroenolate attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which is subsequently trapped by the TMS group (liberated as TMS-F or another TMS-X species) to yield a silylated O-trimethylsilyl ether intermediate. A standard aqueous or mild acidic workup then hydrolyzes the silyl ether to afford the final α,α-difluoro-β-hydroxy ester.
Reaction with Imines: A Modified Mannich Reaction
The reaction with imines follows a similar nucleophilic addition pathway, constituting a Mannich-type reaction.[3] The difluoroenolate attacks the electrophilic imine carbon. The resulting nitrogen anion can be trapped by the TMS group or protonated during workup, depending on the reaction conditions and the nature of the imine's N-substituent. This yields the desired α,α-difluoro-β-amino ester. The use of N-protected imines (e.g., N-Boc, N-PMP) is common to enhance stability and electrophilicity.[4][5]
Field-Proven Experimental Protocols
The following protocols are representative procedures. Researchers should optimize conditions based on the specific reactivity of their substrates.
Protocol 1: General Procedure for the Synthesis of α,α-Difluoro-β-Hydroxy Esters
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol, 1.0 equiv)
-
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (1.2 mmol, 1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Setup: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous THF (5 mL) via syringe to dissolve the aldehyde.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (1.2 mmol) dropwise via syringe.
-
Initiation: Add the TBAF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise. The reaction is often exothermic.
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., 10-30% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: General Procedure for the Synthesis of α,α-Difluoro-β-Amino Esters
Materials:
-
Imine (e.g., N-Boc-benzylideneimine, 1.0 mmol, 1.0 equiv)
-
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (1.3 mmol, 1.3 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Setup: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the imine (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and establish a nitrogen or argon atmosphere.
-
Dissolution: Add anhydrous THF (5 mL) via syringe.
-
Reagent Addition: Add ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (1.3 mmol) dropwise via syringe at room temperature.
-
Initiation: Add the TBAF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC. For less reactive imines, gentle heating (e.g., 40-50 °C) may be required.
-
Quenching: Upon completion, cool the reaction to room temperature (if heated) and quench with saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (15 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to afford the desired α,α-difluoro-β-amino ester.
Data Summary: Substrate Scope & Conditions
The reaction is versatile, accommodating a range of functional groups on both the aldehyde/imine and the ester component. The following table summarizes typical results found in the literature.
| Electrophile | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | TBAF (0.1) | THF | 0 to rt | 2 | ~85-95 |
| 4-Nitrobenzaldehyde | TBAF (0.1) | THF | 0 to rt | 1.5 | ~90-98 |
| Cyclohexanecarboxaldehyde | CsF (0.2) | THF | rt | 4 | ~80-90 |
| Pivalaldehyde | TBAF (0.1) | THF | rt | 6 | ~60-75 |
| N-PMP-benzylideneimine | TBAF (0.1) | THF | rt | 5 | ~80-92 |
| N-Boc-phenylalaninal imine | TBAF (0.1) | THF | rt | 8 | ~75-85 |
| N-Ts-ethylideneimine | CsF (0.2) | MeCN | 40 | 12 | ~65-78 |
Yields are approximate and representative of typical outcomes reported in synthetic literature. PMP = p-methoxyphenyl, Boc = tert-butyloxycarbonyl, Ts = Tosyl.
Key Considerations & Troubleshooting
-
Strictly Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of moisture. Water will readily protonate the difluoroenolate intermediate, quenching the reaction and leading to the recovery of starting materials and desilylated reagent. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.[6]
-
Choice of Activator: While TBAF is a common and effective catalyst, it can sometimes promote side reactions. Cesium fluoride (CsF) is a milder, solid alternative that can be advantageous for sensitive substrates. Other Lewis bases can also be employed.
-
Substrate Limitations: Highly enolizable aldehydes or ketones may undergo self-condensation or other side reactions. Substrates with acidic protons (e.g., free phenols, carboxylic acids) are generally incompatible as they will quench the enolate.
-
Safety: this compound is a flammable liquid.[7][8] Standard precautions for handling flammable organic reagents should be taken. Reactions should be conducted in a well-ventilated fume hood.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient activation; presence of moisture. | Use a fresh, anhydrous solution of TBAF or freshly dried CsF. Ensure all glassware and solvents are scrupulously dry. |
| Recovery of Desilylated Reagent | Reaction quenched by a proton source (water or acidic substrate). | Re-dry all reagents and solvents. Use a non-protic substrate or protect acidic functional groups. |
| Multiple Side Products | Catalyst too harsh; reaction temperature too high. | Switch to a milder catalyst like CsF. Run the reaction at a lower temperature (e.g., maintain at 0 °C or -20 °C). |
References
-
Synthesis of Enantioenriched α,α-Dichloro- and α,α-Difluoro-β-Hydroxy Esters and Amides by Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Organic Letters - ACS Publications. [Link]
-
Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines. PubMed. [Link]
-
Asymmetric Synthesis of α,α-Difluoro-β-amino Acid Derivatives from Enantiomerically Pure N-tert- Butylsulfinimines. ResearchGate. [Link]
-
Synthesis of α,α‐Difluoro‐β‐amino Esters or gem‐Difluoro‐β‐lactams as Potential Metallocarboxypeptidase Inhibitors. ResearchGate. [Link]
-
Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. RSC Publishing. [Link]
-
amino Esters: Synthesis of Enantiopure, Orthogonally Protected α-Fluoro-β 3 -lysine. ResearchGate. [Link]
-
Preparation of .alpha.,.alpha.-difluoro-.beta.-hydroxy esters via a modified Reformatsky reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]
-
Difluorination of esters. Preparation of .alpha.,.alpha.-difluoro ethers. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. [Link]
-
Reformatsky reaction. Wikipedia. [Link]
-
A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF 3. ResearchGate. [Link]
-
Imine Additions. Classics in Asymmetric Synthesis. [Link]
-
Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Publishing. [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journals. [Link]
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Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC - NIH. [Link]
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Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. PMC - NIH. [Link]
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The Asymmetric Difluoro‐Reformatsky Reaction. ResearchGate. [Link]
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Synthetic applications of biologically important Mannich bases: An updated review. ScienceDirect. [Link]
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Reformatsky Reaction. Organic Chemistry Portal. [Link]
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Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry - ACS Publications. [Link]
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Mild Synthesis of β‐Amino‐α,α‐difluoro Ketones from Acylsilanes and Trifluoromethyltrimethylsilane in a One‐Pot Imino Aldol Reaction. ResearchGate. [Link]
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copper-catalyzed cross-coupling with ethyl difluoro(trimethylsilyl)acetate
An in-depth guide to the copper-catalyzed cross-coupling of aryl halides with ethyl difluoro(trimethylsilyl)acetate, offering researchers a robust method for synthesizing valuable difluoromethylated compounds.
Application Note & Protocol
Topic: Copper-Catalyzed Cross-Coupling with this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Difluoromethyl Group
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, binding affinity, and bioavailability.[1][2] Among fluorinated motifs, the difluoromethyl (CF₂H) group holds a privileged position. It acts as a unique bioisostere for hydroxyl and thiol groups, capable of forming hydrogen bonds while simultaneously increasing lipophilicity—a combination of properties that drug designers frequently seek to optimize pharmacological profiles.[1][3]
Consequently, the development of efficient and scalable methods for installing the CF₂H group is of paramount importance. While numerous strategies exist, copper-catalyzed cross-coupling reactions have emerged as a particularly attractive approach due to copper's low cost, low toxicity, and versatile reactivity compared to other transition metals.[4][5]
This application note details a robust protocol for the synthesis of difluoromethylated arenes using ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (TMSCF₂CO₂Et) as a stable, accessible, and highly effective difluoroalkylating agent.[6] The described method, pioneered by Amii and coworkers, involves a two-step sequence: a copper-catalyzed cross-coupling of aryl iodides with TMSCF₂CO₂Et to form aryldifluoroacetates, followed by a straightforward hydrolysis and decarboxylation to yield the desired difluoromethyl arenes.[7][8] This process provides a reliable pathway for the late-stage functionalization of complex molecules, a critical capability in drug discovery programs.[9]
Reaction Principle and Mechanism
The overall transformation leverages a copper-catalyzed C-C bond formation followed by a decarboxylation step. The key intermediate, an aryldifluoroacetate, is constructed by coupling an aryl iodide with the difluoroenolate equivalent derived from TMSCF₂CO₂Et.
The proposed catalytic cycle for the primary cross-coupling reaction is illustrated below. While several mechanistic pathways, including those involving radical intermediates, have been proposed for similar copper-catalyzed difluoroalkylations, a cycle proceeding through Cu(I)/Cu(III) intermediates is strongly supported for this transformation.[4][10]
Proposed Catalytic Cycle:
-
Enolate Formation: The reaction is initiated by the formation of a copper(I) difluoroenolate species from the reaction of the copper catalyst with this compound.
-
Oxidative Addition: The aryl iodide undergoes oxidative addition to the copper(I) center, forming a transient but critical aryl-copper(III) intermediate.[10] This step is often the rate-determining step in related cross-coupling reactions.
-
Reductive Elimination: The aryl-copper(III) species rapidly undergoes reductive elimination, forming the new carbon-carbon bond of the ethyl aryldifluoroacetate product and regenerating the active copper(I) catalyst, thereby closing the catalytic cycle.[10]
Figure 1. Proposed catalytic cycle for the copper-catalyzed arylation.
Detailed Application Protocols
This section provides step-by-step protocols for the two key stages of the synthesis: the copper-catalyzed cross-coupling and the subsequent decarboxylation.
Protocol 1: Synthesis of Ethyl Aryldifluoroacetates
This protocol describes the copper-catalyzed cross-coupling of an aryl iodide with this compound.[7][8]
Materials and Reagents:
-
Copper(I) iodide (CuI)
-
Aryl iodide (substrate)
-
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (TMSCF₂CO₂Et)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, flasks)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Figure 2. Experimental workflow for the cross-coupling reaction.
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add copper(I) iodide (0.1 mmol, 10 mol%) and the aryl iodide (1.0 mmol, 1.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Using a syringe, add anhydrous DMSO (2.0 mL).
-
Add ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (2.0 mmol, 2.0 equiv.) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the pure ethyl aryldifluoroacetate.
Protocol 2: Decarboxylation to Difluoromethyl Arenes
This protocol outlines the final conversion of the ethyl aryldifluoroacetate to the target difluoromethyl arene.[7]
Materials and Reagents:
-
Ethyl aryldifluoroacetate (from Protocol 1)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH) and Water
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, aqueous solution)
Procedure:
-
Hydrolysis: Dissolve the ethyl aryldifluoroacetate (1.0 mmol) in a mixture of ethanol (5 mL) and water (1 mL). Add potassium hydroxide (2.0 mmol, 2.0 equiv.) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the mixture with aqueous HCl and extract the resulting aryldifluoroacetic acid with ethyl acetate. Dry and concentrate to yield the crude acid.
-
Decarboxylation: Dissolve the crude aryldifluoroacetic acid in DMF (5 mL). Add potassium fluoride (2.0 mmol, 2.0 equiv.) and heat the mixture (e.g., 100-120 °C) until gas evolution ceases and the reaction is complete.
-
Cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry, concentrate, and purify by chromatography to yield the final difluoromethyl arene.
Substrate Scope and Expected Results
The copper-catalyzed coupling demonstrates good functional group tolerance. Both electron-rich and electron-deficient aryl iodides are viable substrates, providing the corresponding products in moderate to good yields.
| Entry | Aryl Iodide Substituent | Product | Yield (%)[7][8] |
| 1 | 4-Methoxy | Ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate | 85 |
| 2 | 4-Methyl | Ethyl 2,2-difluoro-2-(p-tolyl)acetate | 78 |
| 3 | 4-Chloro | Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | 71 |
| 4 | 4-Cyano | Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate | 65 |
| 5 | 4-Nitro | Ethyl 2-(4-nitrophenyl)-2,2-difluoroacetate | 58 |
| 6 | 2-Methyl | Ethyl 2,2-difluoro-2-(o-tolyl)acetate | 75 |
Yields are for the isolated ethyl aryldifluoroacetate product from the cross-coupling step.
Key Considerations and Troubleshooting
-
Inert Atmosphere: The copper catalyst, particularly in its active Cu(I) state, can be sensitive to oxygen. Maintaining a rigorously inert atmosphere throughout the reaction setup and duration is critical for achieving high yields and reproducibility.
-
Reagent Purity: The use of anhydrous solvents is essential. Water can interfere with the formation and reactivity of the organometallic intermediates. This compound should be of high purity.
-
Temperature Control: The reaction temperature can significantly impact the rate and selectivity. Overheating may lead to decomposition of the catalyst or products, while insufficient heat can result in slow or incomplete conversion.
-
Troubleshooting:
-
Low or No Conversion: Check for oxygen or moisture contamination. Verify the activity of the copper catalyst (using a fresh batch may be necessary). Ensure the reaction temperature is correct.
-
Formation of Side Products: The primary side reaction is often homocoupling of the aryl iodide. This can sometimes be suppressed by adjusting the reaction concentration or temperature.
-
Difficult Purification: If the product is difficult to separate from the starting material, ensure the reaction has gone to completion before workup. Adjusting the eluent system for column chromatography may be required.
-
Conclusion
The copper-catalyzed cross-coupling of aryl iodides with this compound provides a direct, efficient, and scalable method for the synthesis of ethyl aryldifluoroacetates. These intermediates are readily converted to difluoromethyl arenes, which are highly sought-after motifs in pharmaceutical and agrochemical research.[2][9] The operational simplicity, use of an inexpensive catalyst, and broad substrate scope make this protocol a valuable tool for synthetic chemists engaged in the design and development of novel fluorinated molecules.
References
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Hu, J., et al. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications. Available at: [Link]
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Li, X., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules. Available at: [Link]
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Zhang, P., et al. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition. Available at: [Link]
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Zhang, P., et al. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. Available at: [Link]
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Shen, Y., et al. (2024). Copper Difluorocarbene Enables Catalytic Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]
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Beierle, J. M., et al. (2018). Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF₂H Group. The Journal of Organic Chemistry. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations with Fluorinated Molecules: The Role of Ethyl Difluoroacetate. Available at: [Link]
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Serizawa, H., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
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Serizawa, H., et al. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Ethyl Difluoroacetate in Advancing Pharmaceutical Research. Available at: [Link]
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Roy, T. K., et al. (2023). Copper‐Catalyzed C−H (Phenylsulfonyl)difluoromethylation of Acrylamides: Scope, Mechanism, and Critical Role of Additives. Chemistry – A European Journal. Available at: [Link]
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Fujikawa, K., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters. Available at: [Link]
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Pitre, S. P., et al. (2016). Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. Organic Letters. Available at: [Link]
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Tredwell, M., et al. (2016). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science. Available at: [Link]
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Burt, L. A., et al. (2017). Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF₂) Complexes. Organometallics. Available at: [Link]
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Le, C., et al. (2024). Copper-Catalyzed Difluoromethylation of Alkenyl Thianthrenium Salts. The Journal of Organic Chemistry. Available at: [Link]
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Wu, J., et al. (2017). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, X., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules. Available at: [Link]
-
Yang, C. (n.d.). Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder. ResearchGate. Available at: [Link]
-
Novikov, M. A., et al. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF₂H. The Journal of Organic Chemistry. Available at: [Link]
-
Carbonnelle, D., et al. (2021). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications. Available at: [Link]
-
Belhomme, M.-C., et al. (2014). Copper-Mediated Direct Functionalization of Unsaturated C–C Bonds with Ethyl Bromo(difluoro)acetate: A Straightforward Access to Highly Valuable Difluoromethylated Alkenes. Synthesis. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorine Chemistry: Ethyl Difluoroacetate's Impact. Available at: [Link]
-
Wang, H., et al. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]
-
Mkrtchyan, S., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules. Available at: [Link]
-
Fujikawa, K., et al. (2011). ChemInform Abstract: A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. ResearchGate. Available at: [Link]
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Aromatic Difluoromethylation: An Application Guide for Researchers
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of lead optimization. Among these, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable substituent. Unlike its more electron-withdrawing counterpart, the trifluoromethyl (–CF₃) group, the –CF₂H group possesses an acidic proton capable of forming weak hydrogen bonds.[1] This characteristic allows it to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, offering a powerful tool to modulate the physicochemical properties of drug candidates.[1][2][3][4][5][6][7] The introduction of a –CF₂H group can enhance metabolic stability, improve membrane permeability, and fine-tune binding affinity, making difluoromethylated compounds highly sought after in medicinal chemistry.[1][2][3][4][8][9][10]
This application note provides a detailed guide to the experimental procedures for aromatic difluoromethylation, targeting researchers, scientists, and drug development professionals. We will delve into the primary methodologies—radical, transition-metal-catalyzed, and nucleophilic/electrophilic approaches—offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.
I. Strategic Approaches to Aromatic Difluoromethylation
The installation of a difluoromethyl group onto an aromatic ring can be achieved through several distinct chemical pathways. The choice of method is contingent upon the substrate's electronic properties, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.[1]
A. Radical Difluoromethylation: A Versatile Tool for C–H Functionalization
Radical difluoromethylation has become a powerful strategy for the direct functionalization of C–H bonds in arenes and heteroarenes, often under mild, photoredox-catalyzed conditions.[1][8][9][11][12][13] This approach is particularly advantageous for late-stage functionalization of complex molecules.
Mechanism Overview:
The general mechanism for photoredox-catalyzed radical difluoromethylation involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor.[8][12] This is typically achieved through a single-electron transfer (SET) process from an excited-state photocatalyst. The highly reactive •CF₂H radical then adds to the aromatic ring, forming a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the desired difluoromethylated arene.
Diagram: Generalized Photoredox Catalytic Cycle for Radical Aromatic Difluoromethylation
Caption: Generalized photoredox catalytic cycle for radical aromatic difluoromethylation.
Protocol 1: Photoredox-Catalyzed C–H Difluoromethylation of Heteroarenes
This protocol is adapted from methodologies employing difluoromethyl heteroaryl-sulfones as radical precursors.[8][14]
-
Materials:
-
Heteroaromatic substrate (1.0 equiv)
-
Difluoromethyl benzothiazolyl-sulfone (1.5 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source (450-470 nm)
-
-
Procedure:
-
To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the heteroaromatic substrate, difluoromethyl benzothiazolyl-sulfone, and fac-Ir(ppy)₃.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source and stir vigorously at room temperature. Note: The reaction is typically irradiated for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated heteroarene.
-
Causality and Insights:
-
Choice of Radical Precursor: Difluoromethyl heteroaryl-sulfones are often preferred due to their stability and efficient generation of the •CF₂H radical upon reduction by the excited photocatalyst.[8]
-
Photocatalyst: fac-Ir(ppy)₃ is a commonly used photocatalyst due to its favorable redox potentials and long-lived excited state.[1][15]
-
Solvent: Anhydrous and degassed solvents are crucial to prevent quenching of the excited photocatalyst and unwanted side reactions with oxygen.
-
Light Source: Blue LEDs are typically used as their emission spectrum overlaps well with the absorption spectrum of fac-Ir(ppy)₃.
B. Transition-Metal-Catalyzed Difluoromethylation: Cross-Coupling Strategies
Transition-metal catalysis, particularly with palladium and copper, offers a reliable method for the difluoromethylation of pre-functionalized arenes, such as aryl halides and boronic acids.[6][16][17][18][19] These methods provide excellent control over regioselectivity.
Mechanism Overview:
The catalytic cycle for a palladium-catalyzed cross-coupling reaction typically involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: A difluoromethylating reagent (e.g., a zinc or silicon-based reagent) transfers the –CF₂H group to the palladium center.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to form the desired Ar–CF₂H product and regenerate the Pd(0) catalyst.
Diagram: Simplified Catalytic Cycle for Palladium-Catalyzed Aromatic Difluoromethylation
Caption: Simplified catalytic cycle for palladium-catalyzed aromatic difluoromethylation.
Protocol 2: Palladium-Catalyzed Difluoromethylation of Aryl Halides
This protocol is based on methods utilizing a stable difluoromethyl zinc reagent.[20]
-
Materials:
-
Aryl halide (iodide, bromide, or triflate) (1.0 equiv)
-
[(DMPU)₂Zn(CF₂H)₂] (1.5 equiv)
-
Pd catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., Xantphos, 5 mol%)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd catalyst, ligand, and aryl halide to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.
-
Add the difluoromethyl zinc reagent.
-
Seal the vessel and stir the reaction at room temperature to 80 °C. Note: Reaction progress should be monitored by ¹⁹F NMR, GC-MS, or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality and Insights:
-
Zinc Reagent: The use of a stable, isolable zinc reagent like [(DMPU)₂Zn(CF₂H)₂] improves reproducibility and operational simplicity compared to in situ generated reagents.[20]
-
Ligand Selection: The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands like Xantphos often promote the oxidative addition and reductive elimination steps.[16]
-
Substrate Scope: Aryl iodides are generally the most reactive, followed by triflates and bromides.[18][20]
C. Nucleophilic and Electrophilic Difluoromethylation
While radical and transition-metal-catalyzed methods are prevalent, direct nucleophilic or electrophilic difluoromethylation of arenes remains challenging. However, these approaches are effective for specific substrate classes.
-
Nucleophilic Difluoromethylation: This typically involves the reaction of a difluoromethyl anion equivalent (e.g., generated from TMSCF₂H) with a highly electron-deficient arene.[1][6]
-
Electrophilic Difluoromethylation: This requires a potent electrophilic difluoromethylating reagent to react with electron-rich arenes.[1][21][22][23][24] The development of stable and effective electrophilic reagents is an active area of research.[21][22][23][24][25]
Protocol 3: Electrophilic C–H Difluoromethylation of Electron-Rich Arenes
This protocol is conceptualized based on the use of recently developed bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagents.[21][22][23][24]
-
Materials:
-
Electron-rich arene or heteroarene (e.g., indole, pyrrole, anisole derivatives) (1.0 equiv)
-
Electrophilic (phenylsulfonyl)difluoromethylating reagent (1.2 equiv)
-
Lewis or Brønsted acid catalyst (if required)
-
Anhydrous solvent (e.g., DCE or CH₂Cl₂)
-
Inert atmosphere
-
-
Procedure:
-
To a solution of the electron-rich arene in the anhydrous solvent under an inert atmosphere, add the electrophilic difluoromethylating reagent.
-
If necessary, add the acid catalyst.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures). Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).
-
Separate the layers and extract the aqueous phase with the reaction solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify by column chromatography.
-
Causality and Insights:
-
Reagent Design: The efficacy of this method is entirely dependent on the reactivity of the electrophilic reagent. Reagents based on hypervalent iodine or sulfonium salts have shown promise.[22]
-
Substrate Limitation: This method is generally limited to arenes with strong electron-donating groups that can activate the ring towards electrophilic attack.
II. Data Presentation and Comparison
The following table summarizes the key features of the different aromatic difluoromethylation strategies, allowing for a comparative analysis to guide methodology selection.
| Methodology | Typical Substrates | Key Reagents | Advantages | Limitations |
| Radical (Photoredox) | (Hetero)arenes, especially electron-deficient ones | •CF₂H precursors (sulfones, etc.), photocatalyst (Ir/Ru complexes) | Mild conditions, high functional group tolerance, suitable for late-stage C–H functionalization.[9][11][12][26] | Regioselectivity can be an issue with some substrates.[27] |
| Transition-Metal (Pd/Cu) | Aryl halides, boronic acids, triflates | Pd or Cu catalyst, ligand, CF₂H source (Zn, Si-based) | Excellent regioselectivity, well-established, broad substrate scope for pre-functionalized arenes.[6][16][17][19] | Requires pre-functionalized starting materials, potential for metal contamination. |
| Electrophilic | Electron-rich (hetero)arenes | Electrophilic CF₂SO₂Ph reagents | Transition-metal-free, direct C–H functionalization.[21][22][23][24] | Limited to highly activated arenes, reagent availability and stability can be a concern. |
| Nucleophilic | Electron-deficient arenes | "CF₂H⁻" equivalents (e.g., TMSCF₂H with base) | Direct functionalization of specific electron-poor systems. | Limited substrate scope, requires strongly activated arenes.[28] |
III. Conclusion and Future Outlook
The field of aromatic difluoromethylation has seen remarkable progress, with the development of diverse and powerful synthetic methodologies.[13][17][29] Radical C–H functionalization under photoredox catalysis has emerged as a particularly attractive strategy for its mild conditions and applicability to late-stage synthesis.[9][11][12][15] Concurrently, transition-metal-catalyzed cross-coupling reactions remain a robust and predictable method for the regioselective introduction of the –CF₂H group onto pre-functionalized aromatics.[6][16][19]
Future research will likely focus on expanding the scope and practicality of these methods. The development of more efficient and selective catalysts, novel and more accessible difluoromethylating reagents, and a deeper understanding of reaction mechanisms will continue to drive innovation. As these powerful synthetic tools become more refined and accessible, the strategic incorporation of the difluoromethyl group will undoubtedly play an even more significant role in the design and development of next-generation pharmaceuticals and agrochemicals.
IV. References
-
Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from
-
Ghosh, A., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 733. Available at:
-
Lemos, A., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Catalysts, 10(3), 275. Available at:
-
Navarro-Ramirez, G., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. Available at: [Link]
-
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Pace, V., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11), 5628-5637. Available at: [Link]
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Xiao, Y.-L., & Zhang, X. (2020). Transition‐Metal‐Catalyzed Aromatic Difluoromethylations using Difluoro‐methyl or ‐carbene Sources. In Palladium‐Catalyzed Negishi Cross‐Coupling Reaction of Difluoroiodomethane with Arylzinc Reagents. ResearchGate. Available at: [Link]
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Navarro-Ramirez, G., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. Available at:
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Zhu, S.-Q., et al. (2018). Direct and Regioselective C-H Oxidative Difluoromethylation of Heteroarenes. Journal of the American Chemical Society, 140(37), 11613-11617. Available at: [Link]
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Xiao, Y.-L., & Zhang, X. (2020). Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). In Emerging Fluorinated Motifs: Synthesis, Properties, and Applications (pp. 1-45). Wiley-VCH. Available at:
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G. K. Surya Prakash Research Group. (n.d.). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Pure. Retrieved from [Link]
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Hartwig, J. F., et al. (2010). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 132(36), 12572-12574. Available at: [Link]
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F. T., et al. (2014). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 10, 2444-2489. Available at: [Link]
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Wang, C., et al. (2021). Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. Advanced Synthesis & Catalysis, 364(3), 452-472. Available at: [Link]
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Lemos, A., et al. (2020). Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Catalysts, 10(3), 275. Available at: [Link]
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Liu, P., et al. (2018). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 140(19), 5967-5971. Available at: [Link]
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Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research, 49(9), 1937-1945. Available at: [Link]
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Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. Available at: [Link]
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Umemoto, T., & Ishihara, S. (1993). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 58(23), 6327-6332. Available at: [Link]
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Application Notes and Protocols for Ethyl Difluoro(trimethylsilyl)acetate in the Synthesis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Reagent for Difluoromethylation
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The difluoromethyl (CF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amino groups, offering unique electronic properties and metabolic stability.[1] Ethyl difluoro(trimethylsilyl)acetate, EtO₂CCF₂(SiMe₃), has emerged as a versatile and efficient reagent for the introduction of the difluoromethyl and related difluoroalkyl moieties into a wide range of organic substrates.[2][3] Its reactivity profile, which encompasses both nucleophilic and radical pathways, makes it a valuable tool for the synthesis of complex fluorinated molecules. This document provides an in-depth guide to the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Key Properties and Handling
| Property | Value |
| CAS Number | 205865-67-4[4] |
| Molecular Formula | C₇H₁₄F₂O₂Si[4] |
| Molecular Weight | 196.27 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | Data not readily available |
| Refractive Index | ~1.39[5] |
| Purity | Typically >97.0% (GC)[5] |
Handling and Storage: this compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[5] It is also a flammable liquid.[4] Store in a tightly sealed container in a cool, well-ventilated place.[6]
Core Applications and Reaction Mechanisms
This compound serves as a precursor to a nucleophilic difluoroenolate or a difluoroalkyl radical, enabling a variety of synthetic transformations.
Nucleophilic Difluoroalkylation of Carbonyls and Imines
In the presence of a suitable activator, such as a fluoride source or a Lewis acid, this compound adds to aldehydes, ketones, and imines to generate β-hydroxy and β-amino-α,α-difluoroesters, respectively. These products are valuable building blocks for the synthesis of fluorinated analogues of biologically active compounds.[7]
Mechanism of Fluoride-Catalyzed Nucleophilic Addition:
A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is typically used to activate the silicon-carbon bond. The fluoride ion attacks the trimethylsilyl group, generating a transient, highly reactive difluoroenolate. This enolate then undergoes a nucleophilic addition to the electrophilic carbonyl or imine carbon. The resulting alkoxide or amide is subsequently protonated during aqueous workup to yield the final product.[8]
Figure 1: Fluoride-catalyzed nucleophilic addition to a carbonyl.
Protocol 1: Fluoride-Catalyzed Aldol-Type Addition to an Aromatic Aldehyde
This protocol describes the synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate from benzaldehyde.
Materials:
-
This compound (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound dropwise to the stirred solution.
-
Add the TBAF solution dropwise.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.[2][3]
Expected Yields for Aldol-Type Reactions with Various Aldehydes and Ketones:
| Entry | Electrophile | Activator/Conditions | Product | Yield (%) |
| 1 | Benzaldehyde | TBAF, THF, 0 °C | Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | ~85 |
| 2 | 4-Chlorobenzaldehyde | CsF, DMF, rt | Ethyl 3-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate | ~80 |
| 3 | Cyclohexanone | TBAF, THF, 0 °C | Ethyl 2,2-difluoro-1-(1-hydroxycyclohexyl)acetate | ~75 |
| 4 | Acetophenone | LDA, THF, -78 °C | Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate | ~70 |
Yields are approximate and may vary depending on the specific reaction conditions and purification.
Protocol 2: Synthesis of a β-Lactam via Imino-Reformatsky-Type Reaction
This protocol outlines the synthesis of a difluorinated β-lactam from an imine, a reaction of significant interest in the synthesis of novel antibiotics.[9][10]
Materials:
-
N-Benzylideneaniline (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous THF
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (1.5 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.
-
Add the LiHMDS solution dropwise and stir for 30 minutes to generate the lithium difluoroenolate.
-
In a separate flask, dissolve N-benzylideneaniline in anhydrous THF and cool to -78 °C.
-
Slowly add the imine solution to the pre-formed enolate solution via cannula.
-
Stir the reaction mixture at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution and allow to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired α,α-difluoro-β-lactam.[11]
Copper-Catalyzed Radical Difluoroalkylation
In the presence of a copper catalyst, this compound can serve as a source of the ·CF₂CO₂Et radical. This radical can then participate in various transformations, including cross-coupling reactions with aryl halides and addition to alkenes.[12][13]
Mechanism of Copper-Catalyzed Cross-Coupling:
The reaction is typically initiated by a copper(I) species, which reacts with the difluoro(trimethylsilyl)acetate to generate the ·CF₂CO₂Et radical and a copper(II) species. The aryl halide undergoes oxidative addition to a copper(I) complex, forming an aryl-copper(III) intermediate. This intermediate can then react with the difluoroalkyl radical, followed by reductive elimination to afford the aryldifluoroacetate product and regenerate the copper(I) catalyst.
Figure 2: Simplified mechanism of copper-catalyzed cross-coupling.
Protocol 3: Copper-Catalyzed Difluoroalkylation of an Aryl Iodide
This protocol describes a method for the synthesis of difluoromethylated arenes, which involves a copper-catalyzed cross-coupling followed by hydrolysis and decarboxylation.[14]
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
1,10-Phenanthroline (0.4 equiv)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and CsF.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the aryl iodide, followed by anhydrous DMF and this compound via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for several hours, monitoring by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude aryldifluoroacetate by column chromatography.
-
The resulting ester can be further hydrolyzed and decarboxylated to the corresponding difluoromethylarene.
Applications in Drug Development: A Case Study
The difluoromethyl group is a key structural motif in several modern pharmaceuticals. While direct examples of this compound in late-stage clinical candidates are not always publicly disclosed, its utility can be illustrated by its potential application in the synthesis of key intermediates. For instance, the synthesis of the antifungal agent Oteseconazole involves the introduction of a difluoromethyl linker.[15] Although the reported synthesis may use the analogous ethyl bromodifluoroacetate, the underlying reactivity principles are similar, highlighting the importance of reagents that can deliver the -CF₂- unit.
Synthesis of this compound
This reagent can be prepared on a laboratory scale from commercially available starting materials.
Protocol 4: Preparation of this compound
This procedure is based on the silylation of a difluoroenolate generated from ethyl chlorodifluoroacetate.
Materials:
-
Magnesium turnings (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl chlorodifluoroacetate (1.0 equiv)
-
Chlorotrimethylsilane (1.5 equiv)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.
-
Add anhydrous DMF to the flask.
-
In the dropping funnel, prepare a solution of ethyl chlorodifluoroacetate and chlorotrimethylsilane in anhydrous DMF.
-
Add a small portion of this solution to the magnesium suspension to initiate the reaction.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Conclusion
This compound is a powerful and versatile reagent for the introduction of difluoromethyl groups into organic molecules. Its ability to participate in both nucleophilic and radical reactions provides synthetic chemists with a broad toolkit for the construction of complex fluorinated compounds. The protocols and mechanistic discussions provided in these application notes are intended to serve as a practical guide for researchers in academia and industry, facilitating the exploration of new chemical space and the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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- Synthesis, Isolation, and Purific
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- Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)
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- Acetic acid, chlorofluoro-, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Synthesis method of ethyl difluoroacetoacetate. (n.d.).
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- Process for preparing alkyl difluoroacetoacetates. (n.d.).
- Lewis Acid Mediated Reactions of Olefins with Carbonyls. (n.d.).
- Method for synthesizing ethyl 4,4-difluoroacetoacetate. (n.d.).
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)
- Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Arom
- Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Arom
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reaction conditions for difluoromethylation using ethyl difluoro(trimethylsilyl)acetate
An Application Guide to Difluoromethylation of Aryl Halides Using Ethyl Difluoro(trimethylsilyl)acetate
Introduction: The Strategic Value of the Difluoromethyl Group
In contemporary medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacological profiles. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention. It serves as a unique bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a hydrogen bond donor while simultaneously increasing lipophilicity and metabolic stability.[1] This combination of properties makes the CF₂H moiety a powerful tool for enhancing cell membrane permeability, modulating pKa, and improving binding interactions with biological targets.
This application note provides a detailed guide for researchers on the use of ethyl 2,2-difluoro-2-(trimethylsilyl)acetate as a robust and accessible precursor for the difluoromethylation of (hetero)aryl halides. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive overview of reaction conditions, and present a detailed, field-proven protocol for its successful implementation.
Reagent Profile: Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (Structure 1) is a colorless, moisture-sensitive liquid that has emerged as a key reagent for introducing the difluoromethyl group.[2] Unlike gaseous or highly reactive difluoromethylating agents, it is a stable and easily handled precursor. Its utility lies in a sequential, copper-catalyzed cross-coupling and decarboxylation pathway, which effectively transforms aryl halides into the desired difluoromethylated arenes.[3] The trimethylsilyl group plays a crucial role, facilitating the generation of a key nucleophilic intermediate upon activation with a fluoride source.[4]
Structure 1: Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate
-
CAS No: 205865-67-4[2]
-
Molecular Formula: C₇H₁₄F₂O₂Si[5]
-
Molecular Weight: 196.27 g/mol [5]
-
Physical State: Liquid[2]
-
Key Characteristics: Moisture sensitive; store under an inert atmosphere.
Reaction Mechanism: A Stepwise Approach to Ar-CF₂H Formation
The transformation of an aryl halide to a difluoromethylarene using this compound is not a direct displacement but rather a sophisticated multi-step, one-pot sequence.[3] Understanding this pathway is critical for troubleshooting and optimization. The process, pioneered by Amii and coworkers, can be broken down into two primary stages: a copper-catalyzed cross-coupling followed by hydrolysis and decarboxylation.
-
Fluoride-Mediated Activation: The reaction is initiated by a fluoride source, typically cesium fluoride (CsF), which attacks the silicon atom of this compound. This generates a transient nucleophilic difluoroenolate, [EtO₂CCF₂]⁻, which is the key species for the subsequent coupling step.
-
Copper-Catalyzed Cross-Coupling: A copper(I) salt, most commonly copper(I) iodide (CuI), catalyzes the cross-coupling between the aryl halide and the in situ-generated difluoroenolate. This forms an α-aryl-α,α-difluoroacetate intermediate.[3] This step is analogous to other copper-mediated cross-coupling reactions.
-
Hydrolysis and Decarboxylation: The resulting ester intermediate is then subjected to hydrolysis, often facilitated by the addition of water and potassium fluoride, to yield a difluoroacetic acid derivative. Subsequent heating of the reaction mixture induces decarboxylation, releasing carbon dioxide and affording the final difluoromethylarene product (Ar-CF₂H).[3] For certain substrates, particularly electron-deficient ones, this final step proceeds with high efficiency.[3]
Optimized Reaction Conditions: A Comparative Overview
The success of this difluoromethylation protocol is highly dependent on the careful selection of substrates, catalysts, and reaction parameters. Aryl iodides are the most common coupling partners, though other halides have been explored with different catalytic systems.[6]
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Substrate | (Hetero)Aryl Iodides | Aryl iodides are generally more reactive in copper-catalyzed cross-coupling reactions compared to bromides or chlorides, leading to higher yields and milder conditions. Both electron-rich and electron-deficient arenes are viable.[3] |
| Reagent | This compound | 1.5 - 2.0 equivalents. Using a slight excess ensures efficient trapping of the aryl halide. |
| Catalyst | Copper(I) Iodide (CuI) | 1.0 - 1.5 equivalents. While catalytic amounts can be used, stoichiometric or near-stoichiometric quantities are often reported in initial studies to drive the reaction to completion. |
| Activator | Cesium Fluoride (CsF) | 2.0 - 3.0 equivalents. CsF is a highly effective fluoride source for activating the silyl reagent. Its relatively high solubility in polar aprotic solvents is advantageous. |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous DMF is the solvent of choice due to its high boiling point and ability to dissolve the inorganic salts and polar intermediates involved in the reaction. |
| Temperature | 80 °C to 120 °C | The initial cross-coupling typically proceeds at around 80-100 °C. The subsequent decarboxylation step may require higher temperatures (up to 120 °C) to proceed efficiently.[3] |
| Hydrolysis | Potassium Fluoride (KF) in Water | Added after the initial coupling is complete. KF facilitates both the hydrolysis of the ester and the subsequent decarboxylation step, particularly for heteroaromatic substrates like pyridines. |
Detailed Experimental Protocol: Synthesis of a Difluoromethylarene
This protocol provides a representative procedure for the difluoromethylation of an aryl iodide.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
This compound is flammable and moisture-sensitive.[5] Handle under an inert atmosphere (Nitrogen or Argon).
-
DMF is a reproductive toxin. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
Materials:
-
Aryl iodide (1.0 equiv)
-
Copper(I) iodide (CuI) (1.5 equiv)
-
Cesium fluoride (CsF) (3.0 equiv, dried under vacuum before use)
-
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Fluoride (KF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried glassware, magnetic stir bar, and Schlenk line or glovebox
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 equiv), copper(I) iodide (1.5 equiv), and cesium fluoride (3.0 equiv).
-
Scientist's Note: It is crucial to use anhydrous conditions for the initial coupling step. Ensure CsF is thoroughly dried, as residual moisture can hinder the reaction.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. This is accomplished by evacuating and backfilling the flask three times using a Schlenk line.
-
Addition of Solvent and Reagent: Under a positive pressure of inert gas, add anhydrous DMF via syringe to the flask. Stir the resulting suspension. Subsequently, add ethyl 2,2-difluoro-2-(trimethylsilyl)acetate (2.0 equiv) dropwise via syringe.
-
Cross-Coupling Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring Progress: The reaction can be monitored by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to check for the consumption of the starting aryl iodide and the formation of the α-aryl-α,α-difluoroacetate intermediate.[7]
-
-
Hydrolysis and Decarboxylation: After the coupling reaction is complete (as determined by monitoring), cool the flask to room temperature. Prepare a solution of potassium fluoride (e.g., 5.0 equiv) in deionized water and add it to the reaction mixture.
-
Final Heating Stage: Re-heat the reaction mixture to 120 °C and stir for an additional 2-4 hours. This step drives the hydrolysis and decarboxylation to completion.
-
Observation: Vigorous gas evolution (CO₂) may be observed during this stage. Ensure the system is not sealed and can vent safely.[7]
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with a significant volume of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure difluoromethylarene.
Conclusion
The copper-catalyzed difluoromethylation of aryl halides using ethyl 2,2-difluoro-2-(trimethylsilyl)acetate represents a powerful and practical method for accessing valuable CF₂H-containing molecules. By understanding the stepwise mechanism involving cross-coupling and decarboxylation, researchers can effectively troubleshoot and apply this methodology to a range of substrates. The protocol detailed herein provides a robust starting point for scientists in pharmaceutical and materials research to leverage the unique benefits of the difluoromethyl group in their molecular design endeavors.
References
-
Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018-7044. [Link]
-
Chu, L., & Qing, F. L. (2020). Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H. Angewandte Chemie International Edition, 59(4), 1545-1549. [Link]
-
American Chemical Society. (n.d.). Ethyl difluoroacetate as a new possible precursor of difluoromethylation. Retrieved from [Link]
-
Hanley, P. S., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735–3740. [Link]
-
Howard, J. L., Schotten, C., & Browne, D. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(55), 8448-8451. [Link]
-
Siegel, G., Loison, A., Hanquet, G., & Panossian, A. (2020). Synthesis of various difluoro(trimethylsilyl)methylated intermediates... ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulphonyldifluoroacetate; a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications, (11), 705-706. [Link]
-
KDPublications. (n.d.). Recent Updates on Methyl Fluorosulfonyl Difluoroacetate Mediated Synthesis of Trifluoromethylated Molecules. Retrieved from [Link]
-
Prakash, G. K. S., & Hu, J. (2007). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 46(28), 5371-5373. [Link]
-
Novitskiy, E. A., & Sharipov, M. Y. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. The Journal of Organic Chemistry, 86(3), 2854–2865. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. PubChem Compound Summary for CID 2758940. Retrieved from [Link].
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The Synthetic Workhorse: A Guide to the Large-Scale Synthesis and Application of Ethyl Difluoro(trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of drug design. The difluoromethyl group (–CF₂H), in particular, has garnered immense interest as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability. Ethyl difluoro(trimethylsilyl)acetate has emerged as a key reagent for the introduction of this valuable motif. This guide provides a comprehensive overview of its large-scale synthesis, purification, and application, grounded in field-proven insights and authoritative references.
The Significance of this compound in Fluorination Chemistry
This compound, a versatile and reactive building block, serves as a precursor to the difluoro(ethoxycarbonyl)methyl anion, enabling the construction of complex fluorinated molecules.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance biological activity and pharmacokinetic properties.[2] The trimethylsilyl group enhances its stability and solubility, facilitating its use in a variety of synthetic transformations.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and hazards is paramount for its safe handling and successful application on a large scale.
| Property | Value | Reference(s) |
| CAS Number | 205865-67-4 | [3] |
| Molecular Formula | C₇H₁₄F₂O₂Si | [3] |
| Molecular Weight | 196.27 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 55 °C at 20 mmHg | |
| Density | 1.03 g/cm³ | |
| Refractive Index | 1.39 |
Safety and Handling:
This compound is a flammable liquid and vapor.[3] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.
Large-Scale Synthesis Protocol: Silylation of Ethyl Difluoroacetate
While several methods exist for the synthesis of α-silyl-α,α-difluoroesters, a practical and scalable approach involves the direct silylation of the readily available precursor, ethyl difluoroacetate. This method avoids the use of more expensive or hazardous starting materials.
Protocol: Large-Scale Silylation of Ethyl Difluoroacetate
Materials:
-
Ethyl difluoroacetate
-
Chlorotrimethylsilane (TMSCl)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium Hydride (NaH))
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large-scale, multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen/argon inlet.
-
Cooling bath (e.g., dry ice/acetone or cryocooler)
-
Large separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus suitable for vacuum distillation
Procedure:
-
Reactor Setup: Under a positive pressure of dry nitrogen or argon, charge the reaction vessel with anhydrous THF and ethyl difluoroacetate. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Preparation (if using LDA): In a separate inert-atmosphere vessel, prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Silylation: Slowly add the LDA solution (or portion-wise for NaH) to the cooled solution of ethyl difluoroacetate, maintaining the temperature below -70 °C. After the addition is complete, stir the mixture for 1-2 hours at -78 °C.
-
TMSCl Addition: Add chlorotrimethylsilane dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a large separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of a strong base like LDA or NaH necessitates an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.
-
Low Temperature: The deprotonation of ethyl difluoroacetate is performed at low temperatures (-78 °C) to prevent side reactions, such as self-condensation (Claisen condensation).
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the α-carbon of the difluoroacetate. A non-nucleophilic base like LDA is preferred to avoid competing reactions with the ester functionality.
-
Fractional Distillation: This is a crucial step for large-scale purification to remove any unreacted starting materials, solvent residues, and byproducts, ensuring a high-purity final product suitable for sensitive downstream applications.
Application in Pharmaceutical Synthesis: Synthesis of Difluoromethylaryls
A significant application of this compound is in the copper-catalyzed cross-coupling with aryl halides, followed by decarboxylation, to produce difluoromethylated aromatic compounds. These motifs are of high interest in drug discovery.
Protocol: Copper-Catalyzed Synthesis of a Difluoromethylaryl Compound
Materials:
-
Aryl iodide or bromide
-
This compound
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, copper(I) iodide, and cesium fluoride.
-
Reagent Addition: Add anhydrous DMF or NMP, followed by this compound via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate.
-
Hydrolysis and Decarboxylation: Combine the organic extracts and wash with water and brine. Concentrate the organic phase and treat the crude intermediate with aqueous acid (e.g., HCl) and heat to effect hydrolysis and decarboxylation.
-
Purification: Purify the final difluoromethylaryl product by column chromatography or distillation.
Mechanistic Rationale:
The reaction is believed to proceed through a copper-mediated cross-coupling mechanism. Cesium fluoride acts as an activator, promoting the formation of a reactive difluoroenolate or a related organocopper species. This species then undergoes cross-coupling with the aryl halide to form the α-aryl-α,α-difluoroacetate intermediate. Subsequent hydrolysis of the ester and decarboxylation of the resulting carboxylic acid yields the desired difluoromethylaryl product.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the difluoromethyl group in large-scale synthesis. Its preparation from readily available starting materials and its utility in forming valuable difluoromethylated building blocks make it an indispensable tool for researchers and professionals in the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide aim to facilitate its safe and efficient use in the development of next-generation fluorinated molecules.
References
- Amii, H., Kobayashi, T., & Uneyama, K. (2000). A Practical and Highly Efficient Synthesis of α-(Trimethylsilyl)
- Fluka. (n.d.). Silylation Overview.
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
- Arkles, B. (1983). Silylating Agents. In: Kirk-Othmer Encyclopedia of Chemical Technology.
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
- Innovations with Fluorinated Molecules: The Role of Ethyl Difluoroacetate. (n.d.).
-
Organic Syntheses. (n.d.). Procedure for trifluoromethylation. Retrieved from [Link]
- Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company.
- Zajc, B., & Kake, S. (2006).
-
PubChem. (n.d.). Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. Retrieved from [Link]
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning.
- Gujarat Fluorochemicals Ltd. (2017).
- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacet
- Myronov, O. V., et al. (2012). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry, 77(23), 10749-10755.
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- 4. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ethyl Difluoro(trimethylsilyl)acetate in Agrochemical Development
Introduction: The Strategic Role of the Difluoromethyl Group in Modern Agrochemicals
In the relentless pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms has become a cornerstone of modern agrochemical design.[1][2] The introduction of fluorine can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[3] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a privileged position. It acts as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups, enhancing membrane permeability and metabolic stability while also being capable of forming weak hydrogen bonds, which can fine-tune interactions with biological targets.[4][5] Consequently, difluoromethylation has emerged as a critical strategy in the development of next-generation fungicides, herbicides, and insecticides.[6]
Ethyl difluoro(trimethylsilyl)acetate has been established as a versatile and efficient reagent for the introduction of the difluoromethyl group into organic molecules, particularly aromatic and heteroaromatic systems, which are common scaffolds in agrochemicals.[7][8] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of agrochemically relevant compounds.
Core Application: Copper-Catalyzed Aromatic Difluoromethylation
A primary application of this compound in agrochemical synthesis is the copper-catalyzed cross-coupling with aryl and heteroaryl halides. This methodology provides a robust pathway to aryldifluoroacetates, which are valuable intermediates that can be subsequently converted to the corresponding difluoromethyl arenes through hydrolysis and decarboxylation.[2] This two-step sequence offers a practical route to introduce the CF₂H group onto a wide range of aromatic and heteroaromatic rings, which are the core structures of many pesticides.[8]
Mechanistic Insights
The reaction is believed to proceed through a copper-mediated process. This compound, in the presence of a fluoride source, generates a key difluoroenolate intermediate. This species then participates in a copper-catalyzed cross-coupling reaction with the aryl halide. The subsequent hydrolysis and decarboxylation steps proceed via standard mechanisms to furnish the final difluoromethylated product.
Protocol 1: Synthesis of a Difluoromethylated Aromatic Intermediate
This protocol details the copper-catalyzed cross-coupling of an aryl iodide with this compound, followed by hydrolysis and decarboxylation to yield a difluoromethylated aromatic compound. This procedure is adapted from the methodology developed by Amii and coworkers.[2]
Step 1: Copper-Catalyzed Cross-Coupling
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Aryl Iodide | - | 1.0 | - |
| This compound | 194.28 | 1.5 | 291 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 mg |
| Cesium Fluoride (CsF) | 151.90 | 2.0 | 304 mg |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | - | 5.0 mL |
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and cesium fluoride (304 mg, 2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMSO (5.0 mL) via syringe.
-
Add this compound (291 mg, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ethyl aryldifluoroacetate intermediate.
Step 2: Hydrolysis and Decarboxylation
Materials:
| Reagent/Solvent | Amount (mmol) | Mass/Volume |
| Ethyl Aryldifluoroacetate | 1.0 | - |
| Lithium Hydroxide (LiOH) | 3.0 | 72 mg |
| Tetrahydrofuran (THF) | - | 5.0 mL |
| Water | - | 5.0 mL |
| Hydrochloric Acid (HCl), 1M | - | As needed |
| N,N-Dimethylformamide (DMF) | - | 5.0 mL |
Procedure:
-
Dissolve the ethyl aryldifluoroacetate (1.0 mmol) in a mixture of THF (5.0 mL) and water (5.0 mL).
-
Add lithium hydroxide (72 mg, 3.0 mmol) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aryldifluoroacetic acid.
-
To the crude acid, add DMF (5.0 mL) and heat the solution at 120-140 °C until gas evolution ceases, indicating the completion of decarboxylation.
-
Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography or distillation to yield the final difluoromethyl arene.
Application in the Synthesis of Pyrazole Carboxamide Fungicide Intermediates
A significant class of modern fungicides, the succinate dehydrogenase inhibitors (SDHIs), often feature a difluoromethyl-substituted pyrazole core.[9] The key building block for many of these fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The copper-catalyzed difluoromethylation methodology using this compound can be adapted for the synthesis of precursors to this vital intermediate.
Protocol 2: Illustrative Synthesis of a Difluoromethylated Pyrazole Intermediate
This protocol provides a representative procedure for the synthesis of a key difluoromethylated pyrazole intermediate, adapting the general copper-catalyzed cross-coupling method.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate | 294.06 | 1.0 | 294 mg |
| This compound | 194.28 | 1.5 | 291 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 mg |
| Cesium Fluoride (CsF) | 151.90 | 2.0 | 304 mg |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | 5.0 mL |
Procedure:
-
Follow the procedure outlined in Protocol 1, Step 1, using ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate as the starting aryl halide and DMF as the solvent.
-
After purification, the resulting product, ethyl 3-(difluoro(ethoxycarbonyl)methyl)-1-methyl-1H-pyrazole-4-carboxylate, can be further processed.
-
Selective hydrolysis of the ethyl difluoroacetate moiety followed by decarboxylation would yield ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.
-
Subsequent hydrolysis of the remaining ester group provides the target 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial precursor for a wide range of SDHI fungicides.[1][10]
Expanding the Scope: Potential Applications in Herbicides and Insecticides
The benefits of incorporating a difluoromethyl group are not limited to fungicides. This versatile functional group can also be strategically employed in the design of novel herbicides and insecticides to enhance their efficacy and pharmacokinetic properties. The synthetic methodologies described herein are broadly applicable to a variety of heterocyclic and aromatic systems that form the basis of these agrochemical classes.
Potential Target Scaffolds for Difluoromethylation:
| Agrochemical Class | Core Scaffold Examples |
| Herbicides | Pyridines, Triazines, Phenylureas, Phenoxyacetic acids |
| Insecticides | Neonicotinoids, Pyrethroids, Anthranilic diamides |
By applying the copper-catalyzed difluoromethylation protocol to halogenated derivatives of these core structures, novel and potentially more potent active ingredients can be developed.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the introduction of the valuable difluoromethyl group in the synthesis of advanced agrochemicals. The copper-catalyzed cross-coupling reaction provides a reliable and scalable method for the difluoromethylation of a wide range of aromatic and heteroaromatic systems. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to explore the potential of this reagent in the discovery and development of the next generation of crop protection solutions. Future research will likely focus on expanding the substrate scope, developing more sustainable catalytic systems, and exploring late-stage difluoromethylation of complex agrochemical molecules.
References
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]
-
Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides. Organic Letters, 13(20), 5560-5563. [Link]
-
The Role of Fluorine in Agrochemicals: Exploring 2,3-Difluorophenylacetic Acid. (n.d.). Dakota Ingredients. [Link]
- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2021).
- WO2018032586A1 - Method for synthesizing 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, and intermediates thereof. (2018).
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(11), 20592-20603. [Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). Molecules, 29(10), 2289. [Link]
-
Difluoromethylation of Phenols. (2019). Organic Syntheses, 96, 418-433. [Link]
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (n.d.).
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2023). Wikipedia. [Link]
-
Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1335-1342. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(12), 7043-7095. [Link]
-
Ethyl difluoroacetate as a new possible precursor of difluoromethylation. (2021). American Chemical Society. [Link]
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7043-7095.
-
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Synthink. [Link]
-
Direct Difluoromethylation of Heterocycles through Photosensitized Electron Transfer. (2021). European Journal of Organic Chemistry, 2021(34), 4843-4847. [Link]
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). Heteroatom Chemistry, 2022, 6078017. [Link]
- CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2024).
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014).
-
Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. (2025). Organic Letters. [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (2016). Angewandte Chemie International Edition, 55(4), 1412-1415. [Link]
-
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Recent Updates on Methyl Fluorosulfonyl Difluoroacetate Mediated Synthesis of Trifluoromethylated Molecules. (n.d.). KDPublications. [Link]
-
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Copper-Catalyzed Difluoroalkylation Reaction. (2022). Molecules, 27(23), 8493. [Link]
-
Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. (2014). Organic Letters, 16(16), 4244-4247. [Link]
-
Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder. (1995). The Journal of Organic Chemistry, 60(16), 5127-5133. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with Ethyl Difluoro(trimethylsilyl)acetate
Welcome to the technical support center for ethyl difluoro(trimethylsilyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its application in chemical synthesis. As a versatile reagent for the introduction of the difluoromethyl group, a critical moiety in many modern pharmaceuticals and agrochemicals, understanding the nuances of its reactivity is paramount to achieving optimal reaction outcomes.[1] This resource provides field-proven insights and evidence-based protocols to help you navigate the complexities of your experiments and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
This compound serves as a key nucleophilic difluoromethylating agent.[2] It is extensively used to introduce the -CF₂H group into a wide range of organic molecules. This functional group is highly sought after in medicinal chemistry as it can act as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often leading to improved metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4]
Q2: What is the general mechanism of action for this reagent?
The reactivity of this compound is centered around the generation of a difluoromethyl anion equivalent. Typically, in the presence of a suitable base, the reagent is deprotonated to form a reactive intermediate that can then participate in nucleophilic addition or substitution reactions with various electrophiles.[5] The trimethylsilyl group enhances the reagent's stability and solubility in organic solvents.[1]
Q3: How should I handle and store this compound?
This compound is moisture-sensitive.[6] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7] Exposure to moisture can lead to hydrolysis of the trimethylsilyl group, reducing the reagent's efficacy.[8][9] Always use anhydrous solvents and techniques when setting up reactions.
Q4: What are some common side reactions to be aware of?
The most common side reaction is the hydrolysis of the trimethylsilyl group, which can be initiated by trace amounts of water in the reaction mixture. This leads to the formation of ethyl difluoroacetate and trimethylsilanol. Other potential side reactions can include self-condensation of the reagent or reaction with certain solvents under harsh conditions. Careful control of reaction parameters is key to minimizing these unwanted pathways.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Low or no product formation is a frequent challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Reagent | 1. Verify Reagent Quality: Use a freshly opened bottle or a properly stored reagent. Consider running a small-scale control reaction with a known reactive electrophile to test its activity. 2. Avoid Moisture: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere.[9] | The trimethylsilyl group is susceptible to hydrolysis, which deactivates the reagent.[8] Moisture contamination is a primary cause of reaction failure. |
| Inappropriate Base | 1. Screen Bases: The choice of base is critical. Common bases include lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). The optimal base depends on the substrate and reaction conditions. 2. Base Strength: A base that is too weak may not efficiently deprotonate the reagent. Conversely, a very strong base might lead to undesired side reactions with the substrate or product. | The pKa of the α-proton in this compound dictates the required base strength for efficient generation of the nucleophilic species. |
| Suboptimal Solvent | 1. Solvent Polarity: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. For certain reactions, more polar aprotic solvents like N,N-dimethylformamide (DMF) might be beneficial, but can also lead to side reactions.[10] 2. Solvent Screening: If the standard solvent is not providing good results, a screening of alternative anhydrous aprotic solvents is recommended. | The solvent can influence the solubility of the reagents, the stability of the reactive intermediates, and the overall reaction rate. |
| Incorrect Temperature | 1. Low Temperature Start: Many reactions involving this reagent are initiated at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions, followed by a gradual warming to room temperature. 2. Temperature Optimization: If the reaction is sluggish, a modest increase in temperature might be necessary. However, high temperatures can lead to decomposition of the reagent or product. | The stability of the generated difluoromethyl anion equivalent is temperature-dependent. Low temperatures favor controlled nucleophilic addition. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Byproducts and Purification Challenges
The presence of byproducts can complicate the purification process and reduce the overall yield of the desired compound.
Common Byproducts and Purification Strategies
| Byproduct | Identification | Purification Strategy |
| Trimethylsilanol / Hexamethyldisiloxane | Typically observed as volatile, low-polarity spots on TLC and characteristic signals in ¹H NMR. | Aqueous Workup: A mild aqueous workup can help remove these silicon-containing byproducts. Column Chromatography: These byproducts are generally less polar than the desired product and can be separated by silica gel chromatography.[11] |
| Unreacted Starting Material | Co-elution with the product can occur if their polarities are similar. | Optimize Reaction Time and Stoichiometry: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Using a slight excess of the limiting reagent can sometimes be beneficial. Chromatography Optimization: A careful selection of the eluent system for column chromatography is crucial. Gradient elution may be necessary.[12][13] |
| Hydrolyzed Reagent (Ethyl difluoroacetate) | Can be detected by GC-MS or NMR. It is more polar than the starting silylated reagent. | Strict Anhydrous Conditions: The best strategy is prevention by rigorously excluding moisture from the reaction.[8][9] Purification: Can often be separated from the desired product by column chromatography due to differences in polarity. |
Experimental Protocol: A General Procedure for Nucleophilic Difluoromethylation of an Aldehyde
This protocol provides a starting point for the difluoromethylation of an aldehyde. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
-
Preparation: Under an inert atmosphere of argon or nitrogen, add a solution of the aldehyde (1.0 equiv) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 equiv), to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Reagent Addition: Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Reaction Workflow Diagram
Caption: A step-by-step experimental workflow for a typical difluoromethylation reaction.
By understanding the key parameters influencing the reactivity of this compound and by systematically troubleshooting any issues that arise, researchers can confidently and efficiently incorporate the valuable difluoromethyl motif into their target molecules.
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7168–7215. [Link]
-
Difluoromethylation Reactions of Organic Compounds. - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Tomás, M., & Barrio, P. (2017). Difluoromethylation Reactions of Organic Compounds. Chemistry, 23(59), 14676–14701. [Link]
-
Lu, Y., Liu, C., & Chen, Q.-Y. (2015). Recent Advances in Difluoromethylation Reaction. Current Organic Chemistry, 19(17), 1638-1650. [Link]
-
Lu, Y., Liu, C., & Chen, Q. Y. (2015). Recent Advances in Difluoromethylation Reaction. Current Organic Chemistry, 19(17), 1638-1650. [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]
-
Advantages And Disadvantages Of Silylation. (n.d.). Bartleby.com. Retrieved from [Link]
-
Glass, K. (2015). When a good silylation protocol goes bad, what are the usual suspects? ResearchGate. [Link]
-
Difluoromethylation of Phenols. (2021). Organic Syntheses, 98, 338-353. [Link]
-
Silyl ether. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ethyl difluoroacetate as a new possible precursor of difluoromethylation. (2019). American Chemical Society. [Link]
-
Difluoromethylation of Phenols. (2024). Organic Syntheses. Retrieved from [Link]
-
Techniques for silylation. (n.d.). ResearchGate. Retrieved from [Link]
- Villas-Bôas, S. G., Rasmussen, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 143-150.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Process of producing ethyl difluoroacetate. (2017).
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2023). Journal of the American Chemical Society. [Link]
-
Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Hydrolysis of Aryl Fluoroglycosides. (n.d.). ResearchGate. [Link]
-
1,4-Addition reaction of ethyl bromodifluoroacetate to Michael acceptors in the presence of copper powder. Improvement of the reaction using TMEDA as an additive. (n.d.). ResearchGate. [Link]
-
Levin, V. V., Dilman, A. D., Belyakov, P. A., Struchkova, M. I., & Tartakovsky, V. A. (2014). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry, 79(6), 2679–2685. [Link]
-
Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5849–5941. [Link]
-
Ethyl difluoroacetate. (n.d.). PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Silyl Protective Groups. (2014, March 8). Chem-Station Int. Ed. [Link]
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tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Impurity occurrence and removal in crystalline products from process reactions. (2017). CORA. [Link]
-
Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. (2021). Organic Syntheses, 98, 137-152. [Link]
-
Cross, C. W., & Bode, J. W. (2018). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis, 8(12), 11252–11257. [Link]
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. (2021). Molecules, 26(10), 2954. [Link]
-
The hydrolysis of ethyl acetate [ \mathrm{CH} - YouTube. (2022, October 14). YouTube. [Link]w)
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with Ethyl Difluoro(trimethylsilyl)acetate
Welcome to the technical support center for ethyl difluoro(trimethylsilyl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent for the introduction of the difluoroacetate moiety into organic molecules. The unique reactivity of this organosilicon compound, while powerful, can present challenges.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Part 1: FAQs - First Principles & Reagent Integrity
This section addresses foundational knowledge crucial for success. Understanding the reagent's nature is the first step in effective troubleshooting.
Q1: What is this compound and what is its primary application?
This compound (CAS No. 205865-67-4) is an organofluorine building block used primarily as a nucleophilic difluoroacetylation agent.[1][2] Its main application is in the synthesis of molecules containing the valuable α,α-difluoroester group, a motif found in many biologically active compounds in the pharmaceutical and agrochemical industries.[2] The reaction typically involves the activation of the silicon-carbon bond by a nucleophilic initiator (like a fluoride source), which generates a transient carbanion that can then attack a wide range of electrophiles, most commonly aldehydes and ketones.
Q2: How must I store and handle this reagent to ensure its reactivity?
Proper handling is critical as the reagent is sensitive to moisture.[1][3] The trimethylsilyl (TMS) group is readily hydrolyzed by water, which deactivates the reagent.
-
Storage: Store the reagent at room temperature or as recommended by the supplier (some suggest <15°C), always under an inert atmosphere (Nitrogen or Argon).[3] The container must be tightly sealed.
-
Handling: Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Use dry syringes or cannulas to transfer the liquid. Never leave the bottle open to the atmosphere. It is a flammable liquid and vapor, so keep it away from heat and ignition sources.[5]
Q3: What are the common activators for this reagent and how do they work mechanistically?
The reaction is not spontaneous and requires an activator to generate the reactive nucleophile. The most common activators are catalytic amounts of nucleophiles, particularly fluoride ion sources.
-
Mechanism of Activation: The fluoride ion attacks the silicon atom of the TMS group, forming a hypervalent silicate intermediate. This cleavage of the Si-C bond releases the difluoroenolate anion, which is the key reactive nucleophile that attacks the electrophile.
Below is a diagram illustrating the general activation and reaction pathway.
Caption: Decision tree for troubleshooting a stalled reaction.
Problem 2: Low Yield of Desired Product
Q: My reaction works, but the yield is consistently low (<40%). How can I improve it?
Low yield with good conversion suggests that the reactive intermediate is being consumed in non-productive pathways or the product is decomposing.
Key Areas to Investigate:
| Factor | Potential Issue | Recommended Solution |
| Stoichiometry | The standard 1.1-1.5 equivalents of the silyl reagent may be insufficient if side reactions are consuming it. | Increase the equivalents of this compound incrementally to 2.0. Monitor for improvements. |
| Reaction Rate | A slow reaction may allow for the gradual decomposition of the reagent or intermediate. | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Be cautious, as this can sometimes promote side reactions. |
| Solvent Choice | The solvent polarity can significantly affect the stability and reactivity of the ionic intermediates. | Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices. [1]If using THF, try DMF, which can better solvate ionic species, potentially improving the reaction rate and yield. |
| Workup Procedure | The desired product may be unstable to aqueous acidic or basic conditions during workup. The silylated intermediate is often quenched before full workup. | Quench the reaction with a saturated aqueous solution of NH₄Cl, which is weakly acidic. Avoid strong acids or bases. Ensure extraction is performed quickly. |
Problem 3: Complex Reaction Mixture & Side Products
Q: My crude NMR/GC-MS shows multiple products. What are the common side reactions?
The formation of byproducts is often related to the stability of the intermediates and the specific nature of the substrate.
-
Hydrolysis Product: The most common byproduct is ethyl difluoroacetate, formed from the reaction of the enolate intermediate with trace water.
-
Cause: Inadequate drying of reagents/solvents.
-
Solution: Re-optimize drying procedures as detailed in Problem 1.
-
-
Silylation Artifacts: During GC-MS analysis, unreacted starting materials with active hydrogens (e.g., alcohols, amines) can be silylated by residual silylating agents or their byproducts, leading to multiple peaks that are not true reaction products. [6] * Cause: Analytical sample preparation.
-
Solution: Analyze the crude reaction mixture by ¹⁹F NMR, which is unambiguous for fluorine-containing species. Alternatively, perform a workup and purification before analysis to remove silylating agents.
-
-
Substrate-Specific Byproducts: Aldehydes can sometimes undergo self-condensation (aldol) reactions if the reaction conditions become basic.
-
Cause: Using a strongly basic activator or allowing the reaction to proceed for too long.
-
Solution: Use a neutral fluoride source like CsF or a Lewis base. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Problem 4: Difficulties in Product Purification
Q: My conversion is high, but my isolated yield is low after column chromatography. What's happening?
This often points to product decomposition on silica gel or difficulty in separating the product from impurities.
-
Decomposition on Silica: Fluorinated compounds, especially those with nearby functional groups, can be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutral amine, like triethylamine (~0.5-1% v/v).
-
Use a Different Stationary Phase: Consider using neutral alumina or a less acidic reverse-phase silica (C18).
-
Minimize Contact Time: Perform flash chromatography quickly and avoid letting the product sit on the column for extended periods.
-
-
-
Co-elution with Byproducts: The product may have a similar polarity to a major byproduct.
-
Solution: Adjust the eluent system. A systematic screen of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is recommended. If co-elution persists, consider an alternative purification method like preparative HPLC or crystallization. [7]
-
Part 3: Standardized Protocols
Adhering to a validated protocol is key to reproducibility. Use these as a starting point for your specific system.
Protocol 1: General Procedure for a Test Reaction with an Aldehyde
This protocol is designed to verify the integrity of your reagents and general setup using a simple, reactive electrophile like benzaldehyde.
-
Preparation:
-
Dry a 25 mL round-bottom flask and a magnetic stir bar in an oven at 150°C overnight.
-
Cool the flask to room temperature under a stream of dry argon or nitrogen.
-
-
Reagent Addition:
-
To the flask, add benzaldehyde (1.0 mmol, 1.0 equiv.).
-
Add 5 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Add this compound (1.5 mmol, 1.5 equiv.) via syringe.
-
-
Initiation:
-
While stirring the solution at room temperature, add a 1.0 M solution of TBAF in THF (0.1 mmol, 0.1 equiv., 100 µL) dropwise via syringe.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent. The product should appear as a new, higher Rf spot. The reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Once the benzaldehyde is consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by ¹H and ¹⁹F NMR to confirm product formation and estimate the crude yield before purification.
-
References
- This compound - Synquest Labs. [URL: https://www.synquestlabs.com/product/6180-3-01]
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- Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate - Chem-Impex. [URL: https://www.chemimpex.com/products/ci2758940]
- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0219]
- WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents. [URL: https://patents.google.
- (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [URL: https://www.researchgate.
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate 205865-67-4 | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/E1314]
- Facile double O -difluoromethylations of diphenols with TMSCF2Br. [URL: https://www.sciencedirect.com/science/article/pii/S004040391930777X]
- SAFETY DATA SHEET - Spectrum Chemical. [URL: https://www.spectrumchemical.com/msds/TCI-E0040.pdf]
- Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33914522/]
- Difluoromethylation of alcohols with TMSCF2Br in water: A new insight into the generation and reactions of difluorocarbene in a two-phase system - ResearchGate. [URL: https://www.researchgate.net/publication/313547285_Difluoromethylation_of_alcohols_with_TMSCF2Br_in_water_A_new_insight_into_the_generation_and_reactions_of_difluorocarbene_in_a_two-phase_system]
- Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate 205865-67-4 - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/E1314]
- Efficient Difluoromethylation of Alcohols Using TMSCF 2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/320498305_Efficient_Difluoromethylation_of_Alcohols_Using_TMSCF_2_Br_as_a_Unique_and_Practical_Difluorocarbene_Reagent_under_Mild_Conditions]
- Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/261.shtm]
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | C7H14F2O2Si | CID 2758940 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2758940]
- Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [URL: https://www.researchgate.
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Technical Support Center: Purification of Products from Ethyl Difluoro(trimethylsilyl)acetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl difluoro(trimethylsilyl)acetate. This versatile reagent is a cornerstone for introducing the difluoroacetate moiety into complex molecules, a critical step in the synthesis of many modern pharmaceuticals and agrochemicals.[1] However, the unique properties of this reagent, particularly the presence of the labile trimethylsilyl (TMS) group and the fluorine atoms, can present specific challenges during product purification.
This guide is designed to provide practical, in-depth solutions to the common issues encountered during the workup and purification of reaction products. It is structured to move from general questions to specific, actionable troubleshooting advice, grounded in the chemical principles governing these transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a reaction with this compound?
A1: The impurity profile is typically dominated by three categories:
-
Unreacted Starting Material: Residual this compound.
-
Silyl-Containing Byproducts: The reaction mechanism involves the transfer of the difluoroacetate group, leaving behind the TMS moiety. This can result in byproducts like TMS-F, TMS-OH (silanol), or its dimer, hexamethyldisiloxane (HMDSO). These are often low-polarity and can be volatile.
-
Side-Reaction or Decomposition Products: Premature hydrolysis of the ester or cleavage of the C-Si bond during the reaction or workup can generate ethyl difluoroacetate or the desilylated reaction product.[2] Artifacts from silylation reagents are also a possibility in complex mixtures.[3]
Q2: What is the primary challenge in purifying products from these reactions?
A2: The main difficulty lies in the sensitivity of the desired product and the reagent itself to the purification conditions. The C-Si bond is susceptible to cleavage under both acidic and basic conditions, and sometimes even on silica gel. This can lead to the formation of multiple products or decomposition during chromatography, complicating isolation and reducing yields.
Q3: Are there special chromatographic considerations for these fluorinated products?
A3: Yes, fluorinated compounds often exhibit unique chromatographic behavior compared to their non-fluorinated analogs.[4][5] While standard silica gel chromatography is frequently successful, the high electronegativity of fluorine can alter the polarity and interaction with the stationary phase. In some cases, separation is driven more by the compound's fluorine content and hydrophobic character.[6] For particularly challenging separations, specialized fluorinated stationary phases (like Pentafluorophenyl (PFP) or fluorous silica) can provide alternative selectivity.[6][7]
Q4: Can I use a standard aqueous workup?
A4: A carefully controlled aqueous workup is crucial. It is highly recommended to use neutral or mildly acidic washes, such as saturated aqueous ammonium chloride (NH₄Cl), to quench the reaction.[8] Avoid strong acids or bases, which can cleave the TMS group or hydrolyze the ester. Washing with brine (saturated NaCl) is also effective for breaking up emulsions and removing water from the organic layer.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: My desired product is decomposing on the silica gel column.
-
Probable Cause: The inherent acidity of standard silica gel is cleaving the C-Si bond or degrading other sensitive functional groups in your molecule.
-
Solution 1: Neutralize the Silica Gel. Before preparing your column, create a slurry of the silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes) and add 1-2% triethylamine by volume. Mix thoroughly and then pack the column as usual. This deactivates the acidic silanol groups on the silica surface, providing a milder environment for your compound.
-
Solution 2: Use an Alternative Stationary Phase. If neutralization is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica like diol or C18 (in reversed-phase mode).
-
Solution 3: Expedite Chromatography. Perform flash chromatography with slightly higher pressure to minimize the residence time of your compound on the column. Ensure your fractions are collected efficiently and analyzed promptly by TLC.
Issue 2: I have a persistent, low-polarity impurity that co-elutes with my product.
-
Probable Cause: This is likely a silyl byproduct, such as hexamethyldisiloxane (HMDSO). These compounds are greasy, non-polar, and can be difficult to separate from non-polar products.
-
Solution 1: High-Vacuum Removal. If your desired product is not volatile, you can often remove HMDSO and residual TMS-Cl by placing the crude material under a high vacuum (e.g., <1 mmHg) for several hours. Gentle heating can sometimes assist, but must be done with caution to avoid product decomposition.
-
Solution 2: Desilylative Workup. In many synthetic sequences, the TMS group is ultimately removed. It can be advantageous to perform this step on the crude mixture before final purification. Treatment with a fluoride source like tetra-n-butylammonium fluoride (TBAF) or potassium hydrogen difluoride (KHF₂) will convert all TMS-containing species into water-soluble fluoride salts, which are easily removed by an aqueous wash.[10] This simplifies the subsequent chromatography significantly.
-
Solution 3: Optimize Chromatography Eluent. Test a variety of solvent systems. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes or ether/hexanes system can alter the selectivity just enough to achieve separation.
Issue 3: My NMR spectrum shows a mixture of the desired TMS-product and the desilylated product.
-
Probable Cause: Incomplete reaction or, more commonly, partial cleavage of the C-Si bond occurred during the reaction quench or aqueous workup.
-
Solution 1: Strictly Anhydrous and Neutral Quench. Ensure your quenching solution (e.g., saturated NH₄Cl) is cold and added while the reaction is at a low temperature (e.g., 0 °C or -78 °C) before allowing it to warm to room temperature. Work quickly and avoid letting the mixture sit in the biphasic system for extended periods.
-
Solution 2: Proceed with Desilylation. If the subsequent synthetic step involves removal of the TMS group, it is often most efficient to treat the entire crude mixture with a fluoride source to convert the mixture to a single desilylated product, which can then be purified.[10]
Data Presentation: Typical Chromatographic Conditions
The optimal conditions for column chromatography are highly substrate-dependent. However, the following table provides starting points for purification based on the general polarity of the product.
| Product Polarity | Stationary Phase | Typical Mobile Phase (Eluent) | Key Considerations |
| Low to Medium | Silica Gel (230-400 mesh) | 5-30% Ethyl Acetate in Hexanes | Most common system. Good for separating non-polar silyl byproducts from more polar products.[10] |
| Medium to High | Silica Gel (230-400 mesh) | 30-70% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane | For products with additional polar functional groups (e.g., multiple hydroxyls). |
| Acid-Sensitive | Neutralized Silica Gel (1% Et₃N in eluent) | As above, depending on polarity | Prevents on-column decomposition or desilylation. |
| Challenging Separation | PFP or Fluorous Silica | Acetonitrile/Water or specialized fluorous solvents | Provides alternative selectivity based on fluorous interactions.[5][6] |
Experimental Protocol: Standard Purification via Column Chromatography
This protocol outlines a standard workflow for purifying a moderately polar product from a typical reaction.
-
Reaction Workup & Concentration:
-
Cool the reaction mixture to 0 °C.
-
Slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]
-
Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator. Caution: Be mindful of product volatility; avoid excessive heat or vacuum.
-
-
TLC Analysis:
-
Dissolve a small amount of the crude residue in a few drops of solvent.
-
Spot the solution on a TLC plate and elute with various solvent systems (e.g., 10%, 20%, 30% EtOAc/Hexanes) to find a system that gives good separation and a product Rf value between 0.2 and 0.4.[11]
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Pack the column with silica gel using the chosen eluent system (wet slurry method is preferred).
-
Ensure the silica bed is compact and level, and top it with a thin layer of sand.[11]
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.
-
Carefully apply the sample to the top of the column.
-
Begin eluting with the solvent system, collecting fractions in test tubes.
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying products derived from this compound reactions.
Sources
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- 11. odinity.com [odinity.com]
Technical Support Center: Managing Ethyl Difluoro(trimethylsilyl)acetate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Ethyl Difluoro(trimethylsilyl)acetate, a powerful reagent for the introduction of the difluoromethyl moiety.[1][2] This guide is designed for our partners in research and development who utilize this versatile, yet sensitive, compound. Its efficacy in synthesizing high-value difluoromethylated compounds for pharmaceuticals and agrochemicals is well-established.[3][4] However, its utility is critically dependent on understanding and managing its primary liability: sensitivity to moisture.[1][5][6]
This document provides in-depth, field-tested guidance in a direct question-and-answer format to address the common challenges encountered during its use. Our goal is to empower you to achieve consistent, high-yielding results by explaining not just the "how," but the fundamental "why" behind each recommendation.
Section 1: Understanding the Core Instability
This section delves into the chemical principles governing the moisture sensitivity of this compound.
Q1: What is the chemical basis for the moisture sensitivity of this compound?
A: The sensitivity originates from the silicon-carbon (Si-C) bond. The trimethylsilyl (TMS) group, while a useful synthetic handle, is susceptible to cleavage by nucleophiles, with water being a ubiquitous and potent example. The silicon atom is electrophilic and can readily accept the lone pair of electrons from the oxygen atom in water. This initiates a hydrolysis reaction that cleaves the Si-C bond, effectively destroying the reagent and forming undesired byproducts.
Q2: What are the specific products of hydrolysis, and why are they problematic?
A: When this compound reacts with water, it undergoes irreversible hydrolysis to yield Ethyl difluoroacetate and trimethylsilanol ((CH₃)₃SiOH) . The trimethylsilanol can then self-condense to form hexamethyldisiloxane (((CH₃)₃Si)₂O) .
The primary problem is the consumption of your active reagent, leading to significantly lower or even zero yield of your desired product. Furthermore, the byproduct, ethyl difluoroacetate, can sometimes participate in side reactions or complicate purification, leading to misleading analytical results and wasted resources.[7]
Caption: Hydrolysis pathway of this compound.
Section 2: Proactive Management: Storage and Handling Protocols
Proper storage and handling are the first line of defense against reagent degradation.
Q3: What are the non-negotiable storage requirements for this compound?
A: The reagent must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) at all times.[6][8] Upon receipt, confirm the integrity of the manufacturer's seal. It is a flammable liquid and should be kept in a cool, well-ventilated area away from heat and ignition sources.[9][10] We recommend storage at <15°C in a dark place to minimize any potential for thermal degradation.[6]
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Displaces moisture-containing air, preventing hydrolysis. |
| Container | Original manufacturer's bottle with septum cap | Ensures a tested, reliable seal against atmospheric moisture. |
| Temperature | Cool, dark place (<15°C) | Reduces vapor pressure and slows potential degradation pathways.[6] |
| Location | Flammable liquids cabinet | Complies with safety standards for flammable materials.[9][10] |
Table 1: Recommended Storage Conditions.
Q4: What is the correct, field-proven procedure for dispensing the liquid reagent?
A: Never open a bottle of this compound to the open air. The only reliable method is to use standard air-free syringe techniques. This protocol ensures the reagent is transferred from the storage bottle to your reaction vessel without exposure to atmospheric moisture.
-
Preparation: Ensure all glassware (syringes, needles, reaction flask) is oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas.
-
Inert Gas Manifold: Connect the storage bottle and your reaction flask to a dual-manifold system (Schlenk line) that allows for alternating vacuum and inert gas backfill.
-
Establish Inert Atmosphere: Pierce the septum of the storage bottle with a needle connected to the inert gas line to create positive pressure. Do the same for your reaction flask.
-
Syringe Purge: Take a clean, dry syringe with a long needle. Puncture the septum of your reaction flask (which is under positive inert gas pressure) and draw the inert gas into the syringe, then expel it. Repeat this purge cycle three times.
-
Reagent Withdrawal: Puncture the septum of the reagent storage bottle with the purged syringe. Slowly draw the required volume of liquid into the syringe. The positive pressure in the bottle will aid this process. It is critical to keep the needle tip below the liquid surface to avoid pulling inert gas into the syringe.
-
Dispensing: Withdraw the syringe from the storage bottle and immediately insert it into the septum of your reaction flask. Depress the plunger to dispense the reagent.
-
Storage Reseal: Remove the gas inlet needle from the storage bottle but leave the septum in place. To ensure a long-term seal, wrap the septum and neck of the bottle with Parafilm®.
Caption: Workflow for safe, anhydrous transfer of the reagent.
Section 3: Troubleshooting Experimental Failures
When reactions don't proceed as planned, systematic troubleshooting is key.
Q5: My difluoromethylation reaction has a very low yield or failed completely. How do I confirm if reagent degradation is the culprit?
A: This is the most common symptom of moisture contamination. Before blaming other factors, you should verify the integrity of your this compound.
-
¹H NMR Spectroscopy: The simplest check. Carefully take a small aliquot of the reagent (using the protocol above) and dissolve it in a dry deuterated solvent (e.g., CDCl₃).
-
Pristine Reagent: You will see the characteristic signal for the trimethylsilyl group protons.
-
Degraded Reagent: You will observe a significant reduction or complete absence of the TMS signal. Concurrently, you will see the appearance of signals corresponding to ethyl difluoroacetate and possibly hexamethyldisiloxane.
-
-
Gas Chromatography (GC): A GC analysis will show a new, more polar peak corresponding to ethyl difluoroacetate, with a diminished peak for the parent compound.[1][5]
Q6: I see an unexpected singlet around 0.2 ppm in my crude ¹H NMR spectrum after my reaction. What is it?
A: A singlet in that region is highly characteristic of hexamethyldisiloxane (((CH₃)₃Si)₂O), the condensation product of trimethylsilanol. Its presence is a definitive indicator that your active reagent was hydrolyzed either before or during the reaction, releasing the TMS group which then reacts with water.
Section 4: Best Practices for Anhydrous Reaction Setup
The quality of your reaction setup is as important as the quality of your reagents.
Q7: Beyond handling the reagent itself, what are the most critical steps for ensuring a reaction is truly anhydrous?
A: An anhydrous reaction requires a holistic approach. Every component introduced into the flask is a potential source of moisture.
-
Solvent Purity: Never use "anhydrous" grade solvents directly from the bottle without verification or re-drying, especially if the bottle has been opened previously. Solvents should be freshly dried and distilled before use.
-
Reagent Purity: Ensure all other substrates, catalysts, and additives are rigorously dried. Solid reagents can be dried in a vacuum oven.
-
Atmosphere Integrity: The reaction should be maintained under a positive pressure of inert gas from start to finish. Use a gas bubbler to monitor the pressure.
| Solvent | Recommended Drying Agent(s) | Comments & Cautions |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under N₂. The deep blue/purple color of the benzophenone ketyl radical is a reliable indicator of dryness. |
| Diethyl Ether | Sodium/Benzophenone | Similar to THF. Highly flammable. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux over CaH₂ and distill. Avoid sodium as it can react with DCM. |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å), then vacuum distillation | Dry over sieves for 24h. Distill under reduced pressure to avoid thermal decomposition.[1] |
| Acetonitrile | Calcium Hydride (CaH₂) | Reflux over CaH₂ and distill. |
Table 2: Recommended Solvents and Drying Protocols.[11]
Section 5: Advanced Topics & FAQs
Q8: My bottle of this compound is partially hydrolyzed. Can I salvage it?
A: In theory, purification is possible via fractional distillation under reduced pressure, as there is a significant boiling point difference between the parent compound (B.P. ~55 °C at 20 mmHg) and the primary byproduct, ethyl difluoroacetate (B.P. ~100-105 °C at atmospheric pressure).[1][12] However, this is a technically demanding procedure that requires excellent distillation equipment and inert atmosphere control. For most applications, the risk of incomplete separation and further degradation during heating makes it more practical and reliable to start with a fresh, unopened bottle of the reagent.
Q9: Are there other classes of compounds, besides water, that are incompatible?
A: Yes. Any protic compound can cause desilylation. This includes alcohols, primary/secondary amines, and thiols. These should not be present in the reaction mixture unless they are the intended substrate, and even then, the reaction must be designed carefully, often requiring deprotonation of the nucleophile before adding the this compound. Strong nucleophiles can also attack the silicon center. Always perform a small-scale test reaction if you are uncertain about compatibility.
References
- Google Patents. Process of producing ethyl difluoroacetate. WIPO (PCT).
-
Siegel, G., et al. Synthesis of Aryl Difluoroalkyl Ethers by Deprotonative Functionalization of the Difluoromethoxy (OCHF2) Moiety. ResearchGate. Available from: [Link]
-
Organic Syntheses. General Procedure for Organic Syntheses. Organic Syntheses. Available from: [Link]
-
KDPublications. Recent Updates on Methyl Fluorosulfonyl Difluoroacetate Mediated Synthesis of Trifluoromethylated Molecules. KDPublications. Available from: [Link]
-
Organic Syntheses. Procedure for 1,2-Diphenylethanone O-acetyl oxime. Organic Syntheses. Available from: [Link]
-
ResearchGate. Synthesis and Hydrolysis of Aryl Fluoroglycosides. ResearchGate. Available from: [Link]
-
PubChem. Ethyl difluoroacetate. National Institutes of Health. Available from: [Link]
-
PubChem. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. National Institutes of Health. Available from: [Link]
-
ResearchGate. The Use of Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate as the Difluorocarbene Source. ResearchGate. Available from: [Link]
-
LookChem. Purification of Ethyl acetate. Chempedia. Available from: [Link]
-
YouTube. The hydrolysis of ethyl acetate. YouTube. Available from: [Link]
-
SpectraBase. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate 13C NMR. Wiley. Available from: [Link]
-
Fisher Scientific. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate 97.0+%, TCI America™. Fisher Scientific. Available from: [Link]
-
American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases. ACS Publications. Available from: [Link]
-
ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents. Chemical Reviews. Available from: [Link]
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- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. labproinc.com [labproinc.com]
- 6. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | 205865-67-4 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2017025985A1 - Process of producing ethyl difluoroacetate - Google Patents [patents.google.com]
Technical Support Center: Navigating Reactions with Ethyl Difluoro(trimethylsilyl)acetate
A Senior Application Scientist's Guide to Preventing Desilylation
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with ethyl difluoro(trimethylsilyl)acetate. This versatile reagent is a cornerstone in modern synthetic chemistry for the introduction of the difluoroacetate moiety, a valuable pharmacophore in drug discovery.[1][2] However, its utility can be hampered by a common and often frustrating side reaction: desilylation.
This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you mitigate unwanted desilylation and maximize the yield of your desired product.
The Challenge: Understanding and Preventing Desilylation
This compound, often used as a precursor for introducing difluoromethyl groups, owes its reactivity to the lability of the silicon-carbon bond.[3] This bond can be cleaved, particularly in the presence of nucleophiles like fluoride ions, leading to the formation of an undesired desilylated byproduct.[4][5][6][7] Understanding the mechanism of this cleavage is the first step toward preventing it. The thermodynamically favorable formation of the Si-F bond is a powerful driving force for this reaction.[6][8]
Troubleshooting Guide: A Q&A Approach
Here, we address specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: I'm observing significant desilylation of my this compound during the reaction. What are the likely causes?
Answer: Significant desilylation is almost always linked to the presence of potent nucleophiles that can attack the silicon atom. The most common culprit is the fluoride ion (F⁻), often introduced as an activator. While necessary to generate the reactive carbanion for the desired reaction, an excess or highly reactive source of fluoride can lead to premature or excessive desilylation.[4][9]
Other potential causes include:
-
Moisture: Water can hydrolyze the trimethylsilyl (TMS) group, especially under acidic or basic conditions. It is crucial to conduct reactions under strictly anhydrous conditions.[10]
-
Basic Conditions: Strong bases can also promote desilylation.
-
High Temperatures: Elevated temperatures can increase the rate of desilylation.
-
Prolonged Reaction Times: The longer the reagent is exposed to activating conditions, the greater the chance of desilylation.
Question 2: My protocol calls for a fluoride activator. How can I use it without causing excessive desilylation?
Answer: The key is to control the concentration and reactivity of the fluoride source. Here are several strategies:
-
Use a Catalytic Amount: Instead of a stoichiometric amount, use a catalytic quantity of the fluoride source (e.g., 0.1 equivalents of tetrabutylammonium fluoride - TBAF).[11] This generates the reactive carbanion in situ without maintaining a high concentration of free fluoride ions.
-
Choose a Milder Fluoride Source: Not all fluoride sources are created equal. Tetrabutylammonium triphenyldifluorosilicate (TBAT) is an excellent alternative to TBAF. It is an anhydrous, non-hygroscopic crystalline solid that is less basic than TBAF, offering more controlled activation.[4] Cesium fluoride (CsF) is another milder option.
-
Slow Addition: Adding the fluoride activator dropwise over a period of time can help maintain a low, steady concentration of the reactive species and minimize side reactions.
Question 3: Are there non-fluoride activators I can use to avoid desilylation altogether?
Answer: Yes, exploring non-fluoride activators is a highly effective strategy. The choice of activator will depend on the specific reaction you are performing. Some alternatives include:
-
Lewis Bases: Certain Lewis bases can activate the silicon-carbon bond. For example, lithium acetate has been used successfully in reactions with difluoro(trimethylsilyl)acetonitrile.[12]
-
Strong, Non-Nucleophilic Bases: In some cases, a strong, non-nucleophilic base can generate the desired carbanion without directly attacking the silicon atom.
-
Lewis Acids: For certain transformations, Lewis acids can be employed to activate the substrate rather than the silyl reagent.
Below is a comparison of common activators and their characteristics:
| Activator | Type | Key Considerations |
| Tetrabutylammonium Fluoride (TBAF) | Fluoride | Highly effective but can be aggressive. Use catalytically and under anhydrous conditions.[11] |
| Tetrabutylammonium Triphenyldifluorosilicate (TBAT) | Fluoride | Milder, anhydrous, and less basic alternative to TBAF.[4] |
| Cesium Fluoride (CsF) | Fluoride | A solid, milder fluoride source. |
| Lithium Acetate | Lewis Base | Can be effective in specific contexts, avoiding free fluoride.[12] |
Question 4: How can I modify my reaction conditions to suppress desilylation?
Answer: Optimizing reaction parameters is crucial. Consider the following adjustments:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly slow down the rate of desilylation.[11]
-
Shorten the Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the desired product is formed to prevent further degradation.[11]
-
Solvent Choice: The choice of solvent can influence the stability of the TMS group. Aprotic, non-polar solvents are generally preferred.
-
Use a Fluoride Trap: In some cases, adding a "fluoride trap" like trimethylsilyl chloride (TMSCl) can help to sequester excess fluoride ions.[13]
Visualizing the Problem: The Desilylation Pathway
The following diagram illustrates the general mechanism of fluoride-induced desilylation, which competes with the desired reaction pathway.
Caption: Competing reaction pathways for this compound.
Step-by-Step Protocol: Minimizing Desilylation in a Model Reaction
This protocol outlines a general procedure for the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent (TMSCF₃), a close relative of this compound, highlighting the steps taken to minimize desilylation. The principles are directly applicable.
Materials:
-
Aldehyde (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)[11]
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equiv)[11]
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv) in anhydrous THF.
-
Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.[11]
-
Cool the reaction mixture to 0 °C in an ice bath.[11]
-
Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture.[11]
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[11]
-
Upon completion (typically 2-4 hours), quench the reaction by the addition of 1 M HCl.[10][11]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel.[11]
Troubleshooting Workflow
If you are still encountering issues, this decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting desilylation issues.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to storage? A1: It should be stored under an inert atmosphere in a cool, dark place. It is sensitive to moisture, so proper storage is key to preventing degradation over time.
Q2: Can I use protic solvents for my reaction? A2: It is generally not recommended. Protic solvents like methanol or ethanol can facilitate the desilylation process, especially in the presence of an activator.[4] Anhydrous aprotic solvents are the preferred choice.
Q3: My substrate has acidic protons. Will this be a problem? A3: Yes, substrates with acidic protons (e.g., unprotected alcohols, phenols, carboxylic acids) are generally incompatible as they will be deprotonated by the intermediate carbanion, consuming your reagent.[10]
Q4: Besides the desilylated product, what other side reactions should I be aware of? A4: Depending on the specific reaction, other side reactions can occur. For instance, in the presence of a base, elimination of trimethylsilyl fluoride can lead to the formation of a difluorocarbene equivalent.[3]
By understanding the mechanisms at play and carefully controlling your reaction conditions, you can successfully minimize desilylation and harness the full synthetic potential of this compound.
References
-
Desilylation mechanism with fluoride - Chemistry Stack Exchange. (2020). Chemistry Stack Exchange. [Link]
-
Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates. (n.d.). PubMed. [Link]
-
A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. (2020). PubMed. [Link]
-
Studies on the Reactive Species in Fluoride-Mediated Carbon−Carbon Bond-Forming Reactions: Carbanion Formation by Desilylation with Fluoride and Enolates. (n.d.). ACS Publications. [Link]
-
Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. (n.d.). ACS Publications. [Link]
-
A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. (2020). ResearchGate. [Link]
-
Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). (n.d.). ACS Publications. [Link]
-
Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | C7H14F2O2Si | CID 2758940. (n.d.). PubChem. [Link]
-
Improved Stability of TMS Derivatives for the Robust Quantification of Plant Polar Metabolites by Gas Chromatography-Mass Spectrometry. (2014). PubMed. [Link]
-
Stability of Ruppert-Prakash reagent (TMSCF3) : r/chemistry. (2015). Reddit. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Defluorination−silylation of alkyl trifluoroacetates to 2,2-difluoro-2-(trimethylsilyl)acetates by copper-deposited magnesium and trimethylsilyl chloride. (2007). ResearchGate. [Link]
-
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. (n.d.). AZA Mid-Year Meeting. [Link]
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- 5. Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Workup Procedures for Ethyl Difluoro(trimethylsilyl)acetate Reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with ethyl difluoro(trimethylsilyl)acetate. This resource is designed to provide in-depth, field-proven insights into the workup procedures for reactions involving this versatile difluoromethylating agent. Drawing from extensive experience, this guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes.
Introduction to this compound Reactions
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate is a valuable reagent for introducing the difluoroacetate moiety into organic molecules, a structural motif of increasing importance in medicinal chemistry.[1] Its reactions, often analogous to those of the well-known Ruppert-Prakash reagent (TMSCF₃), typically involve the nucleophilic addition of a "CF₂COOEt" equivalent to electrophiles like aldehydes and ketones.[2][3][4][5]
The core of these reactions involves the activation of the silicon-carbon bond, usually by a fluoride source or other Lewis base, to generate a transient nucleophilic species that attacks the electrophile. The initial product is a trimethylsilyl-protected intermediate, which must be cleaved during the workup to yield the final desired product. Understanding the nuances of this workup stage is critical for achieving high purity and yield.
Frequently Asked Questions (FAQs)
Here, we address common questions and challenges encountered during the workup of this compound reactions.
Q1: What is the standard quenching and workup procedure for these reactions?
A standard workup protocol involves an acidic quench to facilitate the removal of the trimethylsilyl (TMS) protecting group.[6][7] The TMS group is sensitive to moisture and readily hydrolyzes under acidic conditions.
Step-by-Step General Protocol:
-
Cooling: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction mixture in an ice bath (0 °C). This is crucial to manage any exothermic processes during quenching.
-
Quenching: Slowly add a quenching solution to the reaction mixture with vigorous stirring. Common quenching agents include 1 M HCl or saturated aqueous NH₄Cl solution.[6][7] The choice of acid can depend on the stability of your product.
-
Desilylation: Stir the mixture for a period (e.g., 30 minutes) to ensure complete desilylation of the intermediate.[7]
-
Extraction: Transfer the mixture to a separatory funnel and perform a standard liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[6]
-
Washing: Wash the combined organic layers sequentially with water and brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: My TLC shows multiple spots after workup. What are the likely culprits and how can I resolve this?
Poor separation on a TLC plate is a frequent issue and can stem from several sources.
-
Incomplete Reaction: If the starting material is still present, consider optimizing the reaction time, temperature, or stoichiometry of the reagents.
-
Incomplete Desilylation: The silyl ether intermediate may persist. To address this, increase the stirring time after the acidic quench or use a slightly more concentrated acid solution, provided your target molecule is stable under these conditions.
-
Side Products: The formation of byproducts is possible. For instance, the reagent can react with traces of water, leading to decomposition.[8][9]
-
Inappropriate TLC Solvent System: The polarity of your eluent is critical for good separation. The difluoromethyl group can impact polarity in non-obvious ways.[10]
-
If spots are too high (high Rf), your solvent system is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., more hexane in a hexane/ethyl acetate mixture).
-
If spots are too low (low Rf), increase the polarity by adding more of the polar solvent.
-
If spots are streaking, and your compound has acidic or basic functionality, consider adding a small amount of acetic acid or triethylamine, respectively, to the eluent.[10]
-
Q3: I'm struggling to remove silicon-containing byproducts. What are the best strategies?
Silicon byproducts, such as hexamethyldisiloxane (from the coupling of two TMS groups) or other siloxanes, are a common challenge in reactions using organosilicon reagents. Their removal is essential for obtaining a pure product.
-
Column Chromatography: This is the most common and effective method. Silicon byproducts are typically non-polar and will elute quickly in normal-phase silica gel chromatography. A carefully chosen solvent gradient can effectively separate these from your more polar product.
-
Distillation: If your product is thermally stable and has a suitable boiling point, distillation (potentially under vacuum) can be an effective method to separate it from less volatile silicon-based impurities.[11]
-
Aqueous Base Wash: In some cases, washing the organic layer with a dilute aqueous base (e.g., 1 M NaOH) can help hydrolyze and remove certain silicon-containing species. However, exercise caution as this may affect base-sensitive functional groups in your product.
-
Specialized Techniques: For persistent issues, more advanced techniques for removing silicon compounds exist, such as treatment with specific resins or employing solvents that are particularly effective at dissolving silicones.[12][13]
Q4: My product seems to be degrading during the acidic workup. What are my alternatives?
If your product contains acid-sensitive functional groups (e.g., certain acetals, esters, or amines), an acidic workup can lead to degradation and lower yields.
-
Use a Milder Acid: A saturated solution of ammonium chloride (NH₄Cl) is less acidic than 1 M HCl and can be a gentler option for quenching.[6]
-
Non-Aqueous Workup: In some cases, a non-aqueous workup can be employed. This might involve quenching the reaction with a proton source like an alcohol, followed by removal of the solvent and direct purification of the crude mixture.
-
Fluoride-Based Workup: A workup using a fluoride source like TBAF can sometimes be effective for desilylation under non-acidic conditions, though this is less common and may require careful optimization.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems during the workup procedure.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | 1. Incomplete reaction. 2. Product degradation during acidic quench. 3. Product loss during extraction (e.g., if the product has some water solubility). 4. Irreversible adsorption on silica gel during chromatography. | 1. Optimize reaction conditions (time, temp, equivalents). 2. Use a milder quenching agent (e.g., sat. aq. NH₄Cl) or a non-acidic workup. 3. Perform multiple extractions (3-5 times) with the organic solvent. Saturate the aqueous layer with brine to decrease the solubility of the organic product. 4. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent, especially for amine-containing products.[11] |
| Oily or Gummy Crude Product | 1. Presence of high molecular weight silicon byproducts (polysiloxanes). 2. Residual solvent. | 1. Purify via flash column chromatography, starting with a non-polar eluent to wash off silicon impurities. 2. Ensure complete removal of solvent under high vacuum, possibly with gentle heating if the product is stable. |
| Product is a Mixture of Silylated and Desilylated Forms | 1. Incomplete hydrolysis during workup. 2. Insufficient amount of quenching agent. | 1. Increase the stirring time after adding the acidic quenching agent. 2. Ensure an adequate excess of the aqueous acid is used to fully protonate and hydrolyze the silyl ether. |
Experimental Workflow and Decision Making
The choice of workup procedure is critical and should be tailored to the specific reaction and product. The following diagram illustrates a decision-making workflow for selecting an appropriate workup strategy.
Caption: Decision workflow for selecting a workup procedure.
Visualizing the General Workup Protocol
The following diagram outlines the key steps in a typical workup and purification process.
Caption: General experimental workflow for workup and purification.
By understanding the principles behind each step of the workup, researchers can effectively troubleshoot issues and optimize their procedures to achieve high-quality results in their synthesis of valuable difluoroacetylated compounds.
References
-
Purification of difluoromethylated compounds from difluoromethanol reactions. Benchchem. 10
-
Trifluoromethyltrimethylsilane. Wikipedia.
-
Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Benchchem. 6
-
Technical Support Center: Purification of (S)-3-(Difluoromethyl)pyrrolidine. Benchchem.
-
A Comparative Guide to Trifluoromethylating Reagents: Navigating the Limitations of the Ruppert-Prakash Reagent. Benchchem. 14
-
Purification of Difluoromethylornithine by Global Process Optimization: Coupling of Chemistry and Chromatography with Enantioselective Crystallization. ACS Publications.
-
Application Notes and Protocols for Ketone Trifluoromethylation using the Ruppert-Prakash Reagent. Benchchem. 7
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. NIH National Library of Medicine.
-
The Removal of Silicone Contaminants from Spacecraft Hardware. Defense Technical Information Center.
-
Solutions and Solvents for Removing Silicone: A Practical Guide. Semiconductor Digest.
-
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. Chem-Impex.
-
Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Merck Millipore.
-
Trifluoromethyltrimethylsilane. Grokipedia.
-
Trifluoromethyltrimethylsilane. American Chemical Society.
-
(Trifluoromethyl)trimethylsilane. Tosoh USA.
-
Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis. ChemicalBook.
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society.
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Ethyl Difluoro(trimethylsilyl)acetate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for ethyl difluoro(trimethylsilyl)acetate (CAS 205865-67-4). This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile difluoromethylating agent. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot issues effectively and ensure the integrity of your results. This guide is structured into a practical troubleshooting section and a comprehensive FAQ to address common challenges encountered in the lab.
Part 1: Critical Safety & Handling Protocols
Before initiating any experiment, a thorough understanding of the hazards is paramount. This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] Adherence to strict safety protocols is not optional.
Core Safety Mandates:
-
Inert Atmosphere: This reagent is sensitive to moisture.[2] All manipulations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves.[2][3]
-
Ventilation: Use this reagent exclusively in a well-ventilated chemical fume hood.[2][3]
-
Static Discharge: This material is flammable. Ensure all containers and transfer equipment are properly grounded and bonded to prevent static discharge.[1][4] Use explosion-proof equipment where necessary.[1]
Storage & Stability
Proper storage is crucial for maintaining the reagent's integrity.
-
Conditions: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[3][4]
-
Incompatibilities: Keep away from sources of ignition, water, strong acids, strong bases, and oxidizing agents.[3][5]
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Reaction Failure or Low Conversion
Q: I've set up my reaction, but TLC/GC-MS analysis shows only starting material, even after several hours. What's going wrong?
A: This is a common issue often traced back to two primary culprits: moisture contamination or inefficient activation.
Probable Cause A: Moisture Contamination this compound and the intermediates in the reaction pathway are highly sensitive to moisture. Water will readily hydrolyze the crucial Si-C bond, quenching the reagent. It can also deactivate the nucleophilic activator.
Recommended Actions:
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., >120 °C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas before use.
-
Solvent Purity: Use anhydrous solvents with very low water content (<50 ppm). Solvents should be freshly distilled or obtained from a solvent purification system.
-
Reagent Handling: Handle the this compound and any activators under a strictly inert atmosphere. Use dry syringes or cannulas for all transfers.
Probable Cause B: Ineffective Activator/Catalyst The reaction requires a nucleophilic initiator, typically a fluoride source, to generate the active difluoroenolate species.
Recommended Actions:
-
Activator Quality: Tetrabutylammonium fluoride (TBAF) is a common activator but is notoriously hygroscopic. If your TBAF solution is old, it may have absorbed enough water to inhibit the reaction. Consider using a freshly opened bottle or using anhydrous tetrabutylammonium difluorotriphenylsilicate (TBAT), which is less hygroscopic and can provide more reproducible results.[6]
-
Stoichiometry: The activator is used in catalytic amounts (typically 5-10 mol%). Ensure the stoichiometry is correct. Using too little will result in slow or incomplete reaction, while excess can sometimes lead to side products.
-
Temperature: While many reactions are initiated at 0 °C or room temperature, some less reactive substrates may require gentle heating to proceed.[7] Perform a small-scale trial at a slightly elevated temperature (e.g., 40-50 °C) to see if conversion improves.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Issue 2: Formation of Multiple Unidentified Side Products
Q: My reaction works, but I see several unexpected spots on my TLC plate, complicating purification. What are they?
A: Side product formation often points to reagent degradation, reaction with the solvent, or issues during the workup procedure.
Probable Cause A: Protodesilylation If trace acidic protons are present (from water or acidic impurities), the trimethylsilyl group can be cleaved, leading to inactive species.
Recommended Actions:
-
Ensure the reaction medium is non-acidic. If your substrate contains an acidic proton, consider using a non-nucleophilic base to deprotonate it before adding the difluoroacetate reagent.
Probable Cause B: Workup-Related Decomposition The silylated primary product is often sensitive to aqueous acid or base used during the workup. Premature or harsh hydrolysis can lead to a complex mixture.
Recommended Actions:
-
Careful Quenching: Quench the reaction carefully at low temperature (0 °C) by slowly adding a saturated aqueous solution of NH₄Cl or a pH 7 buffer instead of a strong acid like HCl.[2]
-
Prompt Extraction: Do not leave the reaction mixture in the aqueous phase for extended periods. Extract your product into an organic solvent (e.g., ethyl acetate, diethyl ether) immediately after quenching.
-
Avoid Strong Bases: Avoid washing with strong bases like NaOH or Na₂CO₃ unless your final, desilylated product is known to be stable under those conditions.
Probable Cause C: Artifacts from Silylation In complex mixtures, unexpected silylation of other functional groups or even contaminants can occur, leading to multiple peaks in GC-MS analysis.[8][9]
Recommended Actions:
-
Ensure the purity of your starting materials. If necessary, purify the substrate before the reaction.
-
Minimize reaction time. Once the starting material is consumed (as monitored by TLC/GC-MS), proceed with the workup promptly to avoid side reactions.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reagent? A: this compound acts as a precursor to a difluoroenolate. The reaction is initiated by a nucleophilic activator (Nu⁻, typically F⁻), which attacks the silicon atom. This generates a transient, highly reactive enolate that then attacks an electrophile (e.g., an aldehyde or ketone). The resulting alkoxide is then trapped by another molecule of the silyl reagent or a related silicon species in the flask.
General Reaction Mechanism
Caption: Simplified mechanism of nucleophilic activation and reaction.
Q2: How should I purify my final product? A: The most common method is flash column chromatography on silica gel.[2][6] The choice of solvent system (e.g., hexanes/ethyl acetate) will depend on the polarity of your product. If your crude product crystallizes upon concentration, it may be tempting to simply filter the solid. However, this can result in lower recovery. A better practice is often to re-dissolve the entire crude mixture in a strong solvent (like DMSO or a minimal amount of the eluent) and purify the entire batch via chromatography to maximize both yield and purity.[10]
Q3: Can this reagent be used for substrates other than aldehydes and ketones? A: Yes. While reactions with carbonyls are very common, this reagent and similar structures can react with other electrophiles like activated imines.[11] However, reaction conditions, particularly the choice of activator and solvent, may need to be optimized for different substrate classes.
Q4: How do I properly dispose of waste? A: All waste, including quenched reaction mixtures and contaminated materials, should be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations.[12] Never dispose of organofluorine compounds down the drain.
Part 4: Reference Protocol & Data
This section provides a general protocol for the difluoromethylation of an aldehyde as a starting point for your own optimizations.
Table 1: Reagent Properties
| Property | Value | Source |
| CAS Number | 205865-67-4 | [1] |
| Molecular Formula | C₇H₁₄F₂O₂Si | [1][13] |
| Molecular Weight | 196.27 g/mol | [13] |
| Appearance | Colorless to light yellow liquid | |
| Classification | Flammable Liquid (Category 3) | [1] |
Example Protocol: Difluoromethylation of 4-Nitrobenzaldehyde
-
Setup: Add a magnetic stir bar to a 25 mL flame-dried, two-neck round-bottom flask. Seal the flask with septa and place it under a positive pressure of dry nitrogen.
-
Reagent Loading: In the flask, dissolve 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in 5 mL of anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add this compound (0.6 mmol, 1.2 equiv) via a dry syringe.
-
Initiation: Prepare a solution of TBAF (0.05 mmol, 0.1 equiv) in 1 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C. Quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
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- Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis. Benchchem.
- Safety and handling of fluorin
- Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23, 3546-3551.
- Trimethylsilyl Difluoro(fluorosulfonyl)
- Ethyl Acetate Safety D
- ETHYL 2-(TRIMETHYLSILYL)
- Fluorine Safety Guide. Purdue University Department of Chemistry.
- Ethyl acetate Safety D
- Trifluoromethyltrimethylsilane. Wikipedia.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Ethyl difluoro(trimethylsilyl)
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Preprint].
- Bongarzone, S., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich Technical Bulletin.
- Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. [PDF Document].
- Kolomeitsev, A. A., et al. (2006). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry, 71(23), 8846–8851.
- Bennet, A. J., et al. (1991). Synthesis and Hydrolysis of Aryl Fluoroglycosides. Journal of the American Chemical Society, 113(1), 163-169.
- Organofluorine chemistry. Wikipedia.
- Safety in the Chemistry Labor
- What is the best way to purify a crude reaction mixture th
- Ethyl difluoroacetate.
- Nenajdenko, V. G., et al. (2012). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. Tetrahedron, 68(35), 7143-7148.
- Ethyl 2,2-difluoro-2-(trimethylsilyl)
- Yokozawa, T., et al. (1998). 1,4-Addition reaction of ethyl bromodifluoroacetate to Michael acceptors in the presence of copper powder. Improvement of the reaction using TMEDA as an additive. Tetrahedron Letters, 39(46), 8443-8446.
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate.
- Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses Procedure.
- Ethyl 2,2-Difluoro-2-(trimethylsilyl)
- The hydrolysis of ethyl acet
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- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 13. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | C7H14F2O2Si | CID 2758940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selectivity in Reactions with Ethyl Difluoro(trimethylsilyl)acetate
Welcome to the technical support center for ethyl difluoro(trimethylsilyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity of their chemical reactions using this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory, with a focus on improving reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a valuable reagent in organic synthesis, primarily used for the introduction of a difluoroacetate moiety into organic molecules.[1] Its key applications are in the synthesis of fluorinated compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals due to the unique biological properties that fluorine atoms can impart to a molecule.[1] It is frequently employed in nucleophilic addition reactions, such as aldol-type reactions, to form β-hydroxy-α,α-difluoroesters.
Q2: What are the main advantages of using this compound in aldol-type reactions?
The primary advantage of using this compound in aldol-type reactions is its ability to serve as a stable and effective precursor to a difluoroenolate. The trimethylsilyl group allows for the in situ generation of the reactive nucleophile under mild conditions, often facilitated by a catalytic amount of a fluoride source or a Lewis acid. This avoids the need to prepare and handle potentially unstable difluoroenolates separately.
Q3: What are the common selectivity challenges encountered with this reagent?
The main selectivity challenges in reactions involving this compound are:
-
Diastereoselectivity: In reactions with chiral aldehydes or in the presence of chiral catalysts, controlling the formation of syn versus anti diastereomers of the resulting β-hydroxyester is a common challenge.
-
Enantioselectivity: Achieving high enantiomeric excess (ee) in asymmetric reactions is often difficult and requires careful selection of chiral catalysts or auxiliaries.
-
Chemoselectivity: Undesired side reactions, such as elimination of the hydroxyl group to form an α,β-unsaturated ester, can compete with the desired aldol addition, reducing the yield of the target molecule.
Q4: What general safety precautions should be taken when handling this compound?
This compound is a flammable liquid and vapor.[2] It may also cause skin and eye irritation and respiratory irritation.[2] Therefore, it is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is also moisture-sensitive, so it should be stored under an inert atmosphere.[3]
Part 2: Troubleshooting Guide
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Problem 1: Low Yield of the Desired β-Hydroxy Difluoroester
Q: My reaction is giving a low yield of the desired product. What are the potential causes and how can I improve it?
A low yield can stem from several factors, from the quality of your reagents to the reaction conditions and work-up procedure. Here is a systematic approach to troubleshooting low yields:
1. Reagent Purity and Handling:
-
This compound: Ensure the reagent is of high purity and has been stored under an inert atmosphere to prevent degradation from moisture.
-
Aldehyde: The purity of the aldehyde is critical. Impurities can inhibit the catalyst or lead to side reactions. If the aldehyde is prone to oxidation, it should be purified shortly before use. Aldehydes with electron-withdrawing groups can be less reactive and may require more forcing conditions.
-
Solvent: Use anhydrous solvents, as water can react with the silyl enol ether intermediate and quench the catalyst.
2. Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the substrates and catalyst used. Low temperatures (-78 °C) are often employed to improve selectivity and minimize side reactions. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, higher temperatures can also promote side reactions like elimination.
-
Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.
3. Activator/Catalyst Choice and Stoichiometry:
-
Fluoride Source: For fluoride-catalyzed reactions, tetrabutylammonium fluoride (TBAF) is commonly used. Ensure it is anhydrous, as the hydrated form can be less effective. The amount of fluoride catalyst can also be optimized.
-
Lewis Acid: In Lewis acid-catalyzed reactions, the choice and amount of the Lewis acid are crucial. Over-silylation can be an issue with some Lewis acids like TMSOTf if used in excess.[4]
4. Work-up and Purification:
-
Quenching: The reaction should be quenched carefully, typically with a saturated aqueous solution of NH₄Cl or a buffer.
-
Purification: The β-hydroxy difluoroester product can sometimes be unstable on silica gel, leading to decomposition or elimination. Consider using a less acidic stationary phase, such as deactivated silica gel or alumina, for column chromatography. Some products, especially those derived from aldehydes with strong electron-withdrawing groups, may be inherently unstable and difficult to isolate.[4]
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed Aldol-Type Reaction
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and the anhydrous solvent (e.g., CH₂Cl₂ or toluene, 5 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise.
-
After stirring for 15-30 minutes, add this compound (1.2 mmol) dropwise.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Problem 2: Poor Diastereoselectivity
Q: I am getting a mixture of diastereomers. How can I improve the diastereoselectivity of my reaction?
Improving diastereoselectivity hinges on controlling the geometry of the transition state. This can be achieved by carefully selecting the Lewis acid catalyst, solvent, and reaction temperature.
1. Influence of the Lewis Acid Catalyst:
The choice of Lewis acid is one of the most critical factors influencing diastereoselectivity. Chelating Lewis acids, such as TiCl₄ and SnCl₄, can coordinate to both the carbonyl oxygen of the aldehyde and the α-alkoxy group (if present), leading to a more rigid, cyclic transition state and favoring the formation of syn products.[5] In contrast, non-chelating Lewis acids like BF₃·OEt₂ often lead to the formation of anti products through an open transition state.[5][6]
| Lewis Acid | Typical Diastereoselectivity | Proposed Transition State |
| TiCl₄ | syn | Chelated (cyclic) |
| SnCl₄ | syn | Chelated (cyclic) |
| BF₃·OEt₂ | anti | Open |
| Et₂AlCl | Varies with substrate | Can be either |
| EtAlCl₂ | Varies with substrate | Can be either |
DOT Diagram: Lewis Acid-Mediated Transition States
Caption: Enantioselective catalysis favors one transition state.
Problem 4: Formation of Side Products
Q: I am observing significant formation of side products. What are the likely side reactions and how can I suppress them?
The formation of side products can significantly reduce the yield and complicate the purification of the desired product. Here are some common side reactions and how to mitigate them:
1. Elimination to Form α,β-Unsaturated Esters:
The β-hydroxy group of the aldol product can be eliminated to form an α,β-unsaturated ester, especially under acidic or basic conditions or at elevated temperatures.
-
Mitigation:
-
Use milder reaction conditions (lower temperature, less harsh Lewis acid).
-
Carefully control the pH during the work-up and purification steps.
-
If elimination is desired, specific reagents can be used to promote this transformation. [7] 2. Aldehyde Self-Condensation:
-
If the aldehyde has α-protons, it can undergo self-condensation under the reaction conditions, especially if a strong base is present.
-
Mitigation:
-
Use a non-nucleophilic base if one is required.
-
Slowly add the silyl reagent to a mixture of the aldehyde and the catalyst to keep the concentration of the enolate low.
-
3. Decomposition of Starting Materials or Products:
Some starting materials or products may be unstable under the reaction conditions.
-
Mitigation:
-
Ensure that the reaction is run under an inert atmosphere to prevent oxidation.
-
Minimize the reaction time to reduce the exposure of sensitive compounds to the reaction conditions.
-
References
-
Downey, C. W. Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. University of Richmond UR Scholarship Repository. [Link]
-
PubChem. Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. [Link]
-
Green, A. P., et al. Improving the Long-term Enantioselectivity of a Silicon-Carbon Bond-Forming Enzyme. ResearchGate. [Link]
-
Corey, E. J., & Loh, T.-P. Diastereoselective Diels-Alder reactions. The role of the catalyst. 2. Semantic Scholar. [Link]
-
Kofoed, J., et al. Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. [Link]
-
Sato, K., et al. Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses. [Link]
-
Gajda, T., et al. Simple methods to improve the enantioselectivity of the biocatalytic reaction. ResearchGate. [Link]
-
Chintareddy, V. R., & Wadhwa, A. Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
-
Reetz, M. T. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry. [Link]
-
Carreira, E. M., & Kalesse, M. Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]
-
Sutar, A., & Puranik, V. A study of base-catalyzed aldol reaction of trimethylsilyl enolates. ResearchGate. [Link]
-
PubChem. Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | C7H14F2O2Si | CID 2758940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and development of highly effective Lewis acid catalysts for enantioselective Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Ethyl Difluoro(trimethylsilyl)acetate Couplings
Welcome to the technical support center for catalyst selection in couplings involving ethyl difluoro(trimethylsilyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and optimize experimental outcomes. The introduction of the difluoroacetate moiety is a critical transformation in medicinal chemistry, and robust catalytic methods are essential for success.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst and reaction setup for successful couplings with this compound and related difluoroalkylating agents.
Q1: What are the primary catalytic systems for couplings with this compound?
A1: The choice of catalyst is highly dependent on the coupling partner and the desired transformation. The three main classes of catalysts are:
-
Palladium Catalysts: These are widely used for cross-coupling reactions, particularly for forming C(sp²)–CF₂ bonds. Palladium-catalyzed Negishi-type couplings of ethyl bromodifluoroacetate with aryl bromides or triflates are common.[1][2]
-
Copper Catalysts: Copper-mediated or -catalyzed reactions are effective for the arylation of bromodifluoroacetates with aryl boronic acids or aryl iodides.[3][4][5] These systems are often advantageous due to the lower cost and toxicity of copper compared to palladium.
-
Lewis Acids: Lewis acids can promote the reaction of difluoroalkyl synthons with electrophiles.[6][7] They function by activating the substrate towards nucleophilic attack.[8]
Q2: My reaction with this compound is not working. What are the most critical initial checks?
A2: When a reaction fails completely, the primary suspects are the quality of your reagents and the reaction atmosphere.
-
Inert Atmosphere: Ensure your reaction is conducted under strictly anhydrous and anaerobic conditions. Oxygen can lead to catalyst deactivation and undesired side reactions.[9][10] It is crucial to degas your solvent and run the reaction under an inert atmosphere like argon or nitrogen.
-
Reagent Purity: The purity of your starting materials, especially the this compound and the coupling partner, is critical. Impurities can poison the catalyst.[6]
-
Catalyst Activity: Verify that your catalyst is active. Palladium catalysts, in particular, can be sensitive to air and moisture.[10][11] Using a fresh batch or a more stable pre-catalyst is advisable.
Q3: I'm observing the formation of a black precipitate in my palladium-catalyzed reaction. What is it and what should I do?
A3: The black precipitate is likely "palladium black," which indicates the decomposition and aggregation of your palladium catalyst.[6] This is a common cause of low or no catalytic activity.
-
Causes: Catalyst decomposition can be triggered by impurities in the reagents or solvent, an inappropriate choice of solvent, or an incorrect reaction temperature.[6] Some anecdotal evidence suggests that solvents like THF may promote the formation of palladium black.
-
Solutions: To prevent this, use high-purity, anhydrous, and degassed reagents and solvents.[10] Consider using stabilizing ligands that can prevent catalyst aggregation. If palladium black has already formed, the reaction has likely ceased, and you will need to restart with fresh catalyst and improved conditions.
Part 2: Troubleshooting Guide for Low Yields and Side Reactions
This section provides a systematic approach to troubleshooting common issues that lead to unsatisfactory results in your coupling reactions.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common problem. The following workflow will help you diagnose the root cause.
Detailed Solutions for Low Yield:
-
Solvent and Base Optimization: The choice of solvent and base is critical and often interdependent.
-
Solvents: Anhydrous and deoxygenated aprotic polar solvents like dioxane or toluene are generally good starting points for palladium-catalyzed couplings.[9] For copper-catalyzed systems, DMSO or DMF are often used, but be aware of potential thermal instabilities with certain reagent combinations in DMSO.[5]
-
Bases: The base plays a crucial role in the catalytic cycle. For Suzuki-type couplings, inorganic bases like Cs₂CO₃ or K₃PO₄ are common.[9] Ensure the base is finely powdered and thoroughly dried, as water can have a detrimental effect on the reaction.[12]
-
-
Temperature Control: Many cross-coupling reactions, especially with less reactive coupling partners like aryl chlorides, require elevated temperatures to proceed efficiently.[10] However, excessively high temperatures can lead to catalyst decomposition.[6] A careful optimization of the reaction temperature is therefore essential.
Issue 2: Formation of Significant Side Products
The presence of multiple products can complicate purification and significantly lower the yield of your desired compound.
Common Side Reactions and Their Mitigation:
| Side Reaction | Description | Catalyst System | Mitigation Strategies |
| Homocoupling | Dimerization of the coupling partner (e.g., two aryl groups coupling in a Suzuki reaction). | Palladium, Copper | Ensure rigorous deoxygenation of the reaction mixture. For Sonogashira-type couplings, consider copper-free conditions.[13] |
| Dehalogenation | Replacement of the halide on the coupling partner with a hydrogen atom. | Palladium | Can be promoted by moisture or certain bases. Ensure anhydrous conditions and screen different bases. |
| Protodefluorination | Loss of fluorine from the difluoroacetate moiety. | Lewis Acid | Can occur in the presence of strong Brønsted acids or bases. Careful control of pH is necessary. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental setups.
Protocol 1: Palladium-Catalyzed Negishi-Type Coupling of Ethyl Bromodifluoroacetate with an Aryl Bromide
This protocol is adapted from literature procedures for the formation of C(sp²)–CF₂ bonds.[1][2]
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, magnetic stir bar) overnight and allow it to cool under a stream of argon or in a desiccator.
-
Reagent Preparation:
-
To the cooled Schlenk flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), the aryl bromide (1.0 equiv.), and zinc dust (2.0 equiv.).
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
-
Solvent and Reagent Addition:
-
Add anhydrous, degassed THF via syringe.
-
Add ethyl bromodifluoroacetate (1.5 equiv.) dropwise via syringe at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80 °C and stir under a positive pressure of argon.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Catalyzed Coupling of Ethyl Bromodifluoroacetate with an Aryl Boronic Acid
This protocol is based on established methods for copper-catalyzed difluoroalkylation.[4]
-
Glassware Preparation: As described in Protocol 1.
-
Reagent Preparation:
-
To the Schlenk flask, add the copper catalyst (e.g., CuI, 10 mol%), the aryl boronic acid (1.0 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask and purge with argon.
-
-
Solvent and Reagent Addition:
-
Add anhydrous, degassed DMF or DMSO via syringe.
-
Add ethyl bromodifluoroacetate (1.2 equiv.) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir under argon.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Part 4: Mechanistic Insights and Catalyst Selection Rationale
A deeper understanding of the reaction mechanisms can guide your catalyst selection and troubleshooting efforts.
Palladium-Catalyzed Cycle
The generally accepted mechanism for a palladium-catalyzed Negishi-type coupling is illustrated below. The choice of ligand is critical as it influences both the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands can promote the oxidative addition of less reactive aryl halides and stabilize the active Pd(0) species.[9]
Role of Lewis Acids
Lewis acids can play a multifaceted role in these reactions. They can activate carbonyl compounds towards nucleophilic attack by coordinating to the carbonyl oxygen, thereby lowering the LUMO energy of the electrophile.[8] In some cases, Lewis acids can also facilitate the formation of the active nucleophilic difluoroalkyl species.[6]
References
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
-
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. PMC - NIH. [Link]
-
Lewis acid promoted fluorine-alkoxy group exchange reactions for the synthesis of 5-alkoxy-4,4-difluoroisoxazoline systems. PubMed. [Link]
-
Optimization of the conditions for the difluoroalkylation reaction of alkenes a. ResearchGate. [Link]
-
(Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Chemical Science (RSC Publishing). [Link]
-
PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis. CORE. [Link]
-
SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. HETEROCYCLES, Vol. 58, 2002. [Link]
-
Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters - ACS Publications. [Link]
-
Photo-induced difluoroalkylation/cyclization of alkyne ketones: a novel strategy to access difluoroalkyl thiofavones. Chemical Communications (RSC Publishing). [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
-
Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters - ACS Publications. [Link]
-
Palladium Schiff Base Complexes: Potential catalysts for C-C bond reactions. Sciforum. [Link]
-
Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. PubMed. [Link]
-
Development of Fluorous Lewis Acid-Catalyzed Reactions. MDPI. [Link]
-
Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using “Click” Dendrimer-Stabilized Palladium Nanoparticles. PMC - NIH. [Link]
-
Pd-Catalyzed Difluoroalkylation of Alkenes Using Chlorodifluoroalkanes. ACS Catalysis. [Link]
-
Copper-Catalyzed Difluoroalkylation Reaction. MDPI. [Link]
-
Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. ResearchGate. [Link]
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. DiVA. [Link]
-
Copper-mediated C–C Coupling of Alkenyl Boronates and Bromodifluoroacetates. ChemRxiv. [Link]
-
Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. ResearchGate. [Link]
-
Allylic C–H Difluoroalkylation of Unactivated Alkenes with Trifluoromethylarenes. University of Hawaii System. [Link]
-
Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder. ResearchGate. [Link]
-
Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PMC - NIH. [Link]
-
Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4.. Semantic Scholar. [Link]
-
Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. PMC - NIH. [Link]
-
Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Publishing. [Link]
-
Effects of Water and Air on the Reaction Pathways in the Hydrothermal Liquefaction of Plastics. PMC - NIH. [Link]
-
The effect of water vapor on surface oxygen exchange kinetics of thin film (La,Sr)(Co,Fe)O3-δ. ResearchGate. [Link]
Sources
- 1. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of Water and Air on the Reaction Pathways in the Hydrothermal Liquefaction of Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Nucleophilic Difluoromethylation: A Comparative Analysis
Introduction: The Rising Star of Medicinal Chemistry—The Difluoromethyl Group
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool. Among the various fluorinated motifs, the difluoromethyl (–CF2H) group has emerged as a particularly valuable player.[1][2][3] Its ability to act as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), or amine (–NH2) functionalities allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[1][3][4] The introduction of a –CF2H group can enhance metabolic stability, improve membrane permeability, and modulate binding affinity, making it a critical strategic element in designing next-generation therapeutics.[1][4]
However, the effective and predictable installation of this group presents a significant synthetic challenge. This has spurred the development of a diverse arsenal of difluoromethylating agents. This guide provides a comparative overview of several key nucleophilic difluoromethylating agents, with a focus on Ethyl difluoro(trimethylsilyl)acetate , offering researchers the insights needed to select the optimal reagent for their specific synthetic needs. We will delve into the mechanisms, applications, and practical considerations of this reagent alongside established alternatives like the Ruppert-Prakash type reagent (TMSCF2H) and sulfone-based reagents (PhSO2CF2H).
Featured Reagent: this compound (SiFA-Et)
This compound, which we will refer to as SiFA-Et, is a versatile and increasingly popular reagent for nucleophilic difluoromethylation.[5][6][7] As a stable, liquid reagent, it offers significant advantages in handling and storage compared to gaseous or highly reactive alternatives.
Mechanism of Action
SiFA-Et serves as a robust precursor to the difluoromethyl anion equivalent. The reaction is typically initiated by a nucleophilic activator, such as a fluoride source (e.g., CsF) or a Lewis base. This activator attacks the silicon atom, triggering a cascade that ultimately generates a reactive difluoroenolate. This enolate then acts as the nucleophilic difluoromethylating species, readily reacting with a wide range of electrophiles, such as aldehydes and ketones.
dot digraph "SiFA_Et_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes SiFA_Et [label="EtO₂CCF₂SiMe₃\n(SiFA-Et)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activator [label="Nu⁻\n(e.g., F⁻, Lewis Base)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="[EtO₂CCF₂SiMe₃(Nu)]⁻\n(Pentacoordinate Silicate)", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="{EtO₂C-CF₂⁻ ↔ EtO(⁻O)C=CF₂}\n(Reactive Difluoroenolate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., R₂C=O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="R₂C(OH)CF₂CO₂Et\n(Difluoromethylated Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; TMS_Nu [label="Me₃Si-Nu", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Activator -> SiFA_Et [label="Activation"]; SiFA_Et -> Intermediate [style=invis]; Intermediate -> Enolate [label="Fragmentation"]; Intermediate -> TMS_Nu [label="Elimination"]; Enolate -> Product [label="Nucleophilic Attack"]; Electrophile -> Product [style=dashed];
// Invisible edges for alignment subgraph { rank=same; SiFA_Et; Activator; } } dot Caption: Activation of SiFA-Et to generate a reactive difluoroenolate for nucleophilic addition.
Representative Protocol: Difluoromethylation of an Aldehyde using SiFA-Et
This protocol outlines a general procedure for the reaction of SiFA-Et with an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (SiFA-Et) (1.5 mmol)
-
Cesium Fluoride (CsF) (0.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Setup: Under a nitrogen atmosphere, add the aromatic aldehyde (1.0 mmol) and anhydrous THF (3 mL) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Rationale: An inert atmosphere is crucial to prevent moisture from quenching the reactive intermediates. Anhydrous solvent is essential for the same reason.
-
-
Reagent Addition: Add the catalyst, Cesium Fluoride (0.2 mmol), to the stirring solution.
-
Rationale: CsF is an effective fluoride source for activating the silicon-carbon bond in SiFA-Et.
-
-
Initiation: Slowly add this compound (1.5 mmol) to the mixture at room temperature.
-
Rationale: A slight excess of the difluoromethylating agent ensures complete conversion of the starting aldehyde.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Reaction times can vary depending on the reactivity of the aldehyde substrate.
-
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Rationale: The aqueous workup removes the catalyst and other inorganic byproducts.
-
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired α-difluoromethyl alcohol.
Alternative 1: Ruppert-Prakash Type Reagent (TMSCF2H)
(Difluoromethyl)trimethylsilane (TMSCF2H) is a potent nucleophilic difluoromethylating agent. It is a derivative of the well-known Ruppert-Prakash reagent (TMSCF3).[8]
Mechanism and Application
Similar to SiFA-Et, TMSCF2H requires activation by a nucleophilic catalyst, such as fluoride, alkoxide, or certain Lewis bases.[9][10] This activation generates the "naked" difluoromethyl anion ([CF2H]⁻), which is a highly reactive nucleophile. It is particularly effective for the difluoromethylation of a wide range of carbonyl compounds and imines.[9][10]
dot digraph "TMSCF2H_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes TMSCF2H [label="Me₃SiCF₂H", fillcolor="#F1F3F4", fontcolor="#202124"]; Activator [label="Nu⁻\n(e.g., F⁻, RO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="[Me₃SiCF₂H(Nu)]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; CF2H_anion [label="⁻CF₂H\n(Difluoromethyl Anion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., R₂C=O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="R₂C(OH)CF₂H\n(Difluoromethylated Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; TMS_Nu [label="Me₃Si-Nu", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Activator -> TMSCF2H [label="Activation"]; TMSCF2H -> Intermediate [style=invis]; Intermediate -> CF2H_anion [label="Release"]; Intermediate -> TMS_Nu [label="Elimination"]; CF2H_anion -> Product [label="Nucleophilic Attack"]; Electrophile -> Product [style=dashed];
// Invisible edges for alignment subgraph { rank=same; TMSCF2H; Activator; } } dot Caption: Activation of TMSCF2H to generate the potent difluoromethyl anion.
Practical Considerations
While highly effective, TMSCF2H is derived from difluoromethane, a gas, which can present handling challenges. The reagent itself is a volatile liquid. Its high reactivity necessitates careful control of reaction conditions, often at low temperatures, to avoid side reactions.[10]
Alternative 2: Sulfone-Based Reagents (e.g., PhSO2CF2H)
Difluoromethyl phenyl sulfone (PhSO2CF2H) is another widely used and commercially available difluoromethylating agent.[11] It is a stable, crystalline solid, making it easy to handle and store.
Mechanism and Application
Unlike silicon-based reagents, PhSO2CF2H is typically activated by deprotonation with a base (e.g., KOH, t-BuOK) to generate the α-fluoro-α-sulfonyl carbanion ([PhSO2CF2]⁻).[12][13] This nucleophile readily adds to electrophiles. A key feature of this method is that the phenylsulfonyl group often remains in the product, which can be advantageous for further transformations or may require a subsequent reductive desulfonylation step to yield the final –CF2H compound.[12][14]
dot digraph "Sulfone_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes Sulfone [label="PhSO₂CF₂H", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., KOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbanion [label="[PhSO₂CF₂]⁻\n(Sulfonyl Carbanion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., R₂C=O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="R₂C(O⁻)CF₂SO₂Ph\n(Initial Adduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R₂C(OH)CF₂SO₂Ph\n(Sulfonylated Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; Desulfonylation [label="R₂C(OH)CF₂H\n(Final Product)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Base -> Sulfone [label="Deprotonation"]; Carbanion -> Adduct [label="Nucleophilic Attack"]; Electrophile -> Adduct [style=dashed]; Adduct -> Product [label="Protonation"]; Product -> Desulfonylation [label="Reductive\nDesulfonylation", style=dashed, color="#5F6368"];
// Invisible edges for alignment subgraph { rank=same; Sulfone; Base; } } dot Caption: Base-mediated activation of PhSO₂CF₂H and subsequent reaction pathway.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a difluoromethylating agent is a critical decision that depends on the substrate, desired reaction conditions, and overall synthetic strategy.
| Feature | This compound (SiFA-Et) | TMSCF2H | Difluoromethyl Phenyl Sulfone (PhSO2CF2H) |
| Physical State | Liquid[15] | Volatile Liquid | Crystalline Solid[11] |
| Activation | Nucleophilic (F⁻, Lewis Base) | Nucleophilic (F⁻, RO⁻, Lewis Base)[9][10] | Brønsted Base (e.g., KOH, t-BuOK)[13] |
| Reactivity | Moderate to High | High | Moderate |
| Handling | Relatively straightforward | Requires care due to volatility | Easy to handle solid |
| Key Advantage | Good balance of reactivity and handling | High reactivity for challenging substrates | Stability, low cost, solid form |
| Key Disadvantage | Higher cost than sulfone | Handling challenges, volatility | Often requires a 2-step (addition then desulfonylation) process |
| Substrate Scope | Broad (aldehydes, ketones, imines)[6] | Broad (aldehydes, ketones, imines)[9][10] | Broad (aldehydes, ketones, alkyl halides)[13][14] |
dot digraph "Decision_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
start [label="Start: Need for\nNucleophilic CF₂H", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q1 [label="Is ease of handling\na top priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the substrate\nhighly unreactive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is a two-step process\n(addition-desulfonylation)\nacceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
reagent_SiFA [label="Consider SiFA-Et\n(Good balance of reactivity\nand handling)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_Sulfone [label="Consider PhSO₂CF₂H\n(Stable, solid, cost-effective)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_TMS [label="Consider TMSCF₂H\n(High reactivity)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q1; q1 -> q3 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> reagent_TMS [label="Yes"]; q2 -> reagent_SiFA [label="No"]; q3 -> reagent_Sulfone [label="Yes"]; q3 -> reagent_SiFA [label="No"]; } dot Caption: Decision workflow for selecting a suitable difluoromethylating agent.
Conclusion and Future Outlook
This compound (SiFA-Et) represents a significant advancement in the field of nucleophilic difluoromethylation. It offers a compelling combination of operational simplicity, broad substrate applicability, and good reactivity, positioning it as a go-to reagent for many applications. While highly reactive agents like TMSCF2H are invaluable for particularly challenging substrates, and cost-effective solids like PhSO2CF2H have their established place, SiFA-Et occupies a valuable middle ground.
The ongoing development of novel difluoromethylating agents continues to expand the synthetic chemist's toolkit. Future innovations will likely focus on developing even milder, more selective, and more atom-economical methods, including catalytic and asymmetric variations, further streamlining the synthesis of complex, difluoromethylated molecules for the advancement of medicine and materials science.[16][17]
References
-
Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H . RSC Advances. Available at: [Link]
-
Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions . Organic Letters. Available at: [Link]
-
Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent . ResearchGate. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective . Chemical Society Reviews. Available at: [Link]
-
Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions . ACS Publications. Available at: [Link]
-
Radical (Phenylsulfonyl)difluoromethylation of Isocyanides with PhSO2CF2H under Transition-Metal-Free Conditions . PubMed. Available at: [Link]
-
Difluoromethyl Phenyl Sulfone | Request PDF . ResearchGate. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective . RSC Publishing. Available at: [Link]
-
Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy . ResearchGate. Available at: [Link]
-
Radical (Phenylsulfonyl)difluoromethylation with Iododifluoromethyl Phenyl Sulfone . ACS Publications. Available at: [Link]
-
Recent Advances in Difluoromethylation Reaction . Ingenta Connect. Available at: [Link]
-
Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives . Science Press. Available at: [Link]
-
Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow . DSpace@MIT. Available at: [Link]
-
Radiodifluoromethylation of well-functionalized molecules . e-Century Publishing Corporation. Available at: [Link]
-
Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts . National Institutes of Health (NIH). Available at: [Link]
-
Deuteriodifluoromethylation and gem-Difluoroalkenylation of Aldehydes Using ClCF2 H in Continuous Flow . PubMed. Available at: [Link]
-
Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent . ResearchGate. Available at: [Link]
-
The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α‐Fluorine Effect | Request PDF . ResearchGate. Available at: [Link]
-
Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature . ACS Publications. Available at: [Link]
-
Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H . UCL Discovery. Available at: [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach . Journal of the American Chemical Society. Available at: [Link]
-
TMSCF2Br‐Enabled Fluorination–Aminocarbonylation of Aldehydes: Modular Access to α‐Fluoroamides . Wiley Online Library. Available at: [Link]
-
The Formation of Difluoromethylene from Difluoromethyl Phenyl Sulfone and Sodium Methoxide . Journal of the American Chemical Society. Available at: [Link]
-
Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate . AZA Mid-Year Meeting. Available at: [Link]
-
Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate - Optional[13C NMR] - Chemical Shifts . Ferro-Alloy. Available at: [Link]
-
Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | C7H14F2O2Si | CID 2758940 . PubChem. Available at: [Link]
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides . National Institutes of Health (NIH). Available at: [Link]
- Process of producing ethyl difluoroacetate. Google Patents.
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A Comparative Guide: Ethyl Difluoro(trimethylsilyl)acetate vs. Ruppert-Prakash Reagent for Fluoroalkylation
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone for modulating molecular properties. Among the array of available fluoroalkylation reagents, the Ruppert-Prakash reagent (TMSCF₃) has long been the gold standard for nucleophilic trifluoromethylation. However, the growing interest in the difluoromethyl (-CF₂H) group, a unique bioisostere for hydroxyl and thiol groups, has brought alternative reagents to the forefront. This guide provides an in-depth comparison between ethyl difluoro(trimethylsilyl)acetate and the venerable Ruppert-Prakash reagent, offering field-proven insights and experimental data to guide researchers in selecting the optimal tool for their synthetic challenges.
The Reagents at a Glance: Functionality Defines Application
The primary distinction between this compound and the Ruppert-Prakash reagent lies in the functional group they deliver. This is not a case of one being universally "better," but of two reagents designed for fundamentally different strategic outcomes.
-
Ruppert-Prakash Reagent (TMSCF₃): This is the quintessential reagent for introducing the trifluoromethyl (-CF₃) group .[1] The -CF₃ group is a powerful electron-withdrawing group known for increasing lipophilicity and metabolic stability.[2]
-
This compound: This reagent serves as a versatile precursor to the difluoroacetate (-CF₂COOEt) or difluoromethyl (-CF₂H) group .[3] The -CF₂H group is particularly valuable in medicinal chemistry because its polarized C-H bond can act as a lipophilic hydrogen bond donor, mimicking the functionality of hydroxyl, thiol, or amine groups.[4]
This core difference in the delivered moiety dictates the application and strategic advantages of each reagent.
Ruppert-Prakash Reagent (TMSCF₃): The Established Nucleophilic Workhorse
First reported by Ingo Ruppert in 1984 and popularized by G. K. Surya Prakash, TMSCF₃ is one of the most widely used reagents for nucleophilic trifluoromethylation.[5][6]
Mechanism and Application Scope
TMSCF₃ requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the transient trifluoromethyl anion (CF₃⁻).[7] This potent nucleophile readily attacks electrophilic centers, most notably carbonyls (aldehydes and ketones) and imines.[5][8] The resulting alkoxide or amide is then trapped by the trimethylsilyl group.
Limitations and Practical Challenges
Despite its utility, the Ruppert-Prakash reagent has notable drawbacks:
-
Moisture Sensitivity: It reacts readily with water, necessitating strictly anhydrous reaction conditions.[8]
-
Limited Substrate Scope: Its application is largely confined to carbonyls and imines, and it is generally unsuitable for the direct trifluoromethylation of unactivated arenes or heterocycles.[8]
-
Safety Profile: TMSCF₃ is a highly volatile (B.P. 54-55 °C) and flammable liquid that can release flammable gases upon contact with water.[1][6][9]
This compound: Strategic Advantages in Modern Synthesis
This compound emerges not as a direct replacement for TMSCF₃, but as a superior tool for specific, highly relevant applications, particularly in aromatic and heterocyclic chemistry.
Key Advantage 1: Access to Aromatic Difluoromethylation
Perhaps the most significant advantage is its utility in the difluoromethylation of aromatic systems. While TMSCF₃ struggles with arenes, this compound excels in a copper-catalyzed cross-coupling reaction with aryl iodides, developed by Amii and coworkers. This sequence involves coupling followed by in-situ decarboxylation to furnish difluoromethylated arenes and heterocycles.
This methodology opens a gateway to a class of compounds largely inaccessible with the Ruppert-Prakash reagent, providing a crucial tool for modifying complex aromatic scaffolds in late-stage functionalization.
Key Advantage 2: The Bioisosteric Value of the -CF₂H Group
In drug development, the ability of the difluoromethyl group to act as a hydrogen bond donor is a paramount advantage.[4] Unlike the electronically similar but non-donating -CF₃ group, the -CF₂H moiety can replace key hydrogen-bonding groups like alcohols (-OH) or thiols (-SH) to enhance metabolic stability and cell permeability without sacrificing crucial binding interactions.
Key Advantage 3: Improved Handling and Safety Profile
From a practical standpoint, this compound offers handling advantages. It is a liquid with a significantly higher flash point (46 °C) compared to the highly flammable Ruppert-Prakash reagent.[10] While it is also moisture-sensitive, its lower volatility simplifies handling and reduces risks associated with flammable vapors.[11][12]
Head-to-Head Performance Comparison
The following table summarizes the key operational and functional differences between the two reagents.
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | This compound |
| Functional Group | -CF₃ (Trifluoromethyl) | -CF₂H (Difluoromethyl) or -CF₂COOEt |
| Primary Application | Nucleophilic trifluoromethylation of carbonyls and imines.[5] | Copper-catalyzed difluoromethylation of aryl halides. |
| Substrate Scope | Primarily aldehydes, ketones, imines.[8] | Broad scope of aryl and heteroaryl iodides. |
| Mechanism Type | Nucleophilic addition (requires activator like TBAF).[7] | Transition-metal catalyzed cross-coupling. |
| Bioisosteric Role | Increases lipophilicity, blocks metabolism.[2] | Lipophilic hydrogen bond donor (mimics -OH, -SH).[4] |
| Physical State | Colorless liquid.[1] | Colorless to light yellow liquid.[10] |
| Boiling Point | 54-55 °C.[1] | ~55 °C / 20 mmHg.[10] |
| Flash Point | Highly flammable liquid.[9] | 46 °C (Flammable liquid).[10] |
| Key Advantage | Powerful, well-documented for carbonyl trifluoromethylation.[13] | Access to difluoromethylarenes, valuable bioisosterism.[3] |
| Key Limitation | Narrow substrate scope, moisture-sensitive, volatile.[8] | Requires transition metal catalyst, less direct for carbonyls. |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, the following validated protocols are provided.
Protocol 1: Trifluoromethylation of Cyclohexanone using Ruppert-Prakash Reagent
This protocol demonstrates the classic application of TMSCF₃ for the trifluoromethylation of a ketone.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF and cool to 0 °C in an ice bath.
-
Add cyclohexanone (1.0 equiv) to the flask via syringe.
-
Slowly add the Ruppert-Prakash reagent (1.2 equiv) dropwise to the stirred solution.
-
Add the TBAF solution (0.05 equiv) to initiate the reaction. The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding 1M HCl at 0 °C to hydrolyze the silyl ether intermediate.
-
Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(trifluoromethyl)cyclohexan-1-ol.
This protocol is adapted from established procedures for nucleophilic trifluoromethylation.[7][14]
Protocol 2: Copper-Catalyzed Difluoromethylation of 4-Iodoanisole
This protocol showcases the unique advantage of this compound in aromatic functionalization.
Materials:
-
4-Iodoanisole (1.0 equiv)
-
This compound (2.0 equiv)
-
Copper(I) iodide (CuI) (2.0 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 4-iodoanisole (1.0 equiv), CuI (2.0 equiv), and KF (2.0 equiv).
-
Add anhydrous DMF via syringe, followed by this compound (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(difluoromethyl)-4-methoxybenzene.
This protocol is based on the method developed by Amii et al. for aromatic difluoromethylation.
Conclusion: Selecting the Right Reagent for the Job
The choice between this compound and the Ruppert-Prakash reagent is a strategic one, dictated entirely by the desired molecular target.
-
The Ruppert-Prakash reagent remains an indispensable and powerful tool for the direct trifluoromethylation of carbonyls and imines . Its limitations in scope and handling are often acceptable trade-offs for its efficiency in these specific transformations.
-
This compound represents a more modern and versatile reagent for introducing the difluoromethyl group , a moiety of increasing importance in medicinal chemistry. Its distinct advantage lies in its ability to functionalize aromatic and heteroaromatic systems through copper-catalyzed cross-coupling, a task for which the Ruppert-Prakash reagent is ill-suited. The resulting -CF₂H group's capacity for hydrogen bonding provides a compelling reason for its selection in drug design programs.
For researchers and drug development professionals, understanding the unique strengths and applications of each reagent is critical. While TMSCF₃ built the foundation for nucleophilic fluoroalkylation, this compound provides access to the next generation of fluorinated molecules, expanding the synthetic chemist's toolkit for creating innovative and impactful compounds.
References
-
Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12, 6580-6589. [Link]
-
The Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
-
PubMed. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. [Link]
-
American Chemical Society. (2021). Trifluoromethyltrimethylsilane. [Link]
-
RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
ResearchGate. (2025). Recent Advances in Difluoromethylation Reaction. [Link]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. [Link]
-
Organic Chemistry Portal. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
-
RSC Publishing. (n.d.). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. [Link]
-
ResearchGate. (2017). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. [Link]
-
Chemical Society Reviews (RSC Publishing). (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
ResearchGate. (2025). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. [Link]
-
PubChem. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. [Link]
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-
Spectral Database for Organic Compounds. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. [Link]
-
Reddit. (2015). Stability of Ruppert-Prakash reagent (TMSCF3). [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
ResearchGate. (n.d.). Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. [Link]
-
ResearchGate. (n.d.). Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives. [Link]
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A Senior Application Scientist's Guide to Difluoroacetate Precursors: A Comparative Analysis of Ethyl Difluoro(trimethylsilyl)acetate and Ethyl Bromodifluoroacetate
Introduction: The Strategic Value of the Difluoroacetyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. The difluoromethyl group (CF2) is particularly prized as a bioisostere for functionalities like carbinols, thiols, or amides, offering a unique blend of lipophilicity and hydrogen-bond-donating capability.[1][2] This substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, binding affinity, and bioavailability.[3][4]
For researchers aiming to introduce the valuable ethyl difluoroacetate moiety, two reagents stand out: the classic workhorse, ethyl bromodifluoroacetate, and the more modern silyl-based reagent, ethyl difluoro(trimethylsilyl)acetate. The choice between these two is not trivial; it dictates reaction conditions, functional group tolerance, and overall synthetic strategy. This guide provides an in-depth, objective comparison of these reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers in drug development and organic synthesis to make the most informed decision for their specific application.
Reagent Profiles and Mechanistic Divergence
The fundamental difference between these two reagents lies in how they generate the nucleophilic difluoroenolate species. This mechanistic divergence is the root of their distinct reactivity profiles, advantages, and limitations.
Ethyl Bromodifluoroacetate: The Reformatsky Route
Ethyl bromodifluoroacetate is the quintessential precursor for the difluoromethyl Reformatsky reaction.[5] The key step is the oxidative addition of a metal, classically zinc, into the carbon-bromine bond.[6] This process generates a zinc enolate, a potent nucleophile capable of adding to a wide range of electrophiles, including aldehydes, ketones, and imines.[7][8]
The formation of this organozinc reagent is a heterogeneous process that often requires activation of the zinc metal (e.g., with iodine or TMSCl) and can be sensitive to reaction conditions. The resulting zinc enolate is highly reactive and is typically generated and used in situ.
Figure 1: Generation of the Reformatsky reagent from Ethyl Bromodifluoroacetate.
This compound: The Silyl Ketene Acetal Pathway
This compound is a stable, isolable liquid that functions as a silyl ketene acetal precursor.[9][10] Silyl enol ethers and silyl ketene acetals are significantly milder nucleophiles than their metal enolate counterparts.[11][12] Their reaction with electrophiles, such as in the Mukaiyama aldol addition, typically requires activation with a Lewis acid or a fluoride source.[11]
-
Lewis Acid Activation: A Lewis acid (e.g., TiCl₄, SnCl₄) coordinates to the electrophile (e.g., an aldehyde), rendering it more susceptible to nucleophilic attack by the neutral silyl ketene acetal.[11]
-
Fluoride Activation: A fluoride source (e.g., TBAF) attacks the silicon atom, cleaving the Si-C bond to generate a transient, highly reactive enolate in situ.
This approach offers the advantage of milder, more controlled, and often homogeneous reaction conditions, which can lead to better functional group tolerance and stereoselectivity.
Figure 2: Activation of this compound for nucleophilic addition.
Head-to-Head Performance Comparison
The choice between these reagents is often a trade-off between the robust, classical reactivity of the Reformatsky reagent and the milder, more controlled conditions afforded by the silyl-based approach.
| Feature | This compound | Ethyl Bromodifluoroacetate |
| Reagent Class | Silyl Ketene Acetal Precursor | α-Halo Ester |
| Reactive Intermediate | Silyl Ketene Acetal / Transient Enolate | Organozinc Enolate |
| Nucleophilicity | Mild, requires activation[11][12] | Strong |
| Activation Method | Lewis Acids (e.g., TiCl₄) or Fluoride (e.g., TBAF) | Zero-valent metal (typically Zinc)[6] |
| Reaction Conditions | Mild, often homogeneous, low temperatures (-78 °C to RT) | Harsher, heterogeneous, often requires heating[6] |
| Stability & Handling | Stable, isolable liquid; moisture-sensitive[9][10] | Corrosive, moisture-sensitive liquid; handle in fume hood[13][14][15] |
| Key Applications | Mukaiyama aldol additions, Michael additions, fluorofunctionalization reactions[10][16] | Classic and asymmetric Reformatsky reactions[7][17] |
| Advantages | - Excellent functional group tolerance- Milder, controlled conditions- Higher potential for stereocontrol- Homogeneous reactions | - Highly reactive nucleophile- Well-established, classic reaction- Does not require expensive catalysts |
| Disadvantages | - Requires stoichiometric or catalytic activator- Higher cost of reagent | - Limited functional group tolerance (incompatible with acidic protons)- Harsh, often heterogeneous conditions- Formation of metallic byproducts |
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, we present detailed protocols for the reaction of each reagent with a model electrophile, benzaldehyde.
Workflow Overview
Figure 3: Comparative experimental workflows for the two reagents.
Protocol 1: Reformatsky Reaction with Ethyl Bromodifluoroacetate
Objective: To synthesize ethyl 3,3-difluoro-2-hydroxy-2-phenylpropanoate.
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Ethyl bromodifluoroacetate
-
Benzaldehyde
-
Anhydrous Toluene
-
1M HCl (aqueous)
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Ethyl acetate (for extraction)
-
Silica gel for chromatography
Procedure:
-
Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq) and a crystal of iodine.
-
Reagent Formation: Add anhydrous toluene. Add a small portion of ethyl bromodifluoroacetate (1.1 eq) and gently heat the mixture until the iodine color disappears, indicating initiation. Add the remaining ethyl bromodifluoroacetate dropwise while maintaining a gentle reflux.[6]
-
Reaction with Electrophile: After the addition is complete, cool the mixture to room temperature. Add a solution of benzaldehyde (1.0 eq) in anhydrous toluene dropwise.
-
Reaction Progression: Stir the resulting mixture at 90 °C for 30 minutes or until TLC analysis indicates consumption of the starting material.[6]
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of 1M HCl. Filter the suspension to remove unreacted zinc.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy ester.[6]
Protocol 2: Mukaiyama Aldol Addition with this compound
Objective: To synthesize ethyl 3,3-difluoro-2-hydroxy-2-phenylpropanoate.
Materials:
-
This compound
-
Benzaldehyde
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated NaHCO₃ solution (aqueous)
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Ethyl acetate (for extraction)
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (N₂ or Ar), add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: Add benzaldehyde (1.0 eq) to the cold solvent, followed by this compound (1.2 eq).
-
Initiation: Add TiCl₄ (1.1 eq, as a 1M solution in DCM) dropwise to the stirred solution. The reaction is often visualized by a color change.
-
Reaction Progression: Stir the mixture at -78 °C. Monitor the reaction by TLC until the benzaldehyde is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by pouring it into a rapidly stirred aqueous solution of saturated NaHCO₃.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
Both this compound and ethyl bromodifluoroacetate are effective reagents for introducing the ethyl difluoroacetate unit. The optimal choice is dictated by the specific synthetic context.
-
Choose Ethyl Bromodifluoroacetate for:
-
Robust, well-established Reformatsky reactions where functional group tolerance is not a primary concern.
-
Syntheses involving simple, non-enolizable aldehydes and ketones.
-
Cost-sensitive, large-scale applications where the classical procedure is advantageous.[16]
-
-
Choose this compound for:
-
Syntheses involving sensitive or complex substrates with multiple functional groups.[9]
-
Reactions where high stereocontrol is desired (by selecting appropriate chiral Lewis acids).
-
Applications requiring mild, homogeneous, and carefully controlled reaction conditions.
-
Ultimately, the silyl-based reagent represents a more modern, versatile, and often milder approach that aligns well with the demands of complex target synthesis in contemporary drug discovery.[9] However, the classical Reformatsky reaction using ethyl bromodifluoroacetate remains a powerful and relevant tool in the synthetic chemist's arsenal.
References
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Portella, C., et al. (2017). Difluoromethylation Reactions of Organic Compounds. Chemistry – A European Journal, 23(59), 14676-14701.
-
Fontenelle, C. Q., et al. (2014). Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry.
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Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Science.
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Portella, C., et al. (2017). Difluoromethylation Reactions of Organic Compounds. Semantic Scholar.
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Lu, Y., Liu, C., & Chen, Q.-Y. (2015). Recent Advances in Difluoromethylation Reaction. Current Organic Chemistry.
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Lu, Y., Liu, C., & Chen, Q.-Y. (2015). Recent Advances in Difluoromethylation Reaction. ResearchGate.
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Chem-Impex. (n.d.). Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. Chem-Impex International.
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Spectrum Pharmacy Products. (n.d.). Ethyl Bromodifluoroacetate Safety Data Sheet. Spectrum Chemical.
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Couturier, C., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry.
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Thermo Fisher Scientific. (2009). Safety Data Sheet - Ethyl bromodifluoroacetate. Thermo Fisher Scientific.
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Dilman, A. D., et al. (2016). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry.
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Thermo Fisher Scientific. (2009). Safety Data Sheet - Ethyl bromodifluoroacetate. Fisher Scientific.
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Ocampo, R., et al. (2002). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids. The Journal of Organic Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Difluoroacetate in Advancing Pharmaceutical Research. Pharma-Sources.
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Sato, K., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses.
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Fisher Scientific. (2023). Safety Data Sheet - Ethyl bromodifluoroacetate. Fisher Scientific.
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Sigma-Aldrich. (2024). Safety Data Sheet - Ethyl bromoacetate. Sigma-Aldrich.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations with Fluorinated Molecules: The Role of Ethyl Difluoroacetate. Pharma-Sources.
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NROChemistry. (n.d.). Reformatsky Reaction. NROChemistry.
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Mayer, R. J., et al. (2019). Enamines – Enol Ethers: How Do Enolate Equivalents Differ in Nucleophilic Reactivity? Angewandte Chemie International Edition.
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Procter, D. J., et al. (2021). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Chemical Science.
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Fleming, I. (1991). Silyl enol ethers and related silyl ethers. Comprehensive Organic Synthesis.
-
TCI Chemicals. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. TCI Chemicals.
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PubChem. (n.d.). Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. National Center for Biotechnology Information.
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Wikipedia. (n.d.). Ethyl bromodifluoroacetate. Wikipedia.
-
Enamine. (n.d.). Ethyl bromodifluoroacetate. Enamine Store.
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Assessing the Efficiency of Ethyl Difluoro(trimethylsilyl)acetate: A Comparative Guide for Synthetic Chemists
In the landscape of modern medicinal and agrochemical research, the incorporation of fluorine-containing moieties is a well-established strategy to modulate the physicochemical and biological properties of organic molecules. The difluoromethyl group (–CF₂H), in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amino groups.[1][2] Consequently, the development of efficient and versatile reagents for the introduction of this crucial functional group is of paramount importance.
This guide provides an in-depth technical assessment of ethyl difluoro(trimethylsilyl)acetate, a prominent reagent for difluoromethylation. Its performance is objectively compared with key alternative reagents, supported by experimental data from peer-reviewed literature. We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols, and present a comparative analysis of their efficiencies in the context of a common and synthetically relevant transformation: the difluoromethylation of aryl halides.
This compound: The Amii-Fujikawa Protocol
This compound, developed by the research groups of Amii and Fujikawa, has emerged as a valuable tool for the introduction of the difluoromethyl group.[3][4] It serves as a precursor to the α-aryl-α,α-difluoroacetate moiety, which can be subsequently converted to the desired difluoromethylarene through hydrolysis and decarboxylation.[5]
Mechanism of Action
The reaction proceeds via a copper-catalyzed cross-coupling reaction. The trimethylsilyl group plays a crucial role in facilitating the initial transmetalation step with the copper catalyst. The proposed mechanism involves the formation of a copper-enolate intermediate, which then undergoes cross-coupling with the aryl halide.
Figure 1. Reaction pathway for difluoromethylation using this compound.
Experimental Protocol: Copper-Catalyzed Difluoromethylation of 4-Iodoanisole
This protocol is adapted from the work of Fujikawa, Amii, and coworkers.[3]
Materials:
-
This compound
-
4-Iodoanisole
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Hydrochloric acid (1 M)
-
Potassium fluoride (KF)
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuI (0.1 mmol, 10 mol%) and CsF (2.0 mmol).
-
Add anhydrous DME (1.0 mL), followed by 4-iodoanisole (1.0 mmol) and this compound (1.5 mmol).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the mixture to room temperature and quench with 1 M HCl.
-
Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude α-(4-methoxyphenyl)-α,α-difluoroacetate.
-
To the crude ester, add water (2.0 mL) and KF (2.0 mmol).
-
Heat the mixture at 100 °C for 5 hours.
-
After cooling, extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel to yield 4-(difluoromethyl)anisole.
Rationale for Experimental Choices:
-
Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst and other reactive intermediates.
-
Anhydrous Solvent: Anhydrous DME is used to prevent premature hydrolysis of the silyl acetate reagent and to ensure the efficiency of the copper catalyst.
-
Cesium Fluoride: CsF acts as a fluoride source to activate the silicon-carbon bond, facilitating the transmetalation to copper.
-
Two-Step, One-Pot Procedure: The initial cross-coupling is followed by in-situ hydrolysis and decarboxylation, which streamlines the synthesis and avoids isolation of the intermediate ester, often improving overall yield.
Alternative Reagents for Difluoromethylation
Several other reagents have been developed for the introduction of the difluoromethyl group, each with its own set of advantages and limitations. Here, we focus on two prominent alternatives for the difluoromethylation of aryl halides.
(Difluoromethyl)trimethylsilane (TMSCF₂H) - The Hartwig Protocol
(Difluoromethyl)trimethylsilane (TMSCF₂H) is a widely used nucleophilic difluoromethylating reagent. The Hartwig group has developed a copper-mediated protocol for the difluoromethylation of aryl iodides using TMSCF₂H.[6]
Mechanism: The reaction is believed to proceed through the formation of a copper difluoromethyl species ([CuCF₂H]) or a higher-order cuprate ([Cu(CF₂H)₂]⁻), which then undergoes reductive elimination with the aryl iodide.[5]
Figure 2. Proposed pathway for difluoromethylation using TMSCF₂H.
Bis(difluoromethyl)zinc Reagent ((DMPU)₂Zn(CF₂H)₂) - The Vicic Protocol
The stable and isolable bis(difluoromethyl)zinc reagent, [(DMPU)₂Zn(CF₂H)₂], developed by Vicic and coworkers, offers a powerful alternative for the difluoromethylation of aryl halides and triflates via nickel or copper catalysis.[7][8]
Mechanism: The reaction typically proceeds through a Negishi-type cross-coupling mechanism. Transmetalation of the difluoromethyl group from zinc to the nickel or copper catalyst is a key step, followed by reductive elimination.[9]
Figure 3. Negishi-type cross-coupling using a zinc-based reagent.
Comparative Performance Analysis
To provide a clear comparison of the efficiency of these reagents, the following table summarizes the reported yields for the difluoromethylation of representative aryl iodides. It is important to note that direct comparison can be challenging due to variations in reaction conditions and optimization for specific substrates in the original reports. However, this compilation offers a valuable overview of their relative performance.
| Substrate | Reagent | Catalyst System | Yield (%) | Reference |
| 4-Iodoanisole | This compound | CuI / CsF | 78 | [3] |
| 4-Iodotoluene | This compound | CuI / CsF | 85 | [3] |
| 4-Iodoanisole | TMSCF₂H | CuI / CsF | 91 | [6] |
| 4-Iodotoluene | TMSCF₂H | CuI / CsF | 95 | [6] |
| 4-Iodoacetophenone | (DMPU)₂Zn(CF₂H)₂ | CuI | 85 | [8] |
| 4-Iodonitrobenzene | (DMPU)₂Zn(CF₂H)₂ | CuI | 92 | [8] |
Key Observations:
-
This compound provides good to excellent yields for the difluoromethylation of both electron-rich and electron-neutral aryl iodides. The two-step, one-pot procedure is a practical advantage.[3]
-
TMSCF₂H generally affords very high yields for a broad range of aryl iodides, including those with electron-donating and sterically hindering groups.[6] It is often considered the benchmark for nucleophilic difluoromethylation.
-
The zinc-based reagent (DMPU)₂Zn(CF₂H)₂ is particularly effective for electron-deficient aryl iodides, where other methods might be less efficient.[8] Its stability and isolable nature are also significant benefits for handling and stoichiometry control.[7]
Conclusion and Outlook
This compound stands as a highly effective and practical reagent for the introduction of the difluoromethyl group into aromatic systems. Its performance is comparable to, and in some cases complementary to, other leading difluoromethylating agents.
The choice of reagent for a specific synthetic challenge will ultimately depend on several factors, including:
-
Substrate Scope: The electronic nature of the aryl halide is a critical consideration. For electron-deficient systems, a zinc-based reagent may be preferable, while for electron-rich and neutral substrates, both this compound and TMSCF₂H demonstrate excellent efficacy.
-
Functional Group Tolerance: The specific functional groups present in the starting material will dictate the compatibility of the reaction conditions.
-
Reagent Availability and Handling: The commercial availability, cost, and handling requirements (e.g., stability, need for inert atmosphere) of the reagent and catalysts are practical considerations for large-scale synthesis.
The continued development of novel and efficient difluoromethylating reagents is an active area of research. Future advancements will likely focus on improving catalytic efficiency, expanding substrate scope to include more challenging substrates like aryl chlorides, and developing more environmentally benign reaction conditions. For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each available reagent is essential for the successful and efficient synthesis of novel difluoromethylated compounds.
References
-
Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563. [Link][3][4]
- Ni, C., & Hu, J. (2016). The unique physicochemical properties of the difluoromethyl group. Chemical Society Reviews, 45(20), 5441-5454.
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7218-7256. [Link][5]
- Amii, H., & Fujikawa, K. (2012). An Efficient Route to Difluoromethylated Pyridines. Synthesis, 44(19), 3015-3018.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Hartwig, J. F., Fier, P. S., & Arlow, S. I. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(49), 19929–19932. [Link][6]
-
Xu, L., & Vicic, D. A. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 138(8), 2536–2539. [Link]
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
-
Mikami, K., et al. (2012). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters, 14(3), 836-839.[8]
- Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides. Organic letters, 13(20), 5560-5563.
-
Sanford, M. S., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735-3740.[1][7][10]
-
Macmillan, D. W. C., et al. (2017). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 56(44), 13857-13861.[11]
-
Zhang, X., et al. (2020). Metal-Catalyzed Direct Difluoromethylation Reactions. Chinese Journal of Chemistry, 38(10), 1115-1130.[9]
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A Senior Application Scientist's Guide to Electrophilic Difluoromethylating Reagents: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (CF2H) group has garnered significant attention. It serves as a unique bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities, capable of modulating a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] The CF2H group's acidic proton allows it to act as a hydrogen bond donor, further influencing molecular interactions.[2]
While various methods exist to install this valuable group, electrophilic difluoromethylation has emerged as a powerful strategy for the late-stage functionalization of complex molecules. This guide provides an in-depth, comparative analysis of the leading classes of reagents used for this purpose, offering insights into their mechanisms, scope, and practical application. We will dissect the performance of sulfonium salts, sulfoximine-based reagents, and organosilicon precursors, providing the experimental data and mechanistic understanding necessary for researchers to make informed decisions in their synthetic endeavors.
The Reagents: A Head-to-Head Comparison
The choice of a difluoromethylating reagent is dictated by the nature of the substrate, desired reactivity, and reaction conditions. Here, we compare three of the most prominent classes of electrophilic reagents: S-(Difluoromethyl)diarylsulfonium Salts, Hu's Reagent, and the Prakash-Olah Reagent (TMSCF2H). For context, we also include Zinc Difluoromethanesulfinate (DFMS), a popular radical-based reagent, to highlight the different synthetic pathways available.
Comparative Data Summary
| Feature | S-(Difluoromethyl)diarylsulfonium Salts | Hu's Reagent (Sulfoximine) | Prakash-Olah Reagent (TMSCF2H) | Zinc Sulfinate (DFMS) (Radical) |
| Reagent Type | Electrophilic CF2H Transfer / Carbene Precursor | Electrophilic CF2H Transfer / Carbene Precursor | Nucleophilic CF2H Source / Carbene Precursor | CF2H Radical Precursor |
| Physical Form | Crystalline solid | Crystalline solid | Colorless liquid | Free-flowing white powder |
| Stability | Bench-stable, often air- and light-stable.[3] | Thermally stable solid.[2] | Moisture sensitive; stored under inert atmosphere.[4] | Air-stable, easy to handle.[5][6] |
| Primary Mechanism | Direct electrophilic attack or generation of difluorocarbene (:CF2) depending on the nucleophile.[7][8] | Base-mediated generation of difluorocarbene (:CF2) or direct electrophilic transfer.[9] | Fluoride/base activation generates a nucleophilic "CF2H-" equivalent or a difluorocarbene precursor.[4][10][11] | Oxidant-induced generation of a difluoromethyl radical (•CF2H).[5] |
| Common Nucleophiles | C, O, S, N-nucleophiles (β-ketoesters, phenols, thiophenols, imidazoles).[3][8][12] | Thiols, imidazoles, triazoles, tetrazoles, alkynes.[2] | Carbonyls, imines (as a nucleophilic source); various nucleophiles (as a carbene source).[4][11] | Heteroarenes, α,β-unsaturated systems, thiols.[5] |
| Key Advantage | High stability and reactivity; C-selective difluoromethylation with certain substrates.[3] | Versatile for both electrophilic and radical pathways (via photoredox catalysis).[2][13][14] | Excellent for nucleophilic difluoromethylation of carbonyls; readily available.[4][15] | Mild, operationally simple for direct C-H functionalization of heterocycles.[6][16] |
| Limitations | Substrate scope can be limited; may fail with primary/secondary amines and some phenols.[12] | Can be less effective for electron-rich aromatic systems in electrophilic pathways. | Requires activation by a stoichiometric base or fluoride source.[15] | Primarily for radical pathways; not an electrophilic reagent. |
Mechanistic Insights: Visualizing the Reactive Pathways
Understanding the underlying mechanism is critical for optimizing reaction conditions and predicting outcomes. The primary reagents discussed operate through distinct, though sometimes overlapping, pathways.
General Workflow for Electrophilic Difluoromethylation
The process follows a logical sequence from reagent selection to final product analysis. This workflow highlights the key decision points and experimental stages.
Caption: General experimental workflow for a typical difluoromethylation reaction.
Generation of the Active Species
The "electrophilic" nature of these reagents can manifest in two primary ways: direct transfer of a "CF2H+" equivalent or, more commonly, the generation of the highly electrophilic difluorocarbene (:CF2).
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A Mechanistic Showdown: Navigating the Landscape of Difluoroalkylation Reagents for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of drug design. The difluoromethylene (-CF2-) group, in particular, has emerged as a critical pharmacophore, acting as a bioisostere for ether linkages or carbonyl groups, enhancing metabolic stability, and modulating physicochemical properties such as lipophilicity and pKa.[1] The challenge, however, lies in the precise and efficient introduction of this moiety. This guide provides an in-depth mechanistic comparison of the primary classes of difluoroalkylation reagents—radical, electrophilic, and nucleophilic—offering researchers the insights needed to select the optimal tool for their synthetic endeavors.
The Three Pillars of Difluoroalkylation: A Mechanistic Overview
The synthetic strategies for introducing the -CF2- group can be broadly categorized by the nature of the key difluoroalkyl intermediate: a radical (RCF2•), an electrophile ("RCF2+"), or a nucleophile ("RCF2-"). Each of these pathways is accessed through distinct classes of reagents with unique activation methods, reactivities, and substrate scopes. Understanding the underlying mechanisms is paramount to troubleshooting reactions and expanding their applications.
The Workhorse: Radical Difluoroalkylation
Radical-mediated difluoroalkylation has become the most prevalent strategy, largely due to the mild reaction conditions offered by photoredox catalysis and the high functional group tolerance.[2][3] The core of this approach is the generation of a difluoroalkyl radical, which can then engage with a variety of substrates.
Key Reagents & Radical Generation
Two of the most widely employed radical difluoroalkylation reagents are ethyl 2-bromo-2,2-difluoroacetate and difluoromethyl 2-pyridyl sulfone .
-
Ethyl 2-bromo-2,2-difluoroacetate (BrCF2CO2Et) : This reagent is a versatile precursor to the •CF2CO2Et radical. Under photoredox conditions, a photocatalyst, upon excitation by visible light, can reduce the C-Br bond via a single-electron transfer (SET) mechanism, releasing the difluoroalkyl radical.[4] This process is highly efficient and can be applied to a broad range of substrates, including alkenes and heteroarenes.[4][5]
-
Difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) : This stable, crystalline solid can also serve as a source of difluoroalkyl radicals.[6][7] While it is also known for its utility in nucleophilic reactions, under the appropriate conditions, it can be coaxed down a radical pathway. Mechanistic investigations have indicated that a fluoroalkyl radical is often involved in its catalytic cycles.[7]
General Mechanism: A Photoredox Catalytic Cycle
The general mechanism for radical difluoroalkylation of a heteroarene using a photoredox catalyst is depicted below.
Figure 1: General mechanism for photoredox-catalyzed radical difluoroalkylation.
Causality in Experimental Choices: The choice of photocatalyst is critical and is dictated by its redox potential, which must be sufficient to reduce the C-X bond of the difluoroalkyl precursor. The solvent and base are also key parameters that can influence the reaction efficiency and, in some cases, the chemoselectivity between different reaction pathways.[4]
The Precision Tool: Electrophilic Difluoroalkylation
Electrophilic difluoroalkylation involves reagents that deliver a "CF2R+" equivalent to a nucleophilic substrate. These reactions are particularly useful for the difluoroalkylation of soft nucleophiles like enolates and electron-rich aromatic compounds.
Key Reagents & Reactivity
Hypervalent iodine reagents, often referred to as Togni reagents , are the most prominent class of electrophilic trifluoromethylating agents, and analogous difluoroalkylating reagents have been developed.[8] These reagents are generally stable, easy to handle, and can react with a variety of nucleophiles.
Another important class of reagents are the S-((phenylsulfonyl)difluoromethyl)thiophenium salts, which have been shown to be effective for the carbon-selective electrophilic difluoroalkylation of β-ketoesters and related compounds.[9]
General Mechanism: Reaction with a β-Ketoester
The mechanism of electrophilic difluoroalkylation often proceeds through a polar pathway. For instance, the reaction of an electrophilic difluoroalkylating reagent with a β-ketoester enolate is a direct nucleophilic attack.
Figure 2: General mechanism for electrophilic difluoroalkylation of a β-ketoester.
Trustworthiness of the Protocol: The success of these reactions often hinges on the careful choice of base to generate the nucleophilic partner without promoting side reactions. The stability of the electrophilic reagent under the reaction conditions is also a key consideration.
The Niche Player: Nucleophilic Difluoroalkylation
Nucleophilic difluoroalkylation employs reagents that act as a "CF2R-" source. These are particularly effective for reactions with electrophilic partners such as aldehydes, ketones, and imines.[10][11]
Key Reagents & Generation
-
(Difluoromethyl)trimethylsilane (TMSCF2H) : This reagent is an analogue of the well-known Ruppert-Prakash reagent (TMSCF3).[12] In the presence of a suitable fluoride source or a strong base, TMSCF2H can generate a nucleophilic difluoromethyl species.[13] This reagent is a liquid and generally easier to handle than many other organometallic difluoromethylating agents.[13]
-
Difluoromethyl Phenyl Sulfone (PhSO2CF2H) : This reagent can be deprotonated with a suitable base to generate the corresponding nucleophilic anion, which can then react with various electrophiles.[14]
General Mechanism: Addition to a Carbonyl
The mechanism involves the generation of the difluoromethyl anion, which then adds to the electrophilic carbonyl carbon.
Figure 3: General mechanism for nucleophilic difluoroalkylation of a carbonyl compound.
Expertise in Action: The key challenge in nucleophilic difluoroalkylation is the stability of the difluoromethyl anion, which can be prone to decomposition. The choice of solvent and temperature is therefore critical to ensure the productive reaction with the electrophile outcompetes degradation pathways.
Comparative Performance: A Data-Driven Analysis
| Reagent Class | Typical Reagents | Mechanism | Common Substrates | Key Advantages | Key Limitations |
| Radical | BrCF2CO2Et, 2-PySO2CF2H | Radical addition | Alkenes, (Hetero)arenes | High functional group tolerance, mild conditions (photoredox) | Can lack regioselectivity, potential for side reactions |
| Electrophilic | Togni-type reagents, Sulfonium salts | Polar/Nucleophilic attack | β-Ketoesters, Enolates, Electron-rich aromatics | High selectivity for soft nucleophiles, stable reagents | Limited to nucleophilic substrates, can be expensive |
| Nucleophilic | TMSCF2H, PhSO2CF2H | Nucleophilic addition | Aldehydes, Ketones, Imines | Effective for carbonyl and imine substrates | Reagent/intermediate instability, requires strong bases |
Experimental Protocols: A Practical Guide
Representative Protocol for Radical Difluoroalkylation of a Heteroarene
Materials:
-
Heteroarene (1.0 equiv)
-
Ethyl 2-bromo-2,2-difluoroacetate (1.5 equiv)
-
fac-Ir(ppy)3 (1-2 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Degassed solvent (e.g., acetonitrile)
Procedure:
-
To an oven-dried reaction vessel, add the heteroarene, ethyl 2-bromo-2,2-difluoroacetate, photocatalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Electrophilic Difluoroalkylation of a β-Ketoester
Materials:
-
β-Ketoester (1.0 equiv)
-
Electrophilic difluoroalkylation reagent (e.g., a Togni-type reagent, 1.2 equiv)
-
Base (e.g., NaH, 1.1 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried, inert atmosphere flask, add the β-ketoester and anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the enolate.
-
Add a solution of the electrophilic difluoroalkylation reagent in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Nucleophilic Difluoroalkylation of an Aldehyde
Materials:
-
Aldehyde (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF2H) (1.5 equiv)
-
Fluoride source (e.g., TBAF, 0.1 equiv) or strong base
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried, inert atmosphere flask, add the aldehyde and anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add (difluoromethyl)trimethylsilane to the reaction mixture.
-
Slowly add the activator (e.g., a solution of TBAF in THF).
-
Stir the reaction at the same temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an acidic workup (e.g., 1 M HCl) to protonate the resulting alkoxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Choosing the Right Reagent: A Decision-Making Framework
The selection of a difluoroalkylation reagent is a multi-faceted decision that depends on the substrate, desired transformation, and functional group compatibility. The following flowchart provides a simplified decision-making framework.
Figure 4: A simplified guide to selecting a difluoroalkylation strategy.
Conclusion
The field of difluoroalkylation has matured significantly, offering chemists a diverse toolbox for the introduction of the valuable -CF2- moiety. While radical methods, particularly those employing photoredox catalysis, have become the workhorses of the field due to their broad applicability and mild conditions, electrophilic and nucleophilic reagents provide powerful, complementary strategies for specific substrate classes. A thorough understanding of the underlying mechanisms of each class of reagent is essential for rational reaction design, optimization, and the continued development of novel synthetic methodologies that will undoubtedly accelerate the discovery of next-generation pharmaceuticals and agrochemicals.
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Unusual Regioselective C-H Difluoroalkylation of Heteroarenes under Photoredox Catalysis. (2024). europepmc.org. [Link]
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Request PDF. (n.d.). CHAPTER 4. Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. ResearchGate. [Link]
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(Difluoromethyl)trimethylsilane (TMSCHF2): A Useful Difluoromethylating Nucleophilic Source. ResearchGate. [Link]
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Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. ACS Publications. [Link]
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Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. ACS Publications. [Link]
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Light-mediated catalytic enantioselective difluoroalkylation of β-ketoesters via phase-transfer catalysis. Royal Society of Chemistry. [Link]
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Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters. Journal of the American Chemical Society. [Link]
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Nucleophilic difluoro(phenylsulfonyl)methylation of carbonyls with PhSO2CF2H reagent in the presence of. ResearchGate. [Link]
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S-((Phenylsulfonyl)difluoromethyl)thiophenium Salts: Carbon-Selective Electrophilic Difluoromethylation of β-Ketoesters, β-Diketones, and Dicyanoalkylidenes. J-GLOBAL. [Link]
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Electrophilic Perfluoroalkylating Agents. ACS Publications. [Link]
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Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]
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Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Taylor & Francis Online. [Link]
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A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. ACS Publications. [Link]
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Organocatalytic Enantioselective α-Difluoromethylketone Thiolation of β-Keto Esters Using Phthalimide-SCF2COAr. Royal Society of Chemistry. [Link]
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Synthesis of L-4,4-difluoroglutamic acid via nucleophilic addition to a chiral aldehyde. PubMed. [Link]
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Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent Dedicated to Prof. Veronique Gouverneur on the occasion of receiving the ACS Award for Creative Work in Fluorine Chemistry. ResearchGate. [Link]
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Copper-Catalyzed Difluoroalkylation Reaction. MDPI. [Link]
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Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health. [Link]
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Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. ResearchGate. [Link]
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Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
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Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [Link]
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Difluoromethylation of C−H nucleophiles. TMS=trimethylsilyl. ResearchGate. [Link]
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Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. American Chemical Society. [Link]
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Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer. PubMed. [Link]
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Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. ACS Publications. [Link]
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Photocatalytic difluoroalkylation/cyclization of N-cinnamyl-N-cyanobenzamides with difluoroalkyl bromides toward C2-difluoroalkylated pyrroloquinazolinones. Royal Society of Chemistry. [Link]
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A Researcher's Guide to Navigating the Limitations of Ethyl Difluoro(trimethylsilyl)acetate in Organic Synthesis
The strategic incorporation of the difluoromethyl (–CF₂H) group is a pivotal tactic in modern medicinal chemistry and agrochemical design. This moiety can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1][2] Among the arsenal of reagents developed for this purpose, ethyl difluoro(trimethylsilyl)acetate has emerged as a versatile precursor. However, a nuanced understanding of its limitations is paramount for its effective application and for making informed decisions when selecting a difluoromethylation strategy. This guide provides a comprehensive comparison of this compound with key alternatives, supported by experimental data and mechanistic insights, to empower researchers in navigating the complexities of difluoromethylation.
The Double-Edged Sword: Understanding the Utility and Primary Limitation of this compound
This compound serves as a valuable reagent for the introduction of the –CF₂COOEt group, which can then be converted to the desired –CF₂H functionality.[3] Its primary application lies in a two-step sequence for the difluoromethylation of aryl halides, a process pioneered by Amii and coworkers.[3][4] This method involves an initial copper-catalyzed cross-coupling of an aryl iodide with this compound to furnish an aryldifluoroacetate intermediate. This is followed by hydrolysis and decarboxylation to yield the final difluoromethylated arene.[3][4]
While this reagent offers a viable route to difluoromethylated aromatics, its principal limitation lies in the substrate scope of the decarboxylation step . This critical final transformation is generally efficient only for aryl systems bearing electron-withdrawing groups or for certain heteroaromatics like pyridine.[3] For electron-rich and many electron-neutral aryl systems, the decarboxylation either fails or proceeds in low yields, significantly constraining the reagent's applicability in diverse synthetic contexts.
Visualizing the Process: A Two-Step Approach to Aromatic Difluoromethylation
Caption: Workflow for aromatic difluoromethylation using this compound.
Comparative Analysis: this compound vs. Key Alternatives
The limitations of this compound necessitate a careful consideration of alternative reagents. The choice of the most suitable method is contingent on the substrate's electronic properties, functional group tolerance, and the desired reaction conditions.
| Reagent/Method | Typical Substrates | Key Advantages | Notable Limitations |
| This compound | Electron-deficient aryl iodides, some heteroaryl iodides | Commercially available starting materials. | Two-step process; decarboxylation fails for electron-rich arenes; high temperatures often required for decarboxylation.[3] |
| TMSCF₂H (Hartwig's Method) | Electron-neutral, electron-rich, and sterically hindered aryl & vinyl iodides | Direct, one-step difluoromethylation; good functional group tolerance.[5][6] | Requires a stoichiometric amount of copper and a fluoride source; can be sensitive to air and moisture.[5] |
| (DMPU)₂Zn(CF₂H)₂ (Vicic's Reagent) with Ni or Pd Catalysis | Aryl iodides, bromides, and triflates | Broader substrate scope including aryl bromides and triflates; often proceeds at room temperature.[7] | The zinc reagent is typically prepared in situ or requires careful handling. |
| S-(Difluoromethyl)sulfonium Salts | Phenols, thiophenols, alcohols | Excellent for O- and S-difluoromethylation; bench-stable reagent; mild reaction conditions.[8][9] | Primarily for heteroatom difluoromethylation, not direct C-H or C-X difluoromethylation of arenes. |
| Radical Difluoromethylation (e.g., with NaSO₂CF₂H) | Heteroarenes, electron-deficient arenes | Metal-free conditions are often possible; suitable for late-stage functionalization. | Can suffer from regioselectivity issues; may require photoredox catalysis.[10] |
Performance on Standard Substrates: A Quantitative Comparison
The following table provides a comparative overview of reported yields for the difluoromethylation of a standard aryl iodide, 4-iodoanisole, using different methodologies.
| Reagent/Method | Product | Yield (%) | Reference |
| This compound | 4-methoxy-1-(difluoromethyl)benzene | Low/Not reported (decarboxylation is challenging for this electron-rich substrate) | [3] |
| TMSCF₂H (Hartwig's Method) | 4-methoxy-1-(difluoromethyl)benzene | 85 | [5] |
| (DMPU)₂Zn(CF₂H)₂ (with Ni catalyst) | 4-methoxy-1-(difluoromethyl)benzene | Not reported for this specific substrate, but generally effective for electron-rich systems. | [11] |
This comparison clearly illustrates the advantage of direct difluoromethylation methods, such as the one developed by Hartwig using TMSCF₂H, for electron-rich aromatic systems where the two-step approach with this compound is inefficient.
Experimental Protocols: A Practical Guide
Step A: Copper-Catalyzed Cross-Coupling
To a solution of 4-iodobenzonitrile (1.0 mmol), CuI (0.1 mmol), and CsF (2.0 mmol) in anhydrous DMSO (5 mL) is added this compound (1.5 mmol) under an inert atmosphere. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product, ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate, is purified by column chromatography.
Step B: Hydrolysis and Decarboxylation
The purified ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (1.0 mmol) is dissolved in a mixture of THF (5 mL) and water (2 mL), and LiOH (2.0 mmol) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting crude aryldifluoroacetic acid is then heated at 120-150 °C in a suitable high-boiling solvent (e.g., DMF) until gas evolution ceases. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product, 4-(difluoromethyl)benzonitrile, is purified by column chromatography.
In a glovebox, a vial is charged with CuI (0.1 mmol), CsF (0.3 mmol), and the aryl iodide (0.1 mmol). NMP (0.5 mL) and TMSCF₂H (0.5 mmol) are added. The vial is sealed and heated at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.[5]
Mechanistic Insights: A Deeper Dive into the Chemistry
Caption: Proposed mechanisms for the two-step difluoromethylation.
The copper-catalyzed cross-coupling is thought to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl iodide to the copper center, followed by ligand exchange with the difluoroacetate anion and subsequent reductive elimination to furnish the product.[4]
The decarboxylation of β-keto acids and related compounds, such as aryldifluoroacetic acids, typically proceeds through a cyclic six-membered transition state upon heating, leading to the formation of an enol intermediate and carbon dioxide.[12] The enol then tautomerizes to the more stable final product. The stability of the transient carbanion formed upon decarboxylation is crucial, which explains why electron-withdrawing groups on the aryl ring facilitate this reaction.
Conclusion: Strategic Reagent Selection for Successful Difluoromethylation
This compound is a valuable and commercially available reagent for the synthesis of difluoromethylated compounds. However, its utility in aromatic difluoromethylation is significantly hampered by the limitations of the necessary two-step process, particularly the poor efficiency of the decarboxylation step for electron-rich and electron-neutral arenes. For these substrates, direct difluoromethylation methods employing reagents such as TMSCF₂H or zinc-based reagents offer a more efficient and broader-scoped alternative. For the difluoromethylation of heteroatoms like oxygen and sulfur, S-(difluoromethyl)sulfonium salts are often the reagents of choice due to their stability and mild reaction conditions.
Ultimately, the successful incorporation of a difluoromethyl group into a target molecule requires a thorough understanding of the available reagents and their respective limitations. By carefully considering the electronic nature of the substrate and the desired reaction conditions, researchers can select the optimal strategy to achieve their synthetic goals.
References
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- Amii, H., et al. (2011). A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides. Organic Letters, 13(20), 5560-3.
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- Wang, Z., et al. (2016). Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis. Organic Letters, 18(22), 5956–5959.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl Difluoro(trimethylsilyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Hazard Profile and Reactivity
Ethyl difluoro(trimethylsilyl)acetate (CAS No. 205865-67-4) is a valuable reagent in organic synthesis, particularly for the introduction of difluoromethyl groups.[1] However, its utility is matched by a distinct hazard profile that must be thoroughly understood before any handling or disposal operations commence.
Key Hazards:
-
Flammability: The compound is a flammable liquid and vapor.[1][2] All handling and disposal steps must be conducted away from ignition sources, and explosion-proof equipment should be used where necessary.[1]
-
Corrosivity and Irritation: It is classified as causing skin irritation and serious eye irritation.[1][2] Appropriate Personal Protective Equipment (PPE) is therefore mandatory.
-
Moisture Sensitivity: As a silyl ester, this compound is sensitive to moisture.[1] It will hydrolyze upon contact with water, a reaction that is central to its disposal protocol.
-
Fluorinated Compound: As a fluorinated organic compound, its disposal requires special consideration to prevent the release of harmful substances into the environment. Combustion of fluorinated compounds can produce toxic substances like hydrogen fluoride.
The primary reaction of concern during disposal is its hydrolysis. The trimethylsilyl group is readily cleaved by water to form trimethylsilanol (which can further condense to hexamethyldisiloxane) and ethyl difluoroacetate. While ethyl difluoroacetate is less reactive than its silyl precursor, it is still a combustible liquid that can cause skin and eye irritation.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that the following safety measures are in place. This is not merely a checklist, but a foundational requirement for a safe laboratory environment.
Engineering Controls:
-
Fume Hood: All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.[3]
-
Eyewash Station and Safety Shower: Ensure immediate and unobstructed access to a functional eyewash station and safety shower.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is your primary defense against chemical exposure. The following table summarizes the minimum requirements for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[3][4][5] | Protects against splashes of the chemical and its reaction products. A face shield provides a broader area of protection. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][6] | Prevents skin contact. It is advisable to double-glove for added protection.[3] |
| Body | Flame-resistant lab coat.[3][7] | Protects against splashes and fire hazards. |
| Feet | Closed-toe shoes. | Prevents injury from spills and dropped objects. |
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol is designed for the safe treatment and disposal of small quantities (typically <100 g) of this compound. The core principle is controlled hydrolysis followed by neutralization, rendering the material less reactive and ready for collection as hazardous waste.
Materials Required:
-
Appropriate PPE (see table above)
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size (at least 5 times the volume of the chemical to be treated)
-
Dropping funnel or pipette
-
Ice bath
-
Weak base solution (e.g., 5% sodium bicarbonate solution)
-
pH paper or pH meter
-
Labeled hazardous waste container for halogenated organic waste.[8]
Experimental Workflow Diagram:
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Set up your workspace in a certified chemical fume hood.
-
Place a beaker or flask of appropriate size, containing a magnetic stir bar, on a stir plate within the fume hood.
-
-
Controlled Hydrolysis (Quenching):
-
Carefully transfer the this compound to be disposed of into the beaker/flask.
-
Place the beaker/flask in an ice bath and begin stirring. This is to control the exothermicity of the hydrolysis reaction.
-
Slowly and dropwise, add water to the stirred solution. A dropping funnel is recommended for better control. The silyl ester will react with the water. Be prepared for some fuming.
-
Continue adding water until the reaction appears to cease (no more fuming or significant heat generation).
-
-
Neutralization:
-
While still stirring, slowly add a weak base solution, such as 5% sodium bicarbonate, to the mixture. This will neutralize any acidic byproducts.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH of the solution is between 6 and 8.
-
-
Waste Collection:
-
Once neutralized, transfer the solution to a designated hazardous waste container for halogenated organic waste .[8]
-
Ensure the waste container is properly labeled with its contents. Do not mix with non-halogenated waste streams.[8]
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Waste Stream Management and Compatibility
Proper segregation of chemical waste is crucial for safety and compliant disposal. This compound and its treated solution fall into specific waste categories.
| Waste Type | Container Type | Incompatible Materials | Disposal Route |
| Untreated this compound | Original, tightly sealed container | Water, strong acids, strong bases, oxidizing agents | Licensed hazardous waste disposal |
| Treated (Hydrolyzed & Neutralized) Solution | Labeled, sealed container for halogenated organic waste | Non-halogenated organic waste, strong acids, strong bases | Licensed hazardous waste disposal |
| Contaminated Labware (e.g., gloves, pipette tips) | Sealed bag or container for solid hazardous waste | Regular trash | Licensed hazardous waste disposal |
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's emergency response team.
Conclusion: A Culture of Safety
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its chemical properties and a strict adherence to safety protocols. By following this detailed guide, you are not only ensuring regulatory compliance but also fostering a culture of safety within your laboratory. This commitment to responsible chemical management is the bedrock of innovative and sustainable scientific research.
References
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Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess. Retrieved from [Link]
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Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate. (n.d.). PubChem. Retrieved from [Link]
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Water Sensitive Chemicals. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved from [Link]
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Quenching Reactive Metal Still Bottoms Standard Operating Procedure. (n.d.). University of Notre Dame - Department of Chemistry and Biochemistry. Retrieved from [Link]
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Comprehensive Safety Protocol: Personal Protective Equipment and Handling of Ethyl difluoro(trimethylsilyl)acetate
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their scientific objectives safely and efficiently. Ethyl difluoro(trimethylsilyl)acetate is a valuable reagent, but its unique chemical properties demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, causality-driven framework for its handling, ensuring that every procedural step is grounded in scientific principles to protect you, your colleagues, and your research.
Hazard Analysis & Risk Mitigation: Understanding the "Why"
Effective safety protocols are built on a foundational understanding of the substance's inherent risks. This compound is not merely a flammable liquid; it is a reactive organosilicon compound whose hazards are multifaceted.
Chemical Reactivity Profile
The primary drivers of this reagent's handling requirements are its flammability and its sensitivity to moisture.
-
Flammability: The compound is classified as a Category 3 flammable liquid, meaning it can be ignited under ambient conditions.[1][2] Vapors are heavier than air and can travel to a distant ignition source, causing a flashback.[1] Therefore, all operations must be conducted in an environment free of sparks, open flames, or hot surfaces.[3][4][5]
-
Moisture Sensitivity (Hydrolysis): As a silyl ester, the silicon-oxygen bond is susceptible to cleavage by nucleophiles, most notably water.[6][7] Upon contact with moisture, it will readily hydrolyze to form trimethylsilanol and ethyl difluoroacetate. Depending on the conditions, the ethyl difluoroacetate can further hydrolyze to produce difluoroacetic acid and ethanol. The generation of these byproducts is not only a matter of reagent degradation but also introduces new hazards, such as the corrosivity of difluoroacetic acid. This reactivity mandates the exclusion of atmospheric moisture during storage and handling.[8][9][10][11]
Summary of Hazards
The Globally Harmonized System (GHS) classifications provide a concise summary of the primary risks.
| Hazard Classification | Category | GHS Code | Description |
| Flammable Liquid | 3 | H226 | Flammable liquid and vapor[12] |
| Skin Irritation | 2 | H315 | Causes skin irritation[12] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation[12] |
| Specific Target Organ Toxicity | SE 3 | H335 | May cause respiratory irritation[12] |
Personal Protective Equipment (PPE): The First Line of Defense
Your PPE is the critical barrier between you and the chemical. Selection and use must be deliberate and matched to the scale and risk of the operation.
Respiratory Protection
All handling of this compound must be performed within a certified chemical fume hood to control vapor inhalation.[10][13][14] The airflow of the hood will dilute and exhaust flammable and irritating vapors. If engineering controls are insufficient or in the event of a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[3][15][16]
Eye and Face Protection
Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times.[16] Standard safety glasses are insufficient as they do not protect from splashes. When transferring quantities greater than a few milliliters or performing any operation with a heightened splash risk, a full-face shield must be worn over the chemical splash goggles.[16][17][18]
Hand Protection
Gloves must be selected based on their chemical resistance and breakthrough time.[19] Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves are necessary. Always inspect gloves for tears or pinholes before use.
| Glove Material | Recommended Use | Rationale |
| Nitrile | Incidental contact, small-volume transfers | Good general-purpose chemical resistance for short durations. Change immediately upon contamination.[16] |
| Butyl Rubber | Extended use, larger-volume transfers | Offers superior resistance to many esters and ketones. Recommended for procedures with higher splash potential. |
| Double Gloving | All procedures | Wearing two pairs of nitrile gloves provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. |
Body Protection
A flame-resistant lab coat is required due to the flammability of the reagent.[16] The lab coat should be fully buttoned with sleeves rolled down. For larger-scale operations (>50 mL), a chemical-resistant apron should be worn over the lab coat.[10] Do not wear clothing made of synthetic materials like polyester, which can melt and fuse to the skin in a fire; cotton or wool are preferred.[16] Closed-toe shoes are mandatory.
Caption: PPE Selection Workflow based on task scale and conditions.
Operational Protocols: From Receipt to Reaction
Proper operational technique is as crucial as PPE. The primary goal is to maintain an inert, dry environment to prevent reagent degradation and hazardous reactions.
Handling Environment
Due to its moisture sensitivity, this reagent should be handled under an inert atmosphere, such as dry nitrogen or argon.[8][9] For small-scale use, this can be accomplished using Schlenk line techniques.[8] For frequent or larger-scale use, a glovebox is recommended.[9] The reagent is often supplied in Sure/Seal™ bottles, which are designed for the easy and safe transfer of moisture-sensitive liquids via syringe.[8]
Step-by-Step Inert Atmosphere Transfer
This protocol outlines the transfer of the reagent from a Sure/Seal™ bottle using a syringe and a Schlenk line.
-
Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas.
-
Inert Gas Flow: Establish a positive pressure of inert gas in your reaction flask, vented through an oil bubbler.
-
Syringe Prep: Purge a clean, dry syringe and needle by drawing inert gas from the Schlenk line and expelling it three times.
-
Transfer: Carefully insert the purged needle through the septum of the Sure/Seal™ bottle. Insert a second "bleed" needle connected to the inert gas line to equalize pressure.
-
Withdraw Reagent: Slowly withdraw the desired volume of liquid into the syringe.
-
Remove Needles: Remove the syringe from the bottle first, followed by the bleed needle.
-
Dispense: Immediately and carefully dispense the reagent into your reaction flask against the positive flow of inert gas.
-
Quench Syringe: Immediately rinse the syringe and needle by drawing up and expelling a dry, inert solvent (e.g., anhydrous THF or diethyl ether) multiple times, quenching the residue into a separate flask containing isopropanol.
Caption: Workflow for transferring moisture-sensitive reagents.
Emergency Preparedness: Spill & Exposure Management
Preparedness is key to mitigating the impact of an incident.
Spill Response Protocol
In the event of a spill, immediate and correct action is critical.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[1]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: For small spills (<100 mL) within a fume hood, trained personnel with appropriate PPE may proceed with cleanup. For large spills, evacuate and contact your institution's Environmental Health & Safety (EHS) team.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][20] DO NOT USE WATER. [20]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a compatible, sealable container.[1][20]
-
Decontaminate: Wipe the spill area with a cloth dampened with a solvent like isopropyl alcohol or ethyl acetate, followed by soap and water.[21][22] All cleanup materials must be placed in the hazardous waste container.
-
Label & Dispose: Seal and label the container as "Hazardous Waste" with the full chemical name and submit for disposal.[14][23]
First Aid Measures
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][24] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[3][24] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[3][24] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][24] Rinse mouth with water and seek immediate medical attention.
Waste Disposal: End-of-Lifecycle Responsibility
Proper disposal is a legal and ethical requirement to protect our environment.
-
Waste Collection: All waste containing this compound, including contaminated absorbents and disposable labware, must be collected in a designated, compatible hazardous waste container.[14][23] The container must be made of a material that will not react with the waste and must have a tight-fitting lid.[23]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name and approximate concentration of the contents.[14][23]
-
Segregation: Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents.[3]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.[4][20][23] Under no circumstances should this chemical be disposed of down the drain.[14]
By integrating these safety protocols into your daily workflow, you can handle this compound with the confidence that comes from a thorough understanding of its properties and risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
